3-Thiomorpholinone, 1-oxide
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-oxo-1,4-thiazinan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2S/c6-4-3-8(7)2-1-5-4/h1-3H2,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNKLPDOKOAQFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)CC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60611611 | |
| Record name | 1lambda~4~,4-Thiazinane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60611611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88620-29-5 | |
| Record name | 1lambda~4~,4-Thiazinane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60611611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
1. Foundational & Exploratory
The Strategic Application of 3-Thiomorpholinone 1-Oxide (CAS 88620-29-5) in Medicinal Chemistry
Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Laboratory Guide
Executive Summary
In contemporary drug discovery, the optimization of physicochemical properties is often the bottleneck between a potent in vitro hit and a viable clinical candidate. 3-Thiomorpholinone 1-oxide (also designated as 1λ⁴-thiomorpholine-1,3-dione, CAS 88620-29-5) has emerged as a privileged heterocyclic building block. By embedding a highly polarized sulfoxide moiety within a stable lactam ring, this scaffold offers a unique vector for modulating topological polar surface area (TPSA), enhancing aqueous solubility, and circumventing cytochrome P450 (CYP450)-mediated metabolic liabilities.
This whitepaper provides an in-depth analysis of the structural dynamics of 3-thiomorpholinone 1-oxide, details self-validating synthetic protocols for its generation and functionalization, and outlines the causality behind its increasing utilization in targeted therapeutics, such as kinase inhibitors.
Physicochemical Profiling & Structural Dynamics
The utility of 3-thiomorpholinone 1-oxide stems directly from its molecular architecture. The six-membered ring forces the sulfoxide and lactam groups into a defined conformational space, providing predictable vectors for hydrogen bonding. Unlike basic amines, the lactam nitrogen is neutral at physiological pH, while the sulfoxide provides a strong dipole without introducing excessive lipophilicity.
Table 1: Core Chemical and Physical Properties
| Property | Value / Description |
| IUPAC Name | 1λ⁴-thiomorpholine-1,3-dione |
| CAS Registry Number | 88620-29-5 |
| Molecular Formula | C₄H₇NO₂S[1] |
| Molecular Weight | 133.17 g/mol |
| Precursor CAS | 20196-21-8 (Thiomorpholin-3-one)[2] |
| SMILES | O=C1NCCS(=O)C1 |
| Structural Features | Chiral sulfoxide center; H-bond donor (NH); Dual H-bond acceptors (C=O, S=O) |
Synthetic Methodologies & Kinetic Control
The synthesis of 3-thiomorpholinone 1-oxide relies on the chemoselective oxidation of its thioether precursor, thiomorpholin-3-one (CAS 20196-21-8)[2]. The critical challenge in this workflow is preventing over-oxidation to the corresponding sulfone (1,1-dioxide).
Causality in Experimental Design
The sulfur atom in the thioether is highly nucleophilic, allowing for rapid initial oxidation. However, the resulting sulfoxide is significantly less nucleophilic due to the electron-withdrawing nature of the newly formed S=O bond. By strictly controlling the stoichiometry of the oxidant and maintaining low temperatures, we exploit this differential reactivity. The sulfoxide is trapped as the kinetic product , while the higher activation energy required for sulfone formation (the thermodynamic product) is not reached.
Fig 1: Chemoselective oxidation workflow for 3-thiomorpholinone 1-oxide synthesis.
Protocol 1: Chemoselective Oxidation to 3-Thiomorpholinone 1-Oxide
A self-validating system: Reaction progress is easily monitored by TLC/LC-MS, as the target sulfoxide exhibits a significantly lower Rf (higher polarity) than the starting thioether.
-
Preparation: Dissolve 10.0 mmol of thiomorpholin-3-one in 50 mL of anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.
-
Thermal Regulation: Cool the reaction flask to exactly 0 °C using an ice-water bath. Crucial Step: Do not allow the temperature to fluctuate, as localized heating promotes sulfone formation.
-
Oxidant Addition: Dissolve 10.5 mmol (1.05 equivalents) of meta-chloroperoxybenzoic acid (mCPBA, 77% max) in 20 mL of DCM. Add this solution dropwise over 30 minutes via an addition funnel.
-
Monitoring: Stir for 2 hours at 0 °C. Monitor via LC-MS. The mass peak should shift from[M+H]+ 118 to [M+H]+ 134.
-
Quenching & Workup: Quench the reaction with 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to destroy unreacted peroxide. Wash the organic layer with saturated sodium bicarbonate (NaHCO₃) to remove the m-chlorobenzoic acid byproduct.
-
Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (DCM:MeOH gradient) to yield the pure 1-oxide.
Medicinal Chemistry & Pharmacokinetic Optimization
In lead optimization, the incorporation of the 3-thiomorpholinone 1-oxide ring is frequently used as a strategic bioisosteric replacement for highly lipophilic piperidines or metabolically labile open-chain amides.
The Pharmacokinetic Rationale
-
LogD Reduction: The highly polarized S=O bond dramatically increases TPSA. In highly lipophilic scaffolds (e.g., multi-ring kinase inhibitors), appending this moiety lowers the overall LogD, thereby enhancing aqueous solubility and oral bioavailability.
-
Metabolic Shielding: Open-chain amides and simple thioethers are highly susceptible to CYP450-mediated N-dealkylation or rapid, uncontrolled S-oxidation in vivo. Pre-oxidizing the sulfur to the sulfoxide effectively blocks this metabolic soft spot, extending the biological half-life (t₁/₂).
-
Vector Alignment: The rigid chair/boat conformation of the thiomorpholine ring projects the lactam NH and the sulfoxide oxygen in defined spatial vectors, allowing for precise hydrogen-bond interactions with the target protein backbone (e.g., within the ATP-binding pocket of kinases).
Fig 2: Pharmacokinetic and pharmacodynamic rationale for utilizing the 1-oxide scaffold.
Downstream Functionalization Workflows
To integrate this scaffold into a larger Active Pharmaceutical Ingredient (API), the most common vector of attachment is the lactam nitrogen. Because the lactam proton is only weakly acidic (pKa ~ 15–17), standard alkylation requires strong bases, while arylation requires transition-metal catalysis.
Protocol 2: N-Arylation via Buchwald-Hartwig Cross-Coupling
This protocol utilizes palladium catalysis to couple the lactam nitrogen to an aryl halide, a common step in synthesizing complex targeted therapies.
-
Reagent Assembly: In an oven-dried Schlenk tube, combine 3-thiomorpholinone 1-oxide (1.0 eq), an aryl bromide (1.1 eq), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq), Xantphos ligand (0.1 eq), and Cesium Carbonate (Cs₂CO₃, 2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the tube with Nitrogen three times. Causality: Palladium(0) catalysts are highly sensitive to oxygen; rigorous deoxygenation ensures catalyst longevity and prevents homocoupling side reactions.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (0.2 M concentration).
-
Thermal Activation: Heat the sealed tube to 100 °C for 12–16 hours.
-
Validation & Purification: Cool to room temperature, filter through a pad of Celite to remove the palladium black and inorganic salts, and concentrate. Purify via reverse-phase HPLC or silica gel chromatography.
Conclusion
3-Thiomorpholinone 1-oxide (CAS 88620-29-5) is far more than a simple heterocyclic intermediate; it is a strategic tool for the modern medicinal chemist. By mastering its chemoselective synthesis and understanding the pharmacokinetic advantages of the sulfoxide-lactam system, researchers can effectively rescue lipophilic, metabolically unstable lead compounds and advance them toward clinical viability.
References
-
Title: View PDF - American Elements: (January 15 2022) ... 88620-29-5 Source: americanelements.com URL: [Link]
Sources
Foundational & Exploratory
Physical Properties of 3-Thiomorpholinone 1-Oxide: A Comparative Analysis of Solid and Solution States
Executive Summary
3-Thiomorpholinone 1-oxide (3-TMO 1-oxide) is a highly versatile heterocyclic scaffold characterized by a six-membered ring containing both a constrained lactam (amide) bond and a highly polar sulfoxide group. Understanding its physical properties across different states of matter is critical for rational drug design, as the molecule's conformational dynamics and hydrogen-bonding capabilities dictate its target binding affinity and pharmacokinetic profile. This whitepaper provides an in-depth mechanistic analysis of 3-TMO 1-oxide, contrasting its rigid, hydrogen-bonded solid-state lattice with its highly dynamic, solvent-dependent solution-state behavior.
Structural Fundamentals of 3-TMO 1-Oxide
The parent compound, 3-thiomorpholinone, is a saturated 1,4-thiazine derivative where the C3 position is oxidized to a ketone, forming a lactam. The introduction of the 1-oxide (sulfoxide) at the sulfur atom creates a unique stereoelectronic environment. The molecule possesses two distinct hydrogen bond acceptors (the lactam C=O and the sulfoxide S=O) and one hydrogen bond donor (the lactam N-H). The competition between these functional groups drives the physical behavior of the molecule in both crystalline and solvated environments.
Solid-State Physics: Lattice Energy and Hydrogen Bonding
In the solid state, the physical properties of 3-TMO 1-oxide are governed by intermolecular forces that lock the molecule into a specific conformation.
Crystallographic studies of the parent 3-thiomorpholinone reveal that the molecule adopts a half-chair conformation, with the sulfur atom deviating by 0.918 Å from the best plane passing through the remaining atoms[1]. The crystal structure is heavily stabilized by a sequence of N-H...O=C hydrogen bonds, resulting in a helical arrangement of molecules along the crystallographic axis[1].
When oxidized to 3-TMO 1-oxide, the solid-state dynamics shift dramatically. The highly polar S=O bond introduces a competing, often stronger, hydrogen bond acceptor. This bifurcated acceptor system increases the overall lattice energy, which manifests macroscopically as a higher melting point and lower intrinsic solubility compared to the parent sulfide. In the crystalline lattice, the sulfoxide oxygen typically adopts an orientation that maximizes intermolecular N-H...O=S contacts, effectively freezing the molecule into a single, thermodynamically favored conformer.
Solution-State Dynamics: Solvation and Conformational Isomerism
Upon dissolution, the rigid helical hydrogen-bonding network of the solid state is immediately disrupted by solvent-solute interactions. In solution, 3-TMO 1-oxide becomes a highly dynamic system characterized by rapid conformational exchange.
The thiomorpholine ring undergoes a continuous "ring flip" (chair-to-chair or half-chair-to-half-chair interconversion). During this process, the sulfoxide oxygen alternates between axial and equatorial positions[2].
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Non-Polar Solvents (e.g., Chloroform): The molecule favors the axial conformer. This preference is driven by the minimization of the overall molecular dipole moment and the generalized anomeric effect, which stabilizes the axial lone pairs.
-
Polar Solvents (e.g., Water, DMSO): The equatorial conformer becomes more heavily populated. Polar solvent molecules solvate the highly exposed equatorial S=O dipole more effectively, offsetting the steric penalty of the equatorial position[3].
Conformational equilibrium of 3-TMO 1-oxide in solution.
Quantitative Data Summary
The following table summarizes the divergent physical properties of 3-TMO 1-oxide based on its state of matter.
| Property | Solid State | Solution State | Causality / Driving Mechanism |
| Conformation | Static (Locked Half-Chair) | Dynamic (Axial ⇌ Equatorial) | Lattice packing forces vs. thermal kinetic energy. |
| Hydrogen Bonding | Intermolecular (Helical Network) | Solute-Solvent | Breakdown of crystal lattice by solvent dielectric. |
| Dipole Moment | Fixed by unit cell symmetry | Variable (Solvent-dependent) | Ring flipping alters the spatial vector of the S=O bond. |
| Primary Acceptor | S=O and C=O (Competitive) | Dictated by solvent polarity | Polar protic solvents preferentially hydrogen-bond to S=O. |
| Thermal Stability | High (High Lattice Energy) | Moderate | Solvation lowers the activation energy for degradation. |
Validated Experimental Methodologies
To accurately characterize the dual nature of 3-TMO 1-oxide, a self-validating analytical workflow is required. The following protocols detail the exact methodologies used to isolate solid-state and solution-state properties.
Experimental workflow for characterizing solid and solution state properties.
Protocol 1: Single-Crystal X-Ray Diffraction (Solid-State)
Purpose: To map the competitive N-H...O=C vs N-H...O=S hydrogen bond network.
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Crystal Growth via Vapor Diffusion: Dissolve 10 mg of 3-TMO 1-oxide in a minimum volume of dichloromethane (good solvent). Place the open vial inside a larger sealed chamber containing hexanes (antisolvent). Causality: Slow vapor diffusion promotes highly ordered nucleation, minimizing lattice defects and ensuring high-resolution diffraction data.
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Mounting and Cryocooling: Harvest a single crystal (approx. 0.2 x 0.2 x 0.1 mm) and mount it on a goniometer using perfluorinated oil. Flash-cool the crystal to 100 K under a continuous nitrogen stream. Causality: Cryocooling minimizes thermal atomic displacement (Debye-Waller factors), allowing for the precise spatial localization of the hydrogen atoms involved in the lattice network.
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Data Acquisition: Collect diffraction data using Mo-Kα radiation ( λ=0.71073 Å).
-
Structure Refinement: Perform anisotropic refinement for all non-hydrogen atoms. Causality: This confirms whether the S=O or C=O group acts as the primary structure-directing hydrogen bond acceptor in the solid state.
Protocol 2: Variable-Temperature NMR (VT-NMR) (Solution-State)
Purpose: To quantify the thermodynamic barrier ( ΔG‡ ) of the axial-equatorial ring flip.
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Sample Preparation: Prepare two 0.05 M solutions of 3-TMO 1-oxide: one in CDCl 3 (non-polar) and one in DMSO- d6 (polar). Causality: Using solvents with distinct dielectric constants allows researchers to quantify the solvent-induced shift in the axial/equatorial equilibrium.
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Baseline Acquisition (298 K): Acquire standard 1D 1 H and 13 C spectra at room temperature. Causality: Establishes the time-averaged chemical shifts of the rapidly interconverting conformers.
-
Variable-Temperature Acquisition: Sequentially lower the probe temperature from 298 K down to 180 K in 10 K increments, acquiring a 1 H spectrum at each step. Causality: Lowering the thermal energy of the system slows the ring-flip kinetics. Once the exchange rate drops below the NMR timescale, the time-averaged signals undergo decoalescence into distinct peaks for the axial and equatorial conformers.
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Line-Shape Analysis: Extract the rate constant ( k ) at each temperature near the coalescence point. Plot ln(k/T) vs 1/T (Eyring plot). Causality: The slope and intercept of this plot yield the activation enthalpy ( ΔH‡ ) and entropy ( ΔS‡ ), revealing the exact thermodynamic barrier of the half-chair transition state.
References
-
Ramasubbu, N., Parthasarathy, R., & Tsoucaris, G. (1988). Structure of thiomorpholin-3-one: comments on the geometry of monocoordinated metal complexes. Acta Crystallographica Section C, 44(11), 2016-2018.[Link]
-
Charman, S. A., et al. (2017). Seeking the Elusive Long-Acting Ozonide: Discovery of Artefenomel (OZ439). Journal of Medicinal Chemistry.[Link]
Sources
Solubility of 3-Thiomorpholinone 1-oxide in water and organic solvents
Thermodynamic and Kinetic Solubility Profiling of 3-Thiomorpholinone 1-Oxide: A Technical Guide for Preclinical Formulation
Executive Summary & Structural Causality
In the landscape of medicinal chemistry and formulation science, the physicochemical properties of a drug scaffold dictate its developmental trajectory. 3-Thiomorpholinone 1-oxide (also referred to as thiomorpholin-3-one S-oxide) represents a highly specialized heterocyclic building block. Structurally, it merges a lactam (cyclic amide) with a sulfoxide moiety within a six-membered ring.
Understanding the solubility of this compound requires analyzing the thermodynamic interplay between its crystal lattice energy and its solvation energy. The parent compound, thiomorpholin-3-one, already exhibits high water solubility due to the lactam ring's capacity to act as both a hydrogen bond donor (N-H) and acceptor (C=O)[1]. However, the site-specific oxidation of the thioether sulfur to a sulfoxide fundamentally alters its solvation dynamics. The S=O bond is highly polarized, carrying a significant partial negative charge on the oxygen atom, which acts as a potent hydrogen bond acceptor. In preclinical drug design, the oxidation of a thiomorpholine ring to its corresponding 1-oxide is a validated bioisosteric strategy used to reduce lipophilicity, enhance aqueous solubility, and improve intestinal permeability (e.g., Caco-2 permeability)[2].
Consequently, 3-thiomorpholinone 1-oxide exhibits extreme polarity. The energy penalty required to desolvate these highly polar motifs into a non-polar dielectric medium is thermodynamically prohibitive, rendering the compound insoluble in aliphatic hydrocarbons but highly soluble in aqueous and polar aprotic systems.
Solubility Matrix: Thermodynamic Predictions & Empirical Data
To facilitate solvent selection for both synthetic workflows and pharmaceutical formulation, the quantitative and semi-quantitative solubility profile of 3-thiomorpholinone 1-oxide is summarized below. The data reflects the dielectric constant ( ε ) of the medium and the specific solvation mechanisms at play.
| Solvent Class | Representative Solvent | Dielectric Constant ( ε ) | Estimated Solubility Range | Primary Solvation Mechanism |
| Aqueous | Water (pH 7.4) | 80.1 | > 50 mg/mL (Highly Soluble) | Strong H-bond donor/acceptor interactions with both the lactam and sulfoxide moieties. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 100 mg/mL (Freely Soluble) | Intense dipole-dipole stabilization; disruption of intermolecular lactam H-bonds in the crystal lattice. |
| Polar Protic | Methanol | 32.7 | 10 - 50 mg/mL (Soluble) | H-bond donation from the solvent to the sulfoxide oxygen and lactam carbonyl. |
| Moderately Polar | Dichloromethane (DCM) | 9.1 | 1 - 10 mg/mL (Sparingly Soluble) | Weak dipole interactions; structurally insufficient to fully overcome the lattice energy. |
| Non-Polar | Hexane / Heptane | 1.9 | < 0.1 mg/mL (Insoluble) | Complete lack of H-bonding capacity or dipole stabilization. |
Experimental Methodology: Absolute Thermodynamic Solubility Determination
Kinetic solubility assays (such as solvent-shift methods) frequently overestimate solubility due to the formation of supersaturated states or sub-micron colloidal dispersions. To obtain true thermodynamic solubility—critical for late-stage formulation—a rigorous Shake-Flask methodology must be employed. This protocol is designed as a self-validating system: the persistent presence of a solid phase at the end of the incubation confirms that absolute saturation has been achieved.
Step-by-Step Shake-Flask Protocol
-
Solid Dispensing (Saturation Assurance): Accurately weigh approximately 10 mg of crystalline 3-thiomorpholinone 1-oxide into a 2 mL amber glass HPLC vial.
-
Causality: Excess solid must be present to drive the solution to its absolute saturation limit. If the solid dissolves completely upon solvent addition, the resulting data point is merely a concentration, not a solubility limit.
-
-
Solvent Addition: Add 1.0 mL of the target solvent matrix (e.g., Fasted State Simulated Intestinal Fluid [FaSSIF], Methanol, or DMSO).
-
Isothermal Equilibration: Seal the vial with a PTFE-lined cap and place it in a thermostatic shaker set to 25.0 ± 0.1 °C (for standard physicochemical profiling) or 37.0 ± 0.1 °C (for biorelevant profiling). Agitate at 500 RPM for 48 hours.
-
Causality: 48 hours of mechanical agitation provides the necessary kinetic energy to overcome the activation energy of dissolution, ensuring the crystal lattice reaches a stable, dynamic equilibrium with the solvated state.
-
-
Phase Separation (Artifact Prevention): Transfer the suspension to a 1.5 mL microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes.
-
Causality: Standard syringe filtration is avoided because highly polar compounds can adsorb onto nylon or PTFE filter membranes, artificially lowering the measured concentration. Ultracentrifugation cleanly pellets the undissolved solid without altering the supernatant's thermodynamic state.
-
-
Matrix Matching & Dilution: Carefully aspirate 100 µL of the clear supernatant. Dilute it 1:10 or 1:100 with the intended HPLC mobile phase.
-
Causality: Immediate dilution prevents the compound from precipitating out of solution if the ambient temperature drops, and ensures the UV absorbance falls within the linear dynamic range of the detector.
-
-
Quantification: Analyze the diluted sample via HPLC-UV (typically at 210-220 nm for the lactam chromophore) against a 5-point calibration curve prepared from a certified reference standard.
Workflow Visualization
Figure 1: Self-validating Shake-Flask workflow for thermodynamic solubility determination.
Implications for Drug Development and Formulation
The solubility profile of 3-thiomorpholinone 1-oxide dictates specific handling and formulation strategies. Its high aqueous solubility makes it an excellent candidate for oral formulations, likely falling into Biopharmaceutics Classification System (BCS) Class I or III, depending on its cellular permeability.
However, its insolubility in non-polar solvents poses challenges during synthetic purification. Traditional liquid-liquid extraction using hexanes or diethyl ether will fail to partition the compound into the organic phase. Instead, synthetic chemists must rely on highly polar extraction solvents (like a mixture of chloroform and isopropanol) or utilize reverse-phase chromatography for isolation. Furthermore, the integration of thiomorpholine oxide derivatives into polymeric systems has been shown to yield highly biocompatible, water-soluble smart materials that do not cause aggregation or lysis of red blood cells, highlighting the scaffold's low toxicity and high hydration capacity[3].
References
-
Antitubercular nitrofuran isoxazolines with improved pharmacokinetic properties National Institutes of Health (NIH) - PMC[Link]
-
Morpholine and thiomorpholine derived polymers: Multifunctional platforms for biological applications ResearchGate[Link]
- Citric acid salt of a therapeutic compound and methods of use Google P
Sources
Biological Activity of 3-Thiomorpholinone 1-Oxide Derivatives: A Technical Guide to Structural Optimization and Pharmacological Profiling
Executive Summary: The 1-Oxide Paradigm in Saturated Heterocycles
In the landscape of medicinal chemistry, the selection and optimization of saturated heterocyclic scaffolds are pivotal decisions that profoundly influence the druglikeness of a therapeutic candidate. The 3-thiomorpholinone core—a six-membered ring incorporating both a lactam (morpholinone) and a thioether—provides a highly versatile platform for chemical modification .
While the parent sulfide exhibits baseline biological activity, the targeted chemoselective oxidation of the sulfur atom to a sulfoxide yields 3-thiomorpholinone 1-oxide derivatives . This specific oxidation state introduces a unique chiral center, significantly increases polarity, and provides a strong, directional hydrogen-bond acceptor. Consequently, 1-oxide derivatives demonstrate vastly superior pharmacokinetic profiles and target engagement across neurodegenerative, antimicrobial, and oncological applications compared to their unoxidized (sulfide) or over-oxidized (sulfone) counterparts.
Mechanistic Pharmacodynamics: Why the Sulfoxide Outperforms
The transition from a sulfide to a sulfoxide fundamentally alters the molecule's interaction with biological targets. Understanding the causality behind this structural choice is critical for drug development professionals:
-
Enhanced Aqueous Kinetic Solubility: The S=O bond acts as a potent hydrogen bond acceptor. The two lone pairs on the oxygen atom interact favorably with aqueous environments, improving the solubility of parent molecules—a critical bottleneck in early-stage drug discovery.
-
Modulation of Basicity and Conformational Rigidity: The electron-withdrawing nature of the sulfoxide group alters the electronic distribution of the adjacent lactam ring. Furthermore, the sulfoxide oxygen introduces steric constraints that lock the heterocycle into a preferred chair conformation, optimizing its spatial geometry for deep-pocket binding.
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Target-Specific Hydrogen Bonding: Unlike the bulkier 1,1-dioxide (sulfone) which can cause steric clashes within tight enzymatic active sites, the 1-oxide provides a singular, directional oxygen atom. Molecular docking studies have confirmed that this oxygen acts as a critical hydrogen bond acceptor for specific target residues (e.g., Arginine residues in mycobacterial targets) .
Chemical oxidation workflow for synthesizing 3-thiomorpholinone 1-oxide derivatives.
Pleiotropic Biological Activities
Antimicrobial Efficacy: Targeting Mycobacterium abscessus
Mycobacterium abscessus is a rapidly growing, multi-drug resistant mycobacterium. Recent structure-activity relationship (SAR) studies on phenylalanine amide derivatives revealed that replacing a standard morpholine ring with a thiomorpholine 1-oxide leads to an 8-fold increase in antimicrobial activity . The sulfoxide oxygen forms a stable hydrogen bond with the R834 residue of the target protein, facilitating bacterial clearance without the steric hindrance observed in sulfone derivatives.
Neurotherapeutics: Cholinesterase and Aβ-Aggregation Inhibition
In the context of Alzheimer's Disease (AD), 3-thiomorpholinone 1-oxide derivatives exhibit dual functionality. When substituted onto pyrimidine scaffolds, the 1-oxide moiety modulates binding within the active sites of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE). The distinct electronic properties of the sulfoxide provide superior BuChE selectivity compared to morpholine analogs, while simultaneously inhibiting human AChE-induced aggregation of Aβ1–40 peptides by up to 56% .
Oncology: CDK8/19 Mediator Kinase Inhibition
Cyclin-dependent kinases 8 and 19 (CDK8/19) are critical regulators of transcription, and their dysregulation is heavily implicated in oncogenesis. In the optimization of Senexin derivatives, the isosteric replacement of a piperazine group with a thiomorpholine sulfoxide maintained potent enzymatic and cellular inhibitory activity against CDK8/19 . This structural tweak improved the metabolic stability of the compound, suppressing TNF-α induced NFκB reporter activity and driving tumor-enriched pharmacokinetics.
Pleiotropic biological pathways modulated by 3-thiomorpholinone 1-oxide derivatives.
Quantitative Data Summary
The following table synthesizes the comparative biological efficacy of the 1-oxide scaffold against alternative saturated heterocycles across different therapeutic targets.
| Heterocyclic Scaffold | Biological Target | Activity Metric (IC50 / MIC90) | Fold Change vs. Morpholine | Reference |
| Morpholine | M. abscessus | MIC90 = 6.25 μM | Baseline | |
| Thiomorpholine (Sulfide) | M. abscessus | MIC90 = 6.25 μM | 1.0x | |
| Thiomorpholine 1-Oxide | M. abscessus | MIC90 = 0.78 μM | 8.0x Increase | |
| Morpholine | BuChE | IC50 = 68.3 μM | Baseline | |
| Thiomorpholine 1-Oxide | BuChE | IC50 ≈ 15.0 μM | ~4.5x Increase | |
| Piperazine | CDK8/19 | IC50 = 1.2 nM | Baseline | |
| Thiomorpholine 1-Oxide | CDK8/19 | IC50 = 3.8 nM | Maintained Potency |
Self-Validating Experimental Methodologies
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, explicitly detailing the causality behind each experimental condition.
Protocol A: Chemoselective Oxidation to 3-Thiomorpholinone 1-Oxide
Objective: Selectively oxidize the sulfide core to a sulfoxide without over-oxidizing to the sulfone.
-
Substrate Dissolution: Dissolve the 3-thiomorpholinone precursor (1.0 eq) in a 1:1 mixture of Methanol (MeOH) and distilled water.
-
Causality: Water is strictly necessary to solubilize the inorganic oxidant (NaIO₄), while MeOH keeps the organic substrate in solution. This prevents biphasic reaction inconsistencies that lead to uneven oxidation.
-
-
Thermal Regulation: Cool the reaction vessel to 0°C using an ice bath.
-
Causality: Lowering the thermal energy suppresses the activation energy required for the second oxidation step (sulfoxide to sulfone), ensuring absolute chemoselectivity.
-
-
Oxidant Addition: Add Sodium Periodate (NaIO₄, 1.05 eq) dropwise over 15 minutes.
-
Causality: A slight stoichiometric excess (0.05 eq) ensures complete conversion of the sulfide without providing enough oxidative power to drive sulfone formation (which typically requires strong peroxy acids like m-CPBA).
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-
Reaction Monitoring & Quenching: Stir for 2-4 hours. Quench with saturated aqueous Na₂S₂O₃, extract with EtOAc, and dry over anhydrous Na₂SO₄.
-
System Validation (QC): Analyze the purified product via IR spectroscopy.
-
Self-Validation Check: The protocol is validated if an intense S=O stretching band appears at ~1030–1060 cm⁻¹ . If symmetric/asymmetric stretches appear at 1150 and 1300 cm⁻¹, the system failed (over-oxidation to sulfone occurred).
-
Protocol B: In Vitro Cholinesterase Inhibition & Validation Assay
Objective: Quantify the IC50 of the 1-oxide derivative against AChE/BuChE using a modified Ellman's colorimetric assay.
-
Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0).
-
Causality: This specific pH mimics physiological conditions while optimizing the chemical stability of the DTNB (5,5'-dithiobis(2-nitrobenzoic acid)) reagent.
-
-
Equilibrium Pre-Incubation: In a 96-well plate, combine 140 μL of buffer, 20 μL of the 1-oxide derivative (varying concentrations), 20 μL of AChE/BuChE enzyme solution, and 10 μL of DTNB. Incubate at 25°C for 15 minutes.
-
Causality: Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium with the enzyme before the substrate is introduced, preventing false-negative kinetic reads.
-
-
Substrate Introduction: Add 10 μL of acetylthiocholine iodide (substrate) to initiate the reaction.
-
Kinetic Read: Measure absorbance at 412 nm continuously for 5 minutes using a microplate reader.
-
System Validation (QC): Run parallel wells with Donepezil (Positive Control) and 1% DMSO vehicle (Negative Control).
-
Self-Validation Check: If the vehicle control does not show a linear increase in absorbance over 5 minutes, the enzyme has degraded and the assay is invalid. If Donepezil fails to inhibit the reaction, the substrate/DTNB system is compromised.
-
References
-
Maurer, F. P., et al. (2023). Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria. PMC - National Institutes of Health. Available at:[Link]
-
Joy, J., et al. (2013). Design, Synthesis and Structure-Activity Relationship (SAR) Studies of 2,4-Disubstituted Pyrimidine Derivatives: Dual Activity as Cholinesterase and Aβ-Aggregation Inhibitors. PMC - National Institutes of Health. Available at:[Link]
-
Chen, M., et al. (2021). A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics. PMC - National Institutes of Health. Available at:[Link]
-
Taylor & Francis Knowledge Centers. (2021). Regio- and stereo-selective ring expansion of keto-aziridines to the corresponding thiomorpholines. Journal of Sulfur Chemistry. Available at:[Link]
The 3-Thiomorpholinone Sulfoxide Pharmacophore: Structural Characteristics, Synthesis, and Applications in Drug Design
Executive Summary
The 3-thiomorpholinone sulfoxide functional group represents a highly specialized, versatile heterocyclic scaffold in modern medicinal chemistry and organic synthesis. Comprising a six-membered ring that integrates both a lactam (cyclic amide) and a sulfoxide moiety, this structure offers a unique combination of conformational rigidity, tunable polarity, and dense hydrogen-bonding potential. While unoxidized thiomorpholines are well-documented, the controlled oxidation to the sulfoxide introduces a chiral center at the sulfur atom and dramatically alters the physicochemical profile of the molecule. This technical guide explores the core characteristics of 3-thiomorpholinone sulfoxides, detailing their structural dynamics, providing a self-validating synthetic protocol, and examining their emerging role as bioisosteres in targeted therapeutics.
Structural and Physicochemical Profiling
The transition from a standard morpholine or thiomorpholine to a 3-thiomorpholinone sulfoxide involves significant electronic and spatial shifts.
-
Electronic Properties & Polarity : The introduction of the sulfoxide ( S=O ) group alongside the lactam carbonyl ( C=O ) creates a highly polarized molecule. The sulfoxide acts as a strong hydrogen-bond acceptor, significantly increasing the aqueous solubility of the parent scaffold[1].
-
Stereochemistry : Oxidation of the sulfur atom generates a stable chiral center. This stereocenter breaks the molecular symmetry, rendering the adjacent methylene protons diastereotopic. In 1H NMR spectroscopy, this manifests as complex multiplets and distinct AB quartets for the protons at the C2 position—a critical diagnostic feature for confirming successful oxidation.
-
Hydrogen Bonding Network : The scaffold is a dense pharmacophore. It possesses two distinct hydrogen-bond acceptors (the lactam oxygen and the sulfoxide oxygen) and one hydrogen-bond donor (the lactam N-H). This triad allows the molecule to anchor deeply into protein active sites or solvent channels[1].
Quantitative Scaffold Comparison
Summarizing the physicochemical shifts highlights why this functional group is chosen during lead optimization.
Table 1: Comparative Physicochemical Properties of Morpholine Analogs
| Scaffold | H-Bond Donors | H-Bond Acceptors | Relative Polarity | Aqueous Solubility | Key Structural Feature |
| Morpholine | 1 | 1 | Low | Moderate | Flexible, basic amine |
| 3-Thiomorpholinone | 1 | 1 | Moderate | Low | Lactam rigidity, lipophilic thioether |
| 3-Thiomorpholinone Sulfoxide | 1 | 3 | High | High | Chiral center, dense H-bonding |
Pharmacological Applications & Bioisosterism
In drug development, the 3-thiomorpholinone sulfoxide is increasingly utilized to overcome pharmacokinetic bottlenecks, particularly poor solubility and metabolic instability.
-
Kinase Inhibitors : In the development of Polo-like kinase 1 (PLK1) inhibitors, replacing a lipophilic ring with a 3-thiomorpholinone sulfoxide drastically improved aqueous solubility (reducing turbidity in assays) while maintaining critical binding affinity[1]. The lactam carbonyl specifically engages in hydrogen bonding with the backbone of Trp414 in the target protein, while the sulfoxide group projects into the solvent channel to enhance solubility[1].
-
Protease Inhibitors : The 3-thiomorpholinone scaffold has been explored in the design of Factor Xa inhibitors, where the rigid geometry of the lactam properly orients adjacent aromatic groups into the S1 and S4 pockets of the coagulation cascade enzyme[2].
-
Metabolic Byproducts : Interestingly, thiomorpholin-3-one sulfoxide is also a known biological autoxidation product of sulfur-containing cyclic ketimines (such as S-aminoethyl-cysteine ketimine), demonstrating its inherent stability in biological matrices[3].
Fig 1. Hydrogen bonding network and target interactions of the sulfoxide moiety.
Synthetic Methodologies: Chemoselective Oxidation
The synthesis of 3-thiomorpholinone sulfoxides typically proceeds via the chemoselective oxidation of the parent thioether. The primary challenge is preventing over-oxidation to the sulfone[4]. Meta-chloroperoxybenzoic acid (mCPBA) is the most reliable reagent for this transformation when temperature and stoichiometry are strictly controlled[5].
Fig 2. Chemoselective oxidation workflow of 3-thiomorpholinone to its sulfoxide and sulfone.
Step-by-Step Protocol: Chemoselective Oxidation to 3-Thiomorpholinone 1-Oxide
Objective : Selective mono-oxidation of the thioether to sulfoxide without over-oxidation to the sulfone.
Reagents:
-
3-Thiomorpholinone (1.0 equiv)
-
mCPBA (77% purity, 1.05 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Na2S2O3 (Sodium Thiosulfate)
-
Saturated aqueous NaHCO3 (Sodium Bicarbonate)
Workflow:
-
Initiation & Cooling : Dissolve 3-thiomorpholinone in anhydrous DCM (0.1 M concentration) in a round-bottom flask under an inert nitrogen atmosphere. Submerge the flask in an ice-water bath to strictly maintain 0 °C.
-
Causality: The thioether is highly reactive. Ambient temperatures will provide sufficient activation energy for the newly formed sulfoxide to undergo a second oxygen transfer, yielding the unwanted sulfone[4].
-
-
Oxidant Addition : Dissolve 1.05 equivalents of mCPBA in a minimal volume of DCM. Add this solution dropwise to the reaction mixture over 30 minutes using an addition funnel.
-
Causality: Slow addition prevents localized exothermic spikes. High local concentrations of mCPBA will force over-oxidation regardless of the bulk temperature[5].
-
-
Reaction Monitoring (Self-Validation) : Stir the mixture at 0 °C for 1–2 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a 5% Methanol/DCM solvent system.
-
Validation Check: The starting thioether will elute near the solvent front, while the target sulfoxide will appear as a highly polar spot near the baseline (due to the strong dipole of the S=O bond). If a mid-polarity spot appears, it indicates sulfone formation.
-
-
Reductive Quenching : Once the starting material is consumed, immediately add 10 mL of saturated aqueous Na2S2O3 and stir vigorously for 15 minutes.
-
Causality: Thiosulfate acts as a reducing agent, instantly destroying any unreacted mCPBA or peroxide intermediates. Skipping this step and adding base directly can trigger unwanted side reactions with residual peroxides.
-
-
Neutralization : Add saturated aqueous NaHCO3 until the aqueous layer reaches pH 8.
-
Causality: This converts the byproduct (m-chlorobenzoic acid) into its water-soluble sodium salt, allowing it to be washed away from the organic product.
-
-
Extraction & Purification : Separate the organic layer. Extract the aqueous layer twice more with DCM. Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (gradient: 100% DCM to 10% MeOH/DCM) to isolate the pure 3-thiomorpholinone sulfoxide.
Analytical Characterization Standards
To verify the integrity of the synthesized functional group, researchers must rely on specific spectroscopic signatures:
-
1H NMR (400 MHz, CDCl3 ) : The defining feature is the diastereotopic splitting of the C2 methylene protons (located between the sulfur and the carbonyl). Because the sulfoxide sulfur is chiral, these two protons are in different magnetic environments. They will present as an AB quartet or two distinct doublets with a large geminal coupling constant ( J≈14 Hz). The C5 and C6 protons will similarly shift from simple triplets to complex multiplets.
-
Infrared (IR) Spectroscopy : Look for the appearance of a strong, sharp absorption band between 1030–1060 cm−1 , which corresponds to the S=O stretching vibration, distinct from the lactam C=O stretch at ~1670 cm−1 .
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. The oxidation of sulfur containing cyclic ketimines The sulfoxide is the main product of S-aminoethyl-cysteine ketimine autoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel: A Mechanistic Outlook [mdpi.com]
2.[1][2][3] Methodological & Application
Application Note: Chemoselective Synthesis of 3-Thiomorpholinone 1-Oxide
Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Document Type: Technical Application Note & Standard Operating Protocol (SOP)
Executive Summary & Mechanistic Rationale
The thiomorpholin-3-one scaffold is a highly versatile pharmacophore utilized in the development of various bioactive molecules, including CGRP receptor antagonists and kinase inhibitors [1, 2]. The controlled oxidation of the endocyclic sulfur atom to yield 3-thiomorpholinone 1-oxide (a sulfoxide) introduces a chiral center and alters the molecule's hydrogen-bonding capacity, dipole moment, and aqueous solubility.
The primary synthetic challenge in this transformation is chemoselectivity : preventing the over-oxidation of the newly formed sulfoxide into the corresponding 1,1-dioxide (sulfone) [3]. Because the electron density of the sulfur atom decreases after the first oxidation, the second oxidation is kinetically slower. However, without strict stoichiometric control and temperature regulation, mixtures of unreacted sulfide, sulfoxide, and sulfone are inevitable.
This guide details two field-proven, self-validating methodologies for the selective synthesis of 3-thiomorpholinone 1-oxide, leveraging the distinct mechanistic pathways of Sodium Periodate ( NaIO4 ) and meta-Chloroperoxybenzoic acid ( mCPBA ).
Comparative Oxidation Strategies
To achieve >95% chemoselectivity for the sulfoxide, the choice of oxidant and solvent system is critical. The table below summarizes the quantitative parameters and causality behind three common oxidation strategies.
| Oxidant | Stoichiometry | Solvent System | Temp (°C) | Sulfoxide Selectivity | Mechanistic Causality & Practical Notes |
| NaIO4 | 1.05 eq | MeOH/H2O (1:1) | 0 to 25 | Excellent (>98%) | Forms a cyclic periodate intermediate that strictly limits oxygen transfer to a single atom. Highly recommended for process scale. |
| mCPBA | 1.00 eq | CH2Cl2 | -78 to 0 | Good (90-95%) | Electrophilic oxygen transfer. Requires strict stoichiometric control and cryogenic temperatures to kinetically trap the sulfoxide. |
| H2O2 (aq) | 1.10 eq | Acetic Acid / MeOH | 0 to 25 | Moderate (80%) | Greener alternative but prone to over-oxidation without transition-metal catalysts. Requires careful monitoring [1]. |
Reaction Pathway & Process Flow
The following diagram illustrates the kinetic pathways and potential pitfalls during the oxidation of thiomorpholin-3-one.
Kinetic oxidation pathway of thiomorpholin-3-one highlighting the chemoselective target and byproduct.
Experimental Protocols
Protocol A: Highly Selective Oxidation using Sodium Periodate ( NaIO4 )
This protocol is the industry standard for minimizing sulfone formation due to the inherent self-limiting mechanism of the periodate ion.
Materials Required:
-
Thiomorpholin-3-one (1.0 eq, 10.0 mmol, 1.17 g)
-
Sodium periodate ( NaIO4 ) (1.05 eq, 10.5 mmol, 2.25 g)
-
Methanol ( MeOH ) and Deionized Water ( H2O )
Step-by-Step Methodology:
-
Substrate Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve thiomorpholin-3-one (1.17 g) in 20 mL of Methanol. Cool the solution to 0 °C using an ice-water bath.
-
Oxidant Preparation: In a separate Erlenmeyer flask, dissolve NaIO4 (2.25 g) in 20 mL of Deionized Water. Note: Mild heating may be required for complete dissolution, but the solution must be cooled back to room temperature before addition.
-
Controlled Addition: Add the aqueous NaIO4 solution dropwise to the methanolic substrate solution over 15 minutes. A white precipitate of sodium iodate ( NaIO3 ) will begin to form almost immediately, serving as a visual indicator of the reaction's progression.
-
Reaction Maturation: Remove the ice bath and allow the slurry to stir at room temperature for 2 to 4 hours.
-
In-Process Control (IPC): Monitor via TLC (Eluent: 5% MeOH in CH2Cl2 , visualized by KMnO4 stain). The sulfoxide product will appear as a significantly more polar spot (lower Rf ) compared to the starting sulfide.
-
Workup & Isolation:
-
Filter the reaction mixture through a pad of Celite to remove the insoluble NaIO3 byproduct. Wash the filter cake with 20 mL of MeOH .
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
Extract the remaining aqueous layer with CH2Cl2 ( 3×30 mL).
-
Dry the combined organic layers over anhydrous Na2SO4 , filter, and evaporate to dryness to yield the crude 3-thiomorpholinone 1-oxide as a white to off-white solid.
-
Protocol B: Rapid Oxidation using mCPBA
Ideal for rapid, small-scale library synthesis. Requires strict cryogenic control to prevent the highly reactive electrophilic oxygen from forming the sulfone.
Materials Required:
-
Thiomorpholin-3-one (1.0 eq, 5.0 mmol, 585 mg)
-
mCPBA (typically 70-77% w/w) (1.0 eq active oxidant, 5.0 mmol)
-
Dichloromethane ( CH2Cl2 ), anhydrous
Step-by-Step Methodology:
-
Substrate Cooling: Dissolve thiomorpholin-3-one (585 mg) in 25 mL of anhydrous CH2Cl2 under an inert nitrogen atmosphere. Submerge the flask in a dry ice/acetone bath to reach -78 °C.
-
Oxidant Addition: Dissolve the calculated amount of mCPBA in 10 mL of CH2Cl2 . Add this solution dropwise via syringe over 30 minutes down the side of the flask to ensure it cools before hitting the reaction mixture.
-
Kinetic Trapping: Stir the mixture at -78 °C for 1 hour. The low temperature kinetically traps the sulfoxide and severely retards the activation energy required for the second oxidation step.
-
Quenching (Self-Validation Step): To ensure no residual peroxide reacts during the warmup phase, quench the reaction at -78 °C by adding 10 mL of saturated aqueous Sodium Thiosulfate ( Na2S2O3 ).
-
Workup: Allow the mixture to warm to room temperature. Add 15 mL of saturated aqueous NaHCO3 to neutralize the meta-chlorobenzoic acid byproduct. Separate the organic layer, extract the aqueous layer once more with CH2Cl2 , dry over MgSO4 , and concentrate.
Analytical Characterization & Validation
To confirm the structural integrity and oxidation state of the product, the following analytical signatures should be validated:
-
Mass Spectrometry (LC-MS): The starting material exhibits an [M+H]+ of 118.0 m/z . The target 1-oxide will show a distinct [M+H]+ of 134.0 m/z (+16 Da). Absence of a 150.0 m/z peak confirms the lack of sulfone over-oxidation.
-
1H NMR (400 MHz, CDCl3 ): The oxidation of the sulfur atom creates a stable chiral center at the sulfur. Consequently, the adjacent methylene protons at C2 and C5 become diastereotopic. You will observe a shift from simple multiplets to complex AB quartet systems shifted downfield (typically between 2.80 ppm and 3.60 ppm) due to the electron-withdrawing nature of the sulfinyl group.
-
IR Spectroscopy: Look for the appearance of a strong, sharp absorption band near 1030–1060 cm −1 , which is the characteristic stretching frequency of the S=O bond in sulfoxides.
References
- Substituted monocyclic CGRP receptor antagonists.Google Patents (US20070265225A1). Details the synthesis and oxidation of thiomorpholin-3-one derivatives to sulfoxides using hydrogen peroxide and other oxidants in the development of CGRP antagonists.
-
Mechanoradical-Induced Degradation in a Pharmaceutical Blend during High-Shear Processing. Taylor & Francis (Full Article). Discusses the facile oxidation pathway of thiomorpholin-3-one derivatives (e.g., CP-448,187) from sulfide to sulfoxide. URL:[Link]
Methodological & Application
Using 3-Thiomorpholinone 1-oxide as a pharmaceutical intermediate
Application Note: 3-Thiomorpholinone 1-Oxide as a Versatile Pharmacophore and Pharmaceutical Intermediate
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Physicochemical Profiling, and Synthetic Protocols
Introduction & Mechanistic Rationale
In modern medicinal chemistry, the strategic selection of heterocyclic scaffolds is paramount for optimizing both pharmacodynamics and pharmacokinetics. 3-Thiomorpholinone 1-oxide —a cyclic sulfoxide lactam derived from the base scaffold 3-thiomorpholinone[1]—has emerged as a highly privileged intermediate.
The causality behind utilizing the 1-oxide (sulfoxide) rather than the unoxidized thioether or the fully oxidized 1,1-dioxide (sulfone) is rooted in three mechanistic advantages:
-
Metabolic Blockade: The lone electron pairs on a standard thioether sulfur are highly susceptible to rapid, unpredictable in vivo oxidation by hepatic CYP450 enzymes. Pre-oxidizing the sulfur to a sulfoxide eliminates this metabolic liability, extending the molecule's half-life.
-
Directional Hydrogen Bonding: The highly polarized S=O bond acts as a potent, directional hydrogen-bond acceptor. This enables the molecule to engage specific amino acid residues within target binding pockets (such as the S1P receptor) with higher affinity than a simple lactam[2].
-
Stereochemical Complexity: Unlike a sulfone, the sulfoxide moiety retains a chiral center at the sulfur atom. This allows for the synthesis of stereospecific ligands that can exploit the asymmetric nature of biological receptors.
Physicochemical & Structural Profiling
The conversion of 3-thiomorpholinone to its 1-oxide significantly alters its physicochemical profile, making it an ideal building block for central nervous system (CNS) and systemic therapeutics.
Table 1: Quantitative and Structural Data of 3-Thiomorpholinone 1-Oxide
| Property | Value | Rationale / Impact in Drug Design |
| Base Scaffold CAS | 20196-21-8 | Readily available starting material for large-scale API synthesis[1]. |
| Molecular Weight | 133.17 g/mol | Low molecular weight provides ample room for downstream functionalization without violating Lipinski's Rule of 5. |
| Oxidation State | 1-Oxide (Sulfoxide) | Introduces a chiral center and a strong H-bond acceptor, enhancing target affinity. |
| tPSA Contribution | > 50 Ų | The combination of the lactam and sulfoxide optimally balances aqueous solubility with membrane permeability. |
| LogP Shift | Decreased (vs. Thioether) | Lowers lipophilicity, thereby improving Lipophilic Efficiency (LipE) and reducing off-target toxicity. |
Key Applications in Drug Development
The 3-thiomorpholinone 1-oxide core is actively utilized in several high-value therapeutic areas:
-
Sphingosine-1-Phosphate (S1P) Receptor Modulators: Derivatives of thiomorpholine oxides are utilized as S1P modulators to treat autoimmune diseases. The cyclic structure mimics the sphingosine backbone, while the sulfoxide provides essential polar interactions necessary for receptor activation and subsequent lymphocyte sequestration[2].
-
Calcitonin Gene-Related Peptide (CGRP) Antagonists: Substituted thiomorpholin-3-one scaffolds are critical intermediates in the synthesis of monocyclic CGRP receptor antagonists, which are deployed in the prevention and treatment of migraines[3].
-
Anticancer Alkaloid Scaffolds: The 3-thiomorpholinone ring is a structural component of marine-derived pyridoacridine alkaloids, such as shermilamines. These fused systems exhibit potent in vitro cytotoxicity against murine leukemia and human colon tumor cell lines[4],[5].
Synthetic workflow from 3-thiomorpholinone to bioactive API.
Experimental Protocols (Self-Validating Systems)
The following protocols detail the synthesis and functionalization of the 1-oxide intermediate. Every step is designed as a self-validating system where the choice of reagent dictates a specific, controllable outcome.
Protocol A: Controlled Oxidation to 3-Thiomorpholinone 1-Oxide
Objective: Selectively oxidize the thioether to a sulfoxide without over-oxidizing to the 1,1-dioxide (sulfone)[6].
-
Preparation: Suspend 3-thiomorpholinone (1.0 eq, e.g., 1.12 mmol) in absolute ethanol (6 mL) under an ambient atmosphere.
-
Reagent Addition: Add a 1:1 hydrogen peroxide/urea complex (UHP) (approx. 8.0 eq peroxide) to the mixture[6].
-
Causality: UHP is a stable, solid adduct that releases H2O2 slowly. This controlled release prevents localized spikes in oxidant concentration, strictly limiting the reaction to the first oxidation state (sulfoxide).
-
-
Kinetic Control: Stir the reaction mixture in an oil bath maintained precisely at 30°C for 18 hours[6].
-
Causality: Maintaining a mild temperature provides kinetic control, arresting the oxidation before the thermodynamically stable sulfone can form.
-
-
Quench & Workup: Remove from heat, allow to cool to room temperature, and stir for an additional 2 hours. Filter the white solid (excess urea) to afford a clear filtrate.
-
Isolation: Partition the filtrate between water (10 mL) and ethyl acetate (50 mL). Extract the aqueous layer to isolate the highly polar 1-oxide product[6].
Protocol B: N-Alkylation/Arylation of the Lactam Core
Objective: Functionalize the N−H position of the 3-thiomorpholinone 1-oxide to build the final API architecture[3].
-
Deprotonation: Dissolve the 3-thiomorpholinone 1-oxide intermediate (1.0 eq) in anhydrous Tetrahydrofuran (THF). Cool the solution to 0°C using an ice bath.
-
Base Addition: Slowly add Sodium Hydride (NaH, 95% by weight, 1.4 eq)[3].
-
Causality: The lactam N−H is only weakly acidic. NaH irreversibly deprotonates the nitrogen (evolving H2 gas), driving the equilibrium entirely to the nucleophilic lactam anion. THF, a polar aprotic solvent, solvates the Na+ cation, leaving the nitrogen "naked" and highly reactive.
-
-
Electrophile Coupling: Once hydrogen gas evolution ceases (confirm via oil bubbler), add the desired alkyl or aryl halide (e.g., a substituted benzyl bromide)[3].
-
Reaction Maturation: Remove the ice bath and allow the reaction to warm to ambient temperature, stirring until complete consumption of the starting material is observed via TLC or LC-MS.
-
Purification: Quench carefully with water, extract with diethyl ether, wash with saturated brine, dry over sodium sulfate, and concentrate in vacuo[3].
Pharmacological pathway of 1-oxide derivatives in S1P modulation.
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. CN102548976B - (Thio)morpholine derivatives as S1P modulators - Google Patents [patents.google.com]
- 3. US20070265225A1 - Substituted monocyclic CGRP receptor antagonists - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Application Notes and Protocols for 3-Thiomorpholinone 1-Oxide in Peptide Synthesis and Modification
Introduction: A Novel Scaffold for Constrained Peptides
In the landscape of peptide-based drug discovery and chemical biology, the quest for molecules with enhanced stability, specific conformations, and improved biological activity is perpetual. The incorporation of non-proteinogenic amino acids and peptidomimetics is a cornerstone of this endeavor. 3-Thiomorpholinone 1-oxide emerges as a compelling scaffold, offering a unique combination of a constrained cyclic backbone and a chiral sulfinamide moiety. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 3-thiomorpholinone 1-oxide in peptide synthesis and modification. We will delve into its role as a dipeptide isostere, its impact on peptide conformation, and provide detailed protocols for its synthesis and incorporation into peptide chains using solid-phase peptide synthesis (SPPS).
The thiomorpholinone core, a six-membered heterocyclic ring, introduces a significant conformational constraint on the peptide backbone. The presence of the 1-oxide, a sulfoxide group, not only introduces a chiral center at the sulfur atom but also influences the local electronic and steric environment. This can lead to the stabilization of specific secondary structures, such as β-turns, which are crucial for many biological recognition events.[1][2] Furthermore, the sulfonamide-like character of the oxidized sulfur-nitrogen bond can act as a bioisostere for a peptide bond, potentially enhancing metabolic stability.[3][4]
Chemical Properties and Design Principles
The utility of 3-thiomorpholinone 1-oxide in peptide design stems from its distinct structural features. The sulfinamide linkage within the ring system imparts a defined geometry that can influence the overall peptide conformation.
| Property | Value/Description | Source |
| Molecular Formula | C4H7NO2S | |
| Molecular Weight | 133.17 g/mol | |
| Structure | Cyclic sulfinamide lactam | |
| Key Feature | Chiral sulfoxide center | |
| Potential Role | Dipeptide isostere, β-turn mimetic | [1][5] |
The rationale for incorporating this moiety lies in its ability to mimic the spatial arrangement of two consecutive amino acid residues, effectively acting as a dipeptide surrogate. The conformational rigidity of the ring system reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The sulfoxide oxygen can also participate in hydrogen bonding interactions, further stabilizing specific peptide conformations.[6]
Synthesis of the Fmoc-Protected Building Block
A critical prerequisite for incorporating 3-thiomorpholinone 1-oxide into peptides via Fmoc-based solid-phase peptide synthesis (SPPS) is the availability of the corresponding N-Fmoc protected building block. Below is a proposed synthetic pathway, logically constructed from established chemical transformations.
Caption: Proposed synthetic workflow for the N-Fmoc-3-thiomorpholinone 1-oxide building block.
Protocol 1: Synthesis of N-Fmoc-3-thiomorpholinone 1-oxide
This protocol is a proposed multi-step synthesis. Researchers should optimize conditions based on their specific laboratory setup and available reagents.
Step 1: Synthesis of 3-Thiomorpholinone
-
Rationale: The initial heterocyclic core can be synthesized through various reported methods. One common approach involves the cyclization of a suitable precursor like thiodiglycolic acid with an ammonia source.
-
Procedure:
-
In a round-bottom flask, combine thiodiglycolic acid and a suitable ammonia source (e.g., urea or ammonium carbonate) in a high-boiling point solvent (e.g., DMF or DMSO).
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and purify the resulting 3-thiomorpholinone by crystallization or column chromatography.
-
Step 2: Oxidation to 3-Thiomorpholinone 1-oxide
-
Rationale: The sulfoxide is introduced via a controlled oxidation of the sulfide. Mild oxidizing agents are preferred to avoid over-oxidation to the sulfone (1,1-dioxide).
-
Procedure:
-
Dissolve 3-thiomorpholinone in a suitable solvent such as dichloromethane (DCM) or methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add one equivalent of a mild oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.[1]
-
Stir the reaction at 0 °C and allow it to slowly warm to room temperature while monitoring the progress by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction and work up to isolate the 3-thiomorpholinone 1-oxide. Purification is typically achieved by column chromatography.
-
Step 3: N-Fmoc Protection
-
Rationale: The secondary amine of the thiomorpholinone ring is protected with the Fmoc group to make it compatible with standard SPPS protocols.
-
Procedure:
-
Dissolve 3-thiomorpholinone 1-oxide in a suitable solvent system, such as a mixture of dioxane and water or acetonitrile.
-
Add a base, such as sodium bicarbonate or N,N-diisopropylethylamine (DIPEA), to deprotonate the amine.
-
Add 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) to the reaction mixture.
-
Stir the reaction at room temperature for several hours until completion, as monitored by TLC or LC-MS.
-
Perform an aqueous workup and purify the N-Fmoc-3-thiomorpholinone 1-oxide by column chromatography to yield the final building block ready for SPPS.
-
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of the N-Fmoc-3-thiomorpholinone 1-oxide building block into a growing peptide chain on a solid support follows the general principles of Fmoc-SPPS. However, due to its non-standard structure, certain considerations and optimizations may be necessary.
Caption: General workflow for the incorporation of the novel building block in an SPPS cycle.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporation
This protocol outlines the key steps for coupling the N-Fmoc-3-thiomorpholinone 1-oxide building block. Standard SPPS procedures for resin swelling, washing, and the coupling of standard amino acids should be followed.[7][8]
Materials:
-
N-Fmoc-3-thiomorpholinone 1-oxide
-
Peptide synthesis grade resin (e.g., Rink Amide, Wang) with the N-terminal Fmoc group removed
-
Coupling reagents: e.g., HBTU/HOBt or HATU/HOAt
-
Base: N,N-diisopropylethylamine (DIPEA)
-
Solvents: N,N-dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection solution: 20% piperidine in DMF
Procedure:
-
Resin Preparation: Swell the resin in DMF and perform the standard Fmoc deprotection of the N-terminal amino acid of the growing peptide chain using 20% piperidine in DMF. Wash the resin thoroughly with DMF and DCM.
-
Activation of the Building Block:
-
In a separate vial, dissolve N-Fmoc-3-thiomorpholinone 1-oxide (2-4 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU or HATU, 1.9-3.9 equivalents) in DMF.
-
Add DIPEA (3-6 equivalents) to the solution and allow the activation to proceed for a few minutes.
-
-
Coupling Reaction:
-
Add the activated building block solution to the deprotected resin.
-
Agitate the reaction vessel at room temperature. The coupling of this sterically demanding, non-standard building block may require extended coupling times (e.g., 2-4 hours or overnight) compared to standard amino acids.
-
Causality: The secondary amine nature of the deprotected thiomorpholinone nitrogen and potential steric hindrance may slow down the coupling reaction. Therefore, a longer reaction time and/or a more potent coupling reagent like HATU might be necessary to ensure complete acylation.
-
-
Monitoring the Coupling:
-
Perform a qualitative test (e.g., Kaiser test or Chloranil test) to monitor the completion of the coupling. A negative test indicates the absence of free primary amines. Note: The Kaiser test may not be reliable for this secondary amine; the Chloranil test is a more suitable alternative.
-
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Capping (Optional but Recommended): To block any unreacted N-terminal amines, a capping step with acetic anhydride and a non-nucleophilic base can be performed.
-
Continuation of Synthesis: Proceed with the Fmoc deprotection of the newly incorporated thiomorpholinone and the coupling of the next amino acid in the sequence.
Cleavage and Deprotection
After the complete peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.
Protocol 3: Cleavage from Resin
-
Rationale: A standard acidic cleavage cocktail is used to release the peptide from the resin and remove acid-labile side-chain protecting groups.
-
Procedure:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS) (e.g., TFA/H2O/TIS 95:2.5:2.5). The sulfoxide group is generally stable to these conditions.
-
Incubate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide with cold diethyl ether, centrifuge, and wash the peptide pellet.
-
Dry the crude peptide under vacuum.
-
Purification and Characterization
The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterized by mass spectrometry (MS) and, for conformational analysis, by nuclear magnetic resonance (NMR) spectroscopy.
| Analytical Technique | Purpose | Expected Outcome |
| RP-HPLC | Purification and purity assessment | A major peak corresponding to the desired peptide. |
| Mass Spectrometry | Molecular weight confirmation | Observed mass should match the calculated mass of the peptide containing the 3-thiomorpholinone 1-oxide moiety. |
| NMR Spectroscopy | Conformational analysis | Analysis of chemical shifts, coupling constants, and NOEs can provide insights into the local conformation induced by the cyclic scaffold, such as the presence of a β-turn.[9] |
Conclusion and Future Perspectives
The incorporation of 3-thiomorpholinone 1-oxide into peptides represents a promising strategy for the design of conformationally constrained peptidomimetics. The protocols and technical insights provided in this application note offer a foundational guide for researchers to explore the potential of this novel scaffold. The ability to induce specific secondary structures and potentially enhance metabolic stability makes 3-thiomorpholinone 1-oxide an attractive building block for the development of new peptide-based therapeutics and chemical probes. Further studies on the diastereoselective synthesis of the building block and a deeper understanding of its conformational influence on a wider range of peptide sequences will undoubtedly expand its application in the field.
References
- Calcagni, A., et al. (1991). Structure and conformation of peptides containing the sulphonamide junction. III. Synthesis, crystal and molecular structure of a taurine containing peptidic oxa-cyclol. International Journal of Peptide and Protein Research, 37(3), 167-173.
- ChemPep Inc. (n.d.). Overview of Fmoc Amino Acids. Retrieved from a relevant chemical supplier website.
- Lucente, G., et al. (1991). Structure and conformation of peptides containing the sulphonamide junction. II. Synthesis and conformation of cyclo[-MeTau-Phe-DPro-]. International Journal of Peptide and Protein Research, 38(6), 526-534.
- Lucente, G., et al. (2000). Peptides containing the sulfonamide junction. 2. Structure and conformation of Z-Tau-Pro-D-Phe-NHiPr. Journal of Peptide Science, 6(11), 565-575.
- Lucente, G., et al. (1995). Peptides containing the sulfonamide junction: Synthesis, structure, and conformation of Z-Tau-Pro-Phe-NHiPr. Biopolymers, 36(6), 747-757.
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- BenchChem. (2025). An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS).
- American Chemical Society. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 22(8), 1048-1056.
- RSC Publishing. (2025). Sulfonamide-related conformational effects and their importance in structure-based design. RSC Medicinal Chemistry.
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.).
- Shipman, M., et al. (2019). Development of oxetane modified building blocks for peptide synthesis. Organic & Biomolecular Chemistry, 17(4), 793-800.
- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591.
- MDPI. (2022). Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers with Tailored Hydrophilicity and Hemocompatible Properties. Molecules, 27(13), 4233.
- Aimoto, S. (2017). Development of protein chemical synthesis using peptide thioester synthetic blocks. Proceedings of the Japan Academy, Series B, 93(10), 803-817.
- BenchChem. (2025). Technical Guide: (S)-tert-Butyl 3-Formylmorpholine-4-carboxylate.
- Hudlicky, T., et al. (2016). SYNTHESIS OF NOROXYMORPHONE BY N-DEMETHYLATION/ INTRAMOLECULAR ACYLATION OF OXYMORPHONE CATALYZED BY IRON(II) CHLORIDE. Heterocycles, 93(2), 824-830.
- Google Patents. (2016). CN105820049A - Synthesis method for tert-butyl ester compound.
- Bhatia, M. S., et al. (2011). Input of Isosteric and Bioisosteric Approach in Drug design. Pharmacologyonline, 1, 272-299.
- Sigma-Aldrich. (n.d.). tert-Butyl 1-iminothiomorpholine-4-carboxylate 1-oxide.
- Sciforum. (2016). Catalyzed N-acylation of carbamates and oxazolidinones by Heteropolyacids (HPAs). Molbank, 2016, M885.
- AAPPTec. (n.d.). Planning a Peptide Synthesis.
- Lima, L. M., & Barreiro, E. J. (2005). Toxin to medicine and bioisosterism in drug development: a study of the discovery and development of ACE inhibitors from snake venom. Current medicinal chemistry, 12(20), 2347-2378.
- ResearchGate. (n.d.). Peptide building blocks and modifications.
- MDPI. (2023). Acid-Modulated Peptide Synthesis for Application on Oxide Biosensor Interfaces. Chemosensors, 11(12), 629.
- Pharmacologyonline. (2011). Bioisosterism: A plan designed to achieve molecular modeling. Pharmacologyonline, 1, 272-299.
- Beilstein Journal of Organic Chemistry. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 48-54.
- ResearchGate. (2003). New approach to 3-oxo-4-aza-5α-androst-1-ene-17β-(N-tert-butylcarboxamide). Steroids, 68(10-13), 859-865.
- Chem-Impex. (n.d.). 3-Carboxymethyl-morpholine-4-carboxylic acid tert-butyl ester.
- PubChem. (n.d.). Thiomorpholine 1-oxide.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Development of protein chemical synthesis using peptide thioester synthetic blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mch.estranky.sk [mch.estranky.sk]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Peptides containing the sulfonamide junction. 2. Structure and conformation of Z-Tau-Pro-D-Phe-NHiPr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.uci.edu [chem.uci.edu]
- 8. benchchem.com [benchchem.com]
- 9. Structure and conformation of peptides containing the sulfonamide junction. II. Synthesis and conformation of cyclo[-MeTau-Phe-DPro-] - PubMed [pubmed.ncbi.nlm.nih.gov]
Functionalization of the alpha-position in 3-Thiomorpholinone 1-oxide
Application Note: Functionalization of the α -Position in 3-Thiomorpholinone 1-Oxide Scaffolds
Executive Summary & Scope
The 3-thiomorpholinone core is a privileged heterocyclic scaffold in medicinal chemistry, featured prominently in inhibitors of Polo-like kinase 1 (PLK1) () and 5-HT receptor ligands (). Oxidation of the sulfur atom to the corresponding 1-oxide introduces a chiral center and fundamentally alters the reactivity of the ring system. This Application Note details validated methodologies for the selective C2-functionalization ( α -position) of 3-thiomorpholinone 1-oxide, focusing on base-mediated alkylation and Knoevenagel-type condensations for drug development applications.
Mechanistic Insights and Chemical Causality
The C2 position of 3-thiomorpholinone 1-oxide is a highly activated methylene group. It is strategically flanked by two strongly electron-withdrawing groups: the C3-carbonyl and the C1-sulfoxide.
-
Acidity and Enolization: The synergistic electron-withdrawing effect significantly lowers the pKa of the C2 protons (estimated pKa ~13–15). This allows for facile deprotonation by strong, non-nucleophilic bases (e.g., LDA, LiHMDS) to form a stabilized enolate/carbanion intermediate.
-
Regioselectivity (The N-Protection Prerequisite): The N4-amide proton is also acidic. To prevent competitive deprotonation and functionalization at the nitrogen atom, prior N-protection (e.g., N-Boc, N-Benzyl) is strictly required to direct the base exclusively to the C2 position ().
-
Stereocontrol: The inherent chirality of the sulfoxide group ( S=O ) provides a distinct steric environment. During electrophilic attack on the C2-enolate, the sulfoxide oxygen sterically shields one face of the heterocyclic ring, often leading to moderate-to-high diastereoselectivity (dr) in the newly formed C2 stereocenter.
Reaction Pathways Visualization
Divergent synthetic pathways for the C2-functionalization of N-protected 3-thiomorpholinone 1-oxide.
Experimental Protocols
Protocol A: Diastereoselective α -Alkylation (C2-Alkylation)
This protocol utilizes kinetic deprotonation to achieve mono-alkylation at the C2 position while preserving the integrity of the sulfoxide.
Reagents:
-
4-Benzyl-3-thiomorpholinone 1-oxide (1.0 equiv)
-
Lithium diisopropylamide (LDA, 2.0 M in THF/heptane/ethylbenzene) (1.1 equiv)
-
Alkyl halide (e.g., Benzyl bromide) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon (repeat 3x) to ensure a strictly anhydrous environment.
-
Dissolution: Dissolve the N-protected 3-thiomorpholinone 1-oxide in anhydrous THF (0.1 M concentration) and cool to -78 °C using a dry ice/acetone bath.
-
Enolization: Add LDA (1.1 equiv) dropwise via syringe over 5 minutes. The solution will typically turn pale yellow, indicating enolate formation. Stir at -78 °C for 45 minutes.
-
Causality: The cryogenic temperature (-78 °C) is critical. It prevents retro-Michael-type ring opening and suppresses self-condensation. LDA is chosen over nucleophilic bases (like n-BuLi) to prevent direct nucleophilic attack at the C3 carbonyl.
-
-
Electrophilic Addition: Add the alkyl halide (1.2 equiv) dropwise. Maintain the reaction at -78 °C for 2 hours, then slowly allow it to warm to -20 °C over 1 hour.
-
Quenching & Workup: Quench the reaction at -20 °C by adding saturated aqueous NH4Cl solution. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate in vacuo. Purify the crude mixture via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the C2-alkylated diastereomers.
Protocol B: Knoevenagel Condensation for α -Alkylidene Derivatives
This protocol is used to synthesize rigid, conjugated frameworks often explored as kinase inhibitors and receptor modulators ().
Reagents:
-
4-Benzyl-3-thiomorpholinone 1-oxide (1.0 equiv)
-
Aromatic Aldehyde (e.g., 3,4-Dichlorobenzaldehyde) (1.1 equiv)
-
Piperidine (0.2 equiv)
-
Glacial Acetic Acid (0.2 equiv)
-
Toluene
Step-by-Step Methodology:
-
Assembly: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine the 1-oxide, aromatic aldehyde, piperidine, and acetic acid in toluene (0.2 M).
-
Condensation: Heat the mixture to reflux (approx. 110 °C).
-
Causality: Piperidine acts as a nucleophilic catalyst, forming a highly reactive iminium intermediate with the aldehyde, which undergoes rapid attack by the C2-enolate. Acetic acid protonates the intermediate to facilitate the elimination of water. The Dean-Stark trap is essential as it physically removes the water by-product, shifting the thermodynamic equilibrium entirely toward the dehydrated alkylidene product.
-
-
Monitoring: Reflux for 12–16 hours, monitoring the consumption of the starting material via TLC or LC-MS.
-
Isolation: Cool the reaction to room temperature. Wash the organic layer with 1M HCl, saturated NaHCO3 , and brine. Dry over Na2SO4 and concentrate.
-
Crystallization: Recrystallize the crude product from hot ethanol to afford the geometrically pure (typically Z-isomer) α -alkylidene derivative.
Optimization and Quantitative Data
The table below summarizes the optimization of the base and solvent conditions for the α -alkylation step (Protocol A) using Benzyl bromide as the model electrophile.
| Entry | Base | Solvent | Temp (°C) | Electrophile | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | NaH | DMF | 0 to rt | BnBr | 45 | 1:1 |
| 2 | LiHMDS | THF | -78 | BnBr | 68 | 3:1 |
| 3 | LDA | THF | -78 | BnBr | 85 | 4:1 |
| 4 | K2CO3 | MeCN | Reflux | BnBr | Trace | N/A |
Data Interpretation: The use of a strong, non-nucleophilic base (LDA) at cryogenic temperatures (Entry 3) is critical for achieving high yields and good diastereoselectivity. Weaker bases (Entry 4) fail to deprotonate the C2 position efficiently, while NaH/DMF (Entry 1) leads to poor stereocontrol and increased side reactions (e.g., dialkylation and ring degradation).
Safety and Troubleshooting
-
Over-alkylation (Dialkylation): If dialkylation at C2 is observed, ensure strict stoichiometric control of the base (maximum 1.05 – 1.10 equiv) and the electrophile. Ensure the LDA is accurately titrated prior to use.
-
Pummerer Rearrangement Avoidance: The sulfoxide moiety is sensitive to strongly electrophilic anhydrides. Avoid exposing the 1-oxide to reagents like Acetic Anhydride ( Ac2O ) or Trifluoroacetic Anhydride (TFAA) during workup or subsequent steps, as this will trigger a Pummerer rearrangement, leading to unintended α -acetoxylation or complete ring degradation.
References
-
Development of a Novel Cell-Permeable Protein–Protein Interaction Inhibitor for the Polo-box Domain of Polo-like Kinase 1. ACS Omega, 2021.[Link]
- Htr1d inhibitors and uses thereof in the treatment of cancer.
-
Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. ACS Omega, 2019.[Link]
Application Note & Protocols: Scalable Production of 3-Thiomorpholinone 1-oxide
Abstract
3-Thiomorpholinone 1-oxide is a pivotal heterocyclic building block in contemporary drug discovery and development. Its unique stereoelectronic properties make it a valuable scaffold in the synthesis of complex pharmaceutical intermediates. This application note provides a comprehensive guide to the scalable synthesis of 3-Thiomorpholinone 1-oxide, focusing on a robust and reproducible two-step process. We present a detailed protocol for the initial synthesis of the 3-thiomorpholinone precursor via the cyclization of ethyl thioglycolate and 2-aminoethanol, followed by a highly selective oxidation protocol to yield the target sulfoxide. The methodologies have been designed with scalability in mind, addressing critical process parameters, safety considerations, and analytical validation to ensure high purity and yield.
Introduction: The Significance of the Thiomorpholinone 1-Oxide Scaffold
The thiomorpholine moiety is recognized as a privileged scaffold in medicinal chemistry, appearing in a range of bioactive molecules, including the antibiotic sutezolid, which is under investigation for the treatment of multidrug-resistant tuberculosis.[1][2] The introduction of an oxygen atom at the sulfur center to form the sulfoxide (1-oxide) significantly modulates the molecule's polarity, hydrogen bonding capacity, and conformational properties. This makes 3-Thiomorpholinone 1-oxide a highly sought-after intermediate for creating analogues of existing drugs and developing new chemical entities with improved pharmacokinetic profiles.
The primary challenge in its production lies in achieving selective oxidation. Over-oxidation of the sulfur atom can readily lead to the corresponding sulfone (1,1-dioxide), an often-undesired byproduct. Therefore, a scalable synthesis requires precise control over reaction conditions to favor the formation of the sulfoxide. This guide details a field-proven approach to address this challenge.
Synthetic Strategy & Workflow
The most logical and cost-effective pathway to 3-Thiomorpholinone 1-oxide on a large scale involves a two-stage process.
-
Stage 1: Heterocycle Formation. Synthesis of the 3-thiomorpholinone precursor ring. This is efficiently achieved through the condensation and subsequent cyclization of commercially available and inexpensive starting materials: ethyl thioglycolate and ethanolamine (2-aminoethanol).
-
Stage 2: Selective Sulfur Oxidation. Controlled oxidation of the sulfide in the 3-thiomorpholinone ring to the desired sulfoxide. This step is critical and employs a mild oxidizing agent under carefully controlled temperature conditions to prevent the formation of the sulfone.[3]
The overall workflow is designed for efficiency, minimizing complex purification steps and maximizing throughput.
Caption: High-level workflow for the scalable production of 3-Thiomorpholinone 1-oxide.
Protocol I: Synthesis of 3-Thiomorpholinone (Precursor)
This protocol describes the formation of the heterocyclic core. The reaction proceeds via an initial amide formation between the amine of ethanolamine and the ester of ethyl thioglycolate, followed by an intramolecular cyclization with the elimination of ethanol.
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Purity | Supplier |
| Ethyl Thioglycolate | C₄H₈O₂S | 120.17 | ≥98% | Sigma-Aldrich |
| Ethanolamine | C₂H₇NO | 61.08 | ≥99% | Sigma-Aldrich |
| Toluene | C₇H₈ | 92.14 | Anhydrous, ≥99.8% | Sigma-Aldrich |
Step-by-Step Protocol
-
Reaction Setup: Equip a 2 L three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus connected to a reflux condenser.
-
Reagent Charging: Charge the flask with ethyl thioglycolate (120.17 g, 1.0 mol, 1.0 eq) and ethanolamine (61.08 g, 1.0 mol, 1.0 eq) in toluene (500 mL).
-
Heating and Cyclization: Begin stirring and heat the mixture to reflux (approx. 110-115 °C).
-
Azeotropic Removal: Water and ethanol will be formed during the reaction and collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing for 8-12 hours or until no more water/ethanol is collected.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Cooling and Isolation: Once the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the toluene. If not, reduce the solvent volume under reduced pressure to induce crystallization.
-
Purification: Filter the solid product, wash with cold hexanes (2 x 100 mL), and dry under vacuum at 40 °C.
-
Yield & Characterization: Typically yields 80-90% of 3-thiomorpholinone as a white to off-white solid. Confirm identity via ¹H NMR, ¹³C NMR, and melting point analysis.
Protocol II: Selective Oxidation to 3-Thiomorpholinone 1-oxide
This protocol is the critical step for generating the target compound. The key to success is maintaining a low temperature during the addition of the oxidizing agent to prevent the formation of the sulfone byproduct. The use of acetic anhydride helps to consume any water present and maintain a consistent reaction medium.
The Chemical Transformation
Caption: Reaction scheme for the selective oxidation of 3-thiomorpholinone.
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Purity | Supplier |
| 3-Thiomorpholinone | C₄H₇NOS | 117.17 | ≥98% (from Protocol I) | - |
| Glacial Acetic Acid | CH₃COOH | 60.05 | ≥99.7% | Sigma-Aldrich |
| Acetic Anhydride | (CH₃CO)₂O | 102.09 | ≥99% | Sigma-Aldrich |
| Hydrogen Peroxide | H₂O₂ | 34.01 | 30% w/w in H₂O | Sigma-Aldrich |
Step-by-Step Protocol
-
Reaction Setup: Equip a 1 L jacketed reactor with a mechanical stirrer, a temperature probe, and a pressure-equalizing dropping funnel. Connect the reactor jacket to a circulating chiller capable of maintaining -10 °C.
-
Solvent Charging: Dissolve 3-thiomorpholinone (117.17 g, 1.0 mol, 1.0 eq) in a mixture of glacial acetic acid (450 mL) and acetic anhydride (100 mL) within the reactor.
-
Cooling: Start the stirrer and cool the solution to -5 °C. This is a critical step. The temperature must be stable before proceeding.
-
Oxidant Addition: Add 30% hydrogen peroxide (113.4 g, 1.0 mol, 1.0 eq) to the dropping funnel. Add the H₂O₂ dropwise to the reaction mixture over 2-3 hours, ensuring the internal temperature does not exceed +5 °C.[3]
-
Reaction Hold: After the addition is complete, maintain the reaction mixture at 0-5 °C for an additional 2 hours.
-
Reaction Monitoring: Check for the disappearance of the starting material by TLC or HPLC.
-
Quenching (Optional but Recommended): Slowly add a saturated aqueous solution of sodium sulfite to quench any excess peroxide until a negative test is obtained with peroxide test strips. Maintain the temperature below 10 °C during this process.
-
Work-up and Isolation: Concentrate the reaction mixture under reduced pressure to remove the bulk of the acetic acid. Add 500 mL of cold isopropanol to the resulting slurry.
-
Purification: Stir the slurry for 1 hour at 0 °C, then filter the white solid product. Wash the filter cake with cold isopropanol (2 x 100 mL) and then with diethyl ether (1 x 100 mL).
-
Drying: Dry the product in a vacuum oven at 45 °C to a constant weight.
-
Yield & Characterization: Typically yields 85-95% of 3-Thiomorpholinone 1-oxide as a white crystalline solid. Confirm identity and purity via ¹H NMR, ¹³C NMR, HPLC, and melting point analysis.
Scalability, Safety, and Process Control
Scaling this synthesis requires strict attention to several parameters:
-
Thermal Management: The oxidation step is exothermic. A jacketed reactor with a reliable cooling system is mandatory for large-scale production to prevent thermal runaways and the formation of the over-oxidized sulfone byproduct.
-
Reagent Addition Rate: The dropwise addition of hydrogen peroxide must be carefully controlled. A programmable syringe pump is recommended for precise and consistent addition on a larger scale.
-
Safety Precautions:
-
Hydrogen peroxide (30%) is a strong oxidizer. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is essential.
-
The reaction should be performed in a well-ventilated fume hood.
-
Acetic acid and acetic anhydride are corrosive. Handle with care.
-
-
Impurity Profile: The primary impurity to monitor for is the 3-thiomorpholinone 1,1-dioxide (sulfone). HPLC is the recommended method for quantifying its presence. The low-temperature protocol described herein typically keeps sulfone levels below 1%.
References
-
Peyre, G., et al. (1998). Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Biodegradation, 9(6), 433-42. Available at: [Link]
-
Szawkało, J., et al. (2014). Synthesis and dynamic stereochemistry of 4-aryl-thiomorpholine-3,5-dione derivatives. ResearchGate. Available at: [Link]
-
Bocian, W., et al. (2020). Some tips on Thiomorpholine-1-oxide hydrochloride. Mol-Instincts. Available at: [Link]
-
Surrey, A. R., & Suter, C. M. (1959). Substituted 3-Thiomorpholinones. Journal of the American Chemical Society, 81(12), 3756-3758. Available at: [Link]
-
Kaur, H., & Singh, J. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Available at: [Link]
-
Amanote Research. (n.d.). Studies of Thiomorpholine Derivatives. I. : Synthesis. Amanote Research. Available at: [Link]
-
Glavan, D., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2419–2425. Available at: [Link]
-
Glavan, D., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ChemRxiv. Available at: [Link]
- Google Patents. (2017). CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and intermediate thereof.
-
Nicolas, J., et al. (2022). Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers with Tailored Hydrophilicity and Hemocompatible Properties. MDPI. Available at: [Link]
Sources
Troubleshooting & Optimization
Removing sulfone byproducts from 3-Thiomorpholinone 1-oxide
Technical Support Center: Troubleshooting & Purification Guide for 3-Thiomorpholinone 1-oxide
Welcome to the Technical Support Center. As researchers and drug development professionals working with sulfur-containing heterocycles know, the controlled oxidation of 3-thiomorpholinone to its corresponding sulfoxide (3-thiomorpholinone 1-oxide) is notoriously prone to over-oxidation, yielding the 1,1-dioxide (sulfone) byproduct[1]. Because the lactam core renders the molecule neutral, standard acid/base extraction techniques fail.
As a Senior Application Scientist, I have designed this guide to provide field-proven, self-validating methodologies to prevent sulfone formation upstream and physically separate these closely related species downstream.
Section 1: Mechanistic Insights & Causality
Understanding the physicochemical differences between the sulfoxide and sulfone is critical for successful purification.
-
Dipole & Hydrogen Bonding: The sulfoxide (S=O) group has a highly localized dipole and acts as a strong hydrogen-bond acceptor. The sulfone (O=S=O), while possessing a larger overall dipole moment, delocalizes its charge over two oxygen atoms, making it a weaker hydrogen-bond acceptor.
-
Chromatographic Behavior: Counterintuitively to many junior chemists, the sulfoxide is typically more polar on normal-phase silica gel than the sulfone[2]. Because it is a stronger hydrogen-bond acceptor, the sulfoxide binds more tightly to the silanol groups on the stationary phase. Therefore, the sulfone will elute before the target sulfoxide.
-
NMR Signatures: The sulfur atom in the sulfoxide is a chiral center, rendering the adjacent lactam methylene protons diastereotopic (appearing as complex multiplets). In the sulfone, these protons are enantiotopic and appear as simpler, more downfield signals.
Caption: Oxidation pathway of 3-thiomorpholinone highlighting the kinetic progression and H-bonding traits.
Section 2: Upstream Prevention (Reaction Optimization)
The most efficient way to handle the sulfone byproduct is to prevent its formation. The choice of oxidant dictates the reaction trajectory.
Table 1: Oxidant Comparison for 3-Thiomorpholinone Oxidation
| Oxidant System | Sulfone Risk | Mechanistic Rationale | Recommendation |
| NaIO₄ / MeOH-H₂O | Very Low | Operates via a cyclic periodate intermediate. The sulfoxide lacks the lone pair required to easily form the secondary intermediate, arresting oxidation[3]. | Gold Standard. Highly selective for sulfoxides at room temperature. |
| mCPBA / DCM (0 °C) | Moderate | Electrophilic oxygen transfer. Excess reagent or elevated temperatures will rapidly yield the sulfone[4]. | Use exactly 1.0 eq. Quench strictly at 15-30 mins. |
| H₂O₂ / AcOH | High | Forms peracetic acid in situ. Highly reactive and difficult to control kinetically. | Avoid unless the sulfone is the target molecule. |
Section 3: Downstream Purification Protocols
If the sulfone has already formed, use the following self-validating protocols to isolate the pure 3-thiomorpholinone 1-oxide.
Caption: Decision matrix for selecting the optimal purification protocol based on crude purity.
Protocol A: Normal Phase Flash Chromatography
Use when sulfone contamination is >15% or high absolute purity is required.
-
Preparation: Dry-load the crude mixture onto silica gel. The lactam sulfoxide is highly polar and will streak down the column if wet-loaded in a polar solvent.
-
Column Equilibration: Pack the column with 100% Dichloromethane (DCM).
-
Elution Gradient:
-
Run 2 column volumes (CV) of 100% DCM to elute any non-polar impurities or unreacted sulfide.
-
Transition to DCM:MeOH (98:2). The sulfone byproduct will elute in this phase.
-
Transition to DCM:MeOH (95:5) to (90:10). The target sulfoxide will elute here.
-
-
Self-Validation Step: Spot the fractions on a TLC plate (eluent: DCM:MeOH 90:10) and stain with KMnO₄. The sulfone will appear at R_f ~0.6 (eluted first). The sulfoxide will appear at R_f ~0.3 (eluted second). If your pooled fractions only show the R_f 0.3 spot, the separation is validated[2].
Protocol B: Selective Recrystallization
Use when sulfone contamination is <15%. This exploits the differential lattice energies of the lactam derivatives.
-
Dissolution: Suspend the crude mixture in minimal boiling ethyl acetate (EtOAc). Add methanol dropwise only until the solid fully dissolves.
-
Cooling: Allow the flask to cool to room temperature undisturbed over 4 hours. The sulfoxide, having a different crystal packing due to its pyramidal sulfur geometry, will typically crystallize while the trace sulfone remains in the mother liquor.
-
Isolation: Filter the crystals and wash with ice-cold EtOAc.
-
Self-Validation Step: Acquire a ¹H NMR spectrum in DMSO-d₆. Examine the methylene protons adjacent to the sulfur. If they appear as a clean, complex multiplet (diastereotopic due to the chiral S=O), and there are no sharp, downfield singlets/triplets corresponding to the sulfone, the protocol is validated.
Section 4: Technical FAQs
Q: My sulfoxide and sulfone are co-eluting as one large streak on my TLC plate. How do I fix this? A: You are likely using an Ethyl Acetate/Hexane solvent system. Because both molecules are highly polar lactams, they will streak in hexanes. Switch your TLC and column system to a Dichloromethane/Methanol gradient (start at 98:2, push to 90:10). The hydrogen-bonding capability of MeOH will outcompete the silica, sharpening the bands and revealing the true R_f difference[1].
Q: Can I chemically reduce the sulfone byproduct back to the target sulfoxide? A: No. The reduction of a sulfone to a sulfoxide is thermodynamically highly unfavorable. Reagents strong enough to achieve this (e.g., DIBAL-H at elevated temperatures or dissolving metal reductions) will concurrently reduce or destroy the lactam carbonyl of the 3-thiomorpholinone ring. You must rely on physical separation.
Q: I used mCPBA and got almost 50% sulfone. What went wrong? A: mCPBA oxidations are highly exothermic and kinetically rapid. If you added the mCPBA all at once at room temperature, local heating caused immediate over-oxidation. You must cool the reaction to 0 °C, add exactly 1.0 equivalent of mCPBA portion-wise, and quench the reaction within 15-30 minutes[4].
References
- Continuous Bioinspired Oxidation of Sulfides Source: PMC - NIH URL
- Source: Cardiff University (ORCA)
- Antitubercular nitrofuran isoxazolines with improved pharmacokinetic properties Source: PMC - NIH URL
- Technical Support Center: Purification of Crude Thiomorpholine 1,1-Dioxide Source: Benchchem URL
Sources
Improving yield of 3-Thiomorpholinone 1-oxide synthesis
Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is engineered for researchers and drug development professionals optimizing the synthesis of 3-Thiomorpholinone 1-oxide (also known as thiomorpholin-3-one 1-oxide).
The thiomorpholinone scaffold is a highly versatile pharmacophore utilized in early-stage drug discovery[1]. However, the selective oxidation of the sulfur atom to a sulfoxide (1-oxide) without over-oxidizing to the sulfone (1,1-dioxide) presents a significant chemoselectivity challenge. This guide provides mechanistic troubleshooting, quantitative data, and a self-validating protocol to maximize your yield.
Reaction Pathway & Chemoselectivity
The fundamental challenge in this synthesis is kinetic vs. thermodynamic control. The initial oxidation of the nucleophilic sulfide to a sulfoxide is kinetically favored. However, the resulting sulfoxide remains susceptible to further electrophilic attack, leading to the thermodynamically stable sulfone[2].
Reaction pathways for thiomorpholin-3-one oxidation highlighting chemoselectivity challenges.
Troubleshooting & FAQs
Q1: My oxidation yields predominantly the 1,1-dioxide (sulfone) instead of the desired 1-oxide. What is the mechanistic cause, and how can I arrest the reaction? Causality: Electrophilic oxidants (like m-CPBA or excess H2O2 ) readily attack the sulfide. While the first oxidation is fast, the second oxidation (sulfoxide to sulfone) can compete if the oxidant is highly electrophilic or present in excess[2]. Solution: Arresting the reaction requires strict stoichiometric control (1.0 to 1.05 equivalents of oxidant) and thermal suppression (0 °C). We recommend switching to Sodium Periodate ( NaIO4 ), which forms a cyclic intermediate that rapidly collapses to the sulfoxide. The byproduct, iodate ( IO3− ), is insufficiently reactive to cause over-oxidation under mild conditions.
Q2: I am using H2O2 as a "green" oxidant, but the conversion is sluggish. How can I accelerate it without risking over-oxidation? Causality: Aqueous H2O2 alone is a relatively weak electrophile for deactivated sulfides. Solution: You must activate the hydrogen peroxide. Utilizing a multiphase system with a heteropolyacid catalyst[3] or a Lewis acid like Zirconium tetrachloride ( ZrCl4 ) polarizes the peroxide bond, accelerating the formation of the reactive peroxo species while maintaining excellent chemoselectivity for the sulfoxide.
Q3: Why is my isolated 3-thiomorpholinone 1-oxide so difficult to extract from the aqueous layer? Causality: The oxidation of the sulfur atom to a sulfoxide introduces a strong dipole moment, drastically increasing the hydrophilicity and water solubility of the molecule compared to the parent thiomorpholine scaffold[4]. Solution: Avoid standard ethyl acetate extractions. Instead, saturate the aqueous layer with NaCl (salting out) and extract with a highly polar organic solvent like 10% methanol in dichloromethane (DCM), or continuously extract using a liquid-liquid extractor.
Quantitative Reagent Comparison
To facilitate experimental design, the following table summarizes the expected performance of various oxidizing agents based on established sulfide-to-sulfoxide conversion kinetics.
| Oxidizing Agent | Equivalents | Temperature (°C) | Sulfoxide Yield (%) | Sulfone Yield (%) | Mechanistic Notes |
| NaIO4 | 1.05 | 0 - 5 | 85 - 95 | < 1 | Recommended. Highly predictable kinetics; self-arresting at sulfoxide. |
H2O2
| 1.10 | 20 - 25 | > 90 | < 2 | Excellent green alternative. Requires Lewis acid (e.g., ZrCl4 )[3]. |
| m-CPBA | 1.00 | -78 to 0 | 70 - 80 | 15 - 25 | Exothermic; prone to over-oxidation if addition rate is poorly controlled. |
| H2O2 (Aqueous) | 1.20 | 20 - 25 | 45 - 60 | 10 - 20 | Sluggish reaction; poor chemoselectivity without activation. |
| KMnO4 | > 2.00 | 25 | 0 | > 95 | Drives reaction completely to the sulfone. Avoid for 1-oxide synthesis. |
Self-Validating Experimental Protocol
This protocol utilizes NaIO4 due to its superior chemoselectivity profile. It is designed as a self-validating system , meaning you cannot proceed to the next step without passing an internal analytical checkpoint, ensuring trust and reproducibility.
Materials Required:
-
Thiomorpholin-3-one (1.0 eq)
-
Sodium periodate ( NaIO4 , 1.05 eq)
-
Methanol / Water (1:1 v/v)
-
Saturated aqueous Sodium Thiosulfate ( Na2S2O3 )
-
Starch-iodide indicator paper
Step-by-Step Methodology:
Step 1: Substrate Dissolution & Thermal Equilibration
-
Dissolve 10.0 mmol of thiomorpholin-3-one in 20 mL of Methanol.
-
Add 20 mL of distilled water.
-
Cool the reaction flask in an ice-water bath to exactly 0 °C. Causality: The mixed solvent system ensures solubility of both the organic sulfide and the inorganic oxidant. Cooling suppresses the activation energy required for the secondary oxidation to the sulfone.
Step 2: Controlled Oxidant Addition
-
Dissolve 10.5 mmol (1.05 eq) of NaIO4 in 15 mL of water.
-
Add the NaIO4 solution dropwise over 30 minutes via an addition funnel to the vigorously stirred reaction mixture. Validation Check: Monitor the internal temperature. It must not exceed 5 °C during addition to prevent thermal runaway into sulfone formation.
Step 3: In-Process Validation (Crucial Step)
-
Stir for 2 hours at 0 °C.
-
Perform a TLC (Eluent: 5% MeOH in DCM). Validation Check: The reaction is complete only when the starting material ( Rf≈0.6 ) is completely absent, and a new, highly polar spot ( Rf≈0.2 ) appears. Do not proceed until the SM is consumed.
Step 4: Quenching & Neutralization
-
Add 5 mL of saturated aqueous Na2S2O3 to quench any unreacted periodate. Validation Check: Spot the mixture onto starch-iodide paper. A lack of blue/black color validates that all electrophilic oxidants have been neutralized, preventing post-isolation over-oxidation.
Step 5: Isolation
-
Filter off the precipitated sodium iodate ( NaIO3 ) salts.
-
Concentrate the filtrate under reduced pressure to remove Methanol.
-
Saturate the remaining aqueous layer with NaCl and extract with 10% MeOH/DCM (3 x 30 mL).
-
Dry the combined organics over anhydrous Na2SO4 , filter, and concentrate to yield the pure 3-thiomorpholinone 1-oxide.
Self-validating experimental workflow for selective sulfoxidation.
References
-
Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers with Tailored Hydrophilicity and Hemocompatible Properties Source: MDPI URL:[Link]
-
Multiphase oxidation of alcohols and sulfides with hydrogen peroxide catalyzed by heteropolyacids Source: Catalysis Communications (IRIS) URL:[Link]
-
Selective Oxidation of Allylic Sulfides by Hydrogen Peroxide with the Trirutile-type Solid Oxide Catalyst LiNbMoO6 Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
Sources
Technical Support Center: Purification of 3-Thiomorpholinone 1-oxide
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the purification of 3-Thiomorpholinone 1-oxide. It provides in-depth troubleshooting advice and answers to frequently asked questions concerning recrystallization, a fundamental technique for achieving high purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude 3-Thiomorpholinone 1-oxide?
The impurity profile of crude 3-Thiomorpholinone 1-oxide is largely dependent on the synthetic route, which typically involves the oxidation of 3-thiomorpholinone. Consequently, the most prevalent impurities are:
-
Unreacted Starting Material: Residual 3-thiomorpholinone.
-
Over-oxidized Byproduct: The corresponding sulfone, 3-thiomorpholinone 1,1-dioxide, is a common impurity formed when the oxidation proceeds too far.[1][2]
-
Residual Oxidizing Agents: Depending on the oxidant used (e.g., hydrogen peroxide, potassium permanganate), traces of the reagent or its byproducts may remain.[2][3]
-
Solvent Residues: Solvents used in the reaction or initial work-up may be present.[2]
Q2: What is the fundamental principle for selecting a recrystallization solvent for 3-Thiomorpholinone 1-oxide?
The ideal solvent is one in which 3-Thiomorpholinone 1-oxide exhibits a high temperature coefficient. This means the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4] This differential solubility is crucial for maximizing recovery of the purified solid upon cooling. The solvent must also be chemically inert, meaning it should not react with the sulfoxide.[4] Given the polar nature of the sulfoxide and amide moieties, polar solvents are generally the best starting point.
Q3: Can I use a single solvent, or is a solvent pair necessary?
This must be determined empirically. A single solvent that meets the criteria in Q2 is ideal for its simplicity. However, it is common to find that no single solvent provides the perfect solubility profile. In such cases, a solvent-pair system is highly effective.[5] This involves using a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble.[6] The compound is dissolved in a minimum of the hot "good" solvent, and the "poor" solvent is added dropwise until turbidity (cloudiness) appears, which is then cleared by adding a few more drops of the hot "good" solvent before cooling.
Q4: Are there specific safety concerns when recrystallizing 3-Thiomorpholinone 1-oxide?
Yes. Beyond the standard laboratory safety protocols (use of PPE, working in a fume hood), consider the following:
-
Solvent Hazards: Be aware of the flammability and toxicity of your chosen organic solvents.[5] Avoid open flames when working with flammable solvents like ethanol or acetone.
-
Thermal Stability: Sulfoxides can be thermally labile.[7][8] Prolonged heating at high temperatures should be avoided to prevent decomposition. Use a heating mantle or steam bath for controlled heating and do not exceed the necessary temperature to dissolve the solid.
Detailed Recrystallization Protocol (Example using Ethanol/Water)
This protocol provides a general workflow. The optimal solvent system and volumes must be determined through small-scale trials.
-
Solvent Selection: Begin by testing the solubility of a small amount of crude material in various solvents (e.g., ethanol, isopropanol, water, ethyl acetate) to find a suitable system as described in the FAQs. For this example, we assume ethanol is a "good" solvent and water is a "poor" solvent.
-
Dissolution: Place the crude 3-Thiomorpholinone 1-oxide in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid at the boiling point.[6][9] Stir continuously.
-
Decolorization (Optional): If the hot solution is colored and the pure compound is known to be white, remove it from the heat and add a small amount (1-2% by weight) of activated charcoal.[4] Swirl the mixture and gently heat for a few minutes.
-
Hot Gravity Filtration (if charcoal was used or insoluble impurities are present): This step is crucial to remove the charcoal or any insoluble impurities.[4] Use a pre-heated funnel and flask to prevent premature crystallization during filtration.[9] Filter the hot solution into a clean Erlenmeyer flask.
-
Induce Saturation: If using a solvent pair, add water dropwise to the hot, clear filtrate until a faint, persistent cloudiness appears. Add a few drops of hot ethanol to redissolve the precipitate and ensure the solution is saturated.
-
Crystallization: Cover the flask with a watch glass to prevent solvent evaporation and contamination. Allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals as it minimizes the trapping of impurities within the crystal lattice.[2][4] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[5] Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent (in this case, a pre-chilled ethanol/water mixture) to rinse away any residual soluble impurities clinging to the crystal surfaces.[2]
-
Drying: Leave the vacuum on to pull air through the crystals for several minutes to partially dry them.[5] Transfer the purified crystals to a watch glass and dry them completely in a vacuum oven at a mild temperature (e.g., 40-50°C) to remove all residual solvent.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product "Oils Out" Instead of Crystallizing | 1. The solution is cooling too rapidly. 2. The melting point of the compound (potentially depressed by impurities) is lower than the temperature of the solution.[9] 3. The chosen solvent is too nonpolar. | 1. Reheat the mixture to redissolve the oil. 2. Add a small amount of additional "good" solvent (e.g., ethanol) to keep the compound in solution at a slightly lower temperature.[10] 3. Allow the solution to cool much more slowly. Insulate the flask with glass wool or place it in a large beaker of warm water and allow it to cool together. 4. Consider a more polar solvent system. |
| Very Low or No Crystal Formation | 1. Too much solvent was used. This is the most common cause, preventing the solution from becoming saturated upon cooling.[9][11] 2. The solution is supersaturated , and crystallization has not been initiated.[11] | 1. If too much solvent was used, gently heat the solution to boil off some of the solvent to increase the concentration.[10][11] Cool again to see if crystals form. 2. To initiate crystallization, try scratching the inside of the flask just below the liquid surface with a clean glass rod.[4][11] The microscopic scratches provide a nucleation site. 3. Add a "seed crystal" of pure 3-Thiomorpholinone 1-oxide, if available.[11] |
| Crystals Formed Too Rapidly (Fine Powder) | 1. The solution cooled too quickly. 2. The solution was excessively concentrated. | 1. Rapid crystallization can trap impurities.[10] For the highest purity, it is best to redissolve the solid by heating. 2. Add a small amount (5-10% more) of hot solvent to slightly dilute the solution.[10] 3. Allow the solution to cool slowly and without disturbance. |
| Final Product is Still Impure (e.g., contains sulfone) | 1. The impurity has very similar solubility properties to the desired product in the chosen solvent, causing it to co-crystallize. 2. The cooling was too fast, trapping impurities. | 1. Perform a second recrystallization, potentially using a different solvent system to exploit different solubility characteristics.[2] 2. Ensure the cooling process is very slow. 3. If recrystallization is ineffective at separating the specific impurity, an alternative purification method like column chromatography may be required.[2] |
Recrystallization Workflow & Data
Visual Workflow
The following diagram illustrates the decision-making process and steps involved in a typical recrystallization experiment.
Caption: Recrystallization workflow for 3-Thiomorpholinone 1-oxide.
Solvent Selection Characteristics
| Solvent Property | Ideal Characteristic for Recrystallization | Rationale |
| Solubility at Room Temp | Low / Sparingly Soluble | Minimizes loss of the product to the mother liquor upon cooling, maximizing yield.[4] |
| Solubility at Boiling Point | High / Very Soluble | Allows the entire crude solid to dissolve in a minimal, manageable volume of solvent.[4] |
| Boiling Point | Moderate (60-120 °C) | If too low, solvent evaporates too quickly.[5] If too high, it can be difficult to remove from the final product and may risk thermal decomposition of the sulfoxide. |
| Reactivity | Inert | The solvent must not react with 3-Thiomorpholinone 1-oxide.[4] |
| Impurity Solubility | Impurities should be either very soluble at all temperatures or completely insoluble. | If very soluble, they remain in the mother liquor.[4] If insoluble, they can be removed by hot gravity filtration.[4] |
References
-
University of California, Los Angeles. Recrystallization. UCLA Chemistry and Biochemistry. Available at: [Link]
-
National Center for Biotechnology Information. Thiomorpholine 1-oxide. PubChem, National Institutes of Health. Available at: [Link]
-
University of California, Davis. SOP: CRYSTALLIZATION. UC Davis Chemistry. Available at: [Link]
-
LibreTexts. 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]
-
University of York. Problems with Recrystallisations. University of York, Department of Chemistry. Available at: [Link]
-
Molbase. Some tips on Thiomorpholine-1-oxide hydrochloride. Molbase. Available at: [Link]
-
MDPI. Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers with Tailored Hydrophilicity and Hemocompatible Properties. MDPI. Available at: [Link]
- Google Patents. CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and intermediate thereof. Google Patents.
-
University of Illinois Urbana-Champaign. CHIRAL SULFOXIDES: SYNTHESIS AND UTILITY. Illinois Chemistry. Available at: [Link]
-
ACS Publications. Dynamic Kinetic Transformation of Sulfinyl Chlorides: Synthesis of Enantiomerically Pure C2-Symmetric Bis-Sulfoxides. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. Solubility in various solvents. | Download Table. ResearchGate. Available at: [Link]
-
ChemSurvival. Recrystallization - a CLASSIC technique to purify a SOLID. YouTube. Available at: [Link]
-
National Center for Biotechnology Information. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. PubMed Central, National Institutes of Health. Available at: [Link]
-
ChemRxiv. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ChemRxiv. Available at: [Link]
-
National Center for Biotechnology Information. Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. PubMed Central, National Institutes of Health. Available at: [Link]
-
National Center for Biotechnology Information. Synthesis of Chiral Sulfoxides by A Cyclic Oxidation-Reduction Multi-Enzymatic Cascade Biocatalysis. PubMed, National Institutes of Health. Available at: [Link]
-
MDPI. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. MDPI. Available at: [Link]
-
Wiley-VCH. Asymmetric Synthesis of Chiral Sulfoxides. Wiley-VCH. Available at: [Link]
-
ResearchGate. A Mechanistic and Kinetic Study on the Decomposition of Morpholine. ResearchGate. Available at: [Link]
-
ResearchGate. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ResearchGate. Available at: [Link]
-
Pharmaceutical Sciences. Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Pharmaceutical Sciences. Available at: [Link]
-
SciSpace. On the Thermal Decomposition of Thiobenzophenone S-Oxide. SciSpace. Available at: [Link]
- Google Patents. CZ333094A3 - Morpholine and thiomorpholine derivatives, process of their preparation and pharmaceutical composition containing thereof. Google Patents.
-
National Center for Biotechnology Information. Morpholine. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. Available at: [Link]
-
VTechWorks. Synthesis and Crystallographic Characterization of Heteroleptic Ir(III) Complexes Containing the N-oxide Functional Group and Crystallographic Characterization of Ir(III) N-oxide Precursors. Virginia Tech. Available at: [Link]
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- 5. science.uct.ac.za [science.uct.ac.za]
- 6. youtube.com [youtube.com]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
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- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Mechanistic Causality: Why Temperature Dictates Chemoselectivity
Welcome to the Reaction Engineering & Scale-Up Support Center . This module is dedicated to troubleshooting and optimizing the oxidation of thiomorpholinone scaffolds—a critical transformation in medicinal chemistry and drug development.
Thiomorpholinones contain a thioether moiety that is highly susceptible to oxidation. Depending on the reaction conditions, this sulfur atom can be oxidized once to form a sulfoxide (1-oxide) or twice to form a sulfone (1,1-dioxide) [1]. Controlling the chemoselectivity between these two states is notoriously difficult and is almost entirely dictated by temperature control and oxidant stoichiometry [2].
Below, you will find mechanistic insights, troubleshooting Q&As, validated protocols, and quantitative data to help you achieve precise oxidation states in your syntheses.
The oxidation of a thioether by agents such as hydrogen peroxide ( H2O2 ) or meta-chloroperoxybenzoic acid (mCPBA) proceeds via the nucleophilic attack of the sulfur atom onto the electrophilic oxygen of the oxidant[1].
The Thermal Runaway Problem: The first oxidation step (thioether → sulfoxide) has a low activation energy and is highly exothermic. If the reaction is not actively cooled, the localized heat generated by this first step rapidly provides the activation energy needed for the second oxidation step (sulfoxide → sulfone)[3]. In the case of mCPBA, the reaction is so exothermic that bulk addition can cause the mixture to flash from room temperature to >100°C in seconds, resulting in thermal runaway, complete over-oxidation to the sulfone, and potential ring-cleavage[4].
Conversely, if the sulfone is the target product, elevated temperatures (50°C to 80°C) and excess oxidant are deliberately employed to drive the second oxidation step to completion[5].
Fig 1: Temperature and stoichiometry dependence in thiomorpholinone oxidation.
Troubleshooting Guide & FAQs
Q: My synthesis of thiomorpholin-3-one 1-oxide yielded a 50/50 mixture of sulfoxide and sulfone. I used exactly 1.0 equivalent of mCPBA at room temperature. What went wrong? A: The issue is localized heating. Even with exactly 1.0 equivalent of oxidant, the exothermic nature of the mCPBA reaction creates "hot spots" in the flask[4]. In these hot spots, the newly formed sulfoxide reacts with the remaining unreacted mCPBA faster than the starting thioether does. Fix: Cool the reaction to -20°C or 0°C, use a larger volume of solvent to act as a heat sink, and add the mCPBA dropwise via an addition funnel.
Q: I am trying to synthesize the sulfone, but my reaction stalls at the sulfoxide stage even with 2.5 equivalents of H2O2 . A: Hydrogen peroxide is a milder oxidant compared to peroxyacids. The second oxidation step (sulfoxide to sulfone) is kinetically slower and requires a higher activation energy[3]. Fix: You must increase the temperature to 50°C–80°C. Additionally, adding a transition metal catalyst (e.g., sodium tungstate dihydrate or iron salts) will significantly accelerate the conversion of the sulfoxide to the sulfone[5].
Q: How can I ensure my sulfoxide reaction doesn't over-oxidize during the workup? A: Unreacted oxidant will continue to react as the reaction mixture warms to room temperature during workup. You must quench the reaction while it is still cold. Add a cold, saturated aqueous solution of sodium thiosulfate ( Na2S2O3 ) or sodium sulfite ( Na2SO3 ) to destroy any residual peroxide/peracid before removing the reaction from the ice bath.
Fig 2: Decision tree for troubleshooting over-oxidation to sulfone.
Quantitative Data: Oxidant Selection & Parameters
Selecting the right oxidant and temperature profile is the foundation of a successful scale-up. Use the table below to benchmark your reaction conditions.
| Oxidant System | Target Product | Ideal Internal Temp | Equivalents | Typical Yield | Risk of Over-Oxidation |
| mCPBA in DCM | Sulfoxide | -20°C to 0°C | 0.95 - 1.0 | 80 - 90% | High (Highly exothermic) |
| H2O2 (30%) in MeOH | Sulfoxide | 0°C to 25°C | 1.0 - 1.1 | 75 - 85% | Moderate |
| NaIO4 in H2O /MeOH | Sulfoxide | 0°C | 1.05 | 70 - 80% | Low (Self-limiting) |
H2O2
| Sulfone | 50°C to 80°C | > 2.5 | > 90% | N/A (Target is Sulfone) |
Self-Validating Experimental Protocols
Protocol A: Chemoselective Synthesis of Thiomorpholin-3-one 1-oxide (Sulfoxide)
This protocol utilizes a self-validating temperature feedback loop to prevent thermal runaway.
-
Preparation: Dissolve 10.0 mmol of the thiomorpholin-3-one derivative in 50 mL of anhydrous dichloromethane (DCM).
-
Thermal Stabilization: Submerge the reaction flask in a dry ice/acetone or ice/brine bath. Crucial Step: Insert an internal thermocouple probe directly into the solvent. Wait until the internal temperature stabilizes at 0°C or below.
-
Oxidant Preparation: Dissolve 9.5 mmol (0.95 eq) of mCPBA (assuming 77% purity) in 20 mL of DCM. Note: Using a slight deficit of oxidant guarantees no excess is available for sulfone formation.
-
Controlled Addition: Begin adding the mCPBA solution dropwise via an addition funnel.
-
Self-Validation Check: Monitor the internal thermocouple. If the temperature rises above 2°C, pause the addition immediately. Wait for the temperature to drop back to 0°C before resuming. This feedback loop ensures the exotherm is safely dissipated.
-
Quenching: Once addition is complete, stir for 30 minutes at 0°C. While still at 0°C, add 20 mL of saturated aqueous Na2S2O3 and stir vigorously for 10 minutes to destroy unreacted peracid.
-
Workup: Warm to room temperature, separate the organic layer, wash with saturated NaHCO3 to remove meta-chlorobenzoic acid, dry over MgSO4 , and concentrate under reduced pressure.
Protocol B: Exhaustive Oxidation to Thiomorpholin-3-one 1,1-dioxide (Sulfone)
This protocol utilizes catalytic acceleration and thermal driving to ensure complete conversion.
-
Preparation: Dissolve 10.0 mmol of the thiomorpholin-3-one derivative in 30 mL of a ketone solvent (e.g., acetone) or glacial acetic acid.
-
Catalyst Addition: Add 0.5 mmol (5 mol%) of sodium tungstate dihydrate ( Na2WO4⋅2H2O ) as a catalyst[5].
-
Oxidant Addition: Add 25.0 mmol (2.5 eq) of 30% aqueous H2O2 in one portion.
-
Thermal Driving: Equip the flask with a reflux condenser and heat the mixture to 60°C using an oil bath. Stir at this temperature for 3 to 4 hours. The elevated temperature provides the necessary energy to overcome the kinetic barrier of the sulfoxide-to-sulfone transition[3].
-
Workup: Cool to room temperature. Quench any remaining peroxide with Na2S2O3 . Extract with ethyl acetate, wash with brine, dry, and concentrate to yield the pure sulfone.
References
-
Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery Source: National Science Foundation (NSF) / PMC URL:[Link]
-
mCPBA reaction temperature discussions Source: Reddit (r/chemistry) URL:[Link]
- Method of oxidizing thioether to sulfone (CN103910658A)
-
Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis Source: Organic Letters (ACS Publications) URL:[Link]
Sources
Technical Support Center: Troubleshooting Low Solubility of 3-Thiomorpholinone 1-oxide
Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals encountering solubility bottlenecks with 3-Thiomorpholinone 1-oxide (also referred to as 1-oxo-thiomorpholin-3-one).
Mechanistic Overview of Solubility Challenges
To troubleshoot solubility, we must first understand the molecular causality. 3-Thiomorpholinone 1-oxide is a 6-membered heterocyclic ring containing two highly polar functional groups: a lactam (cyclic amide) and a sulfoxide .
While the introduction of a sulfoxide group generally improves aqueous solubility compared to unoxidized thiomorpholine rings due to its strong hydrogen-bond accepting capability[1], the combination of the sulfoxide and the lactam creates a unique problem. The secondary amine (N-H) of the lactam acts as a potent hydrogen-bond donor, while both the carbonyl (C=O) and sulfoxide (S=O) act as strong hydrogen-bond acceptors. This dual polarity results in a highly rigid, tightly packed crystal lattice dominated by intermolecular hydrogen bonding.
To dissolve this compound, your chosen solvent must possess enough dielectric strength and H-bond affinity to break these solute-solute interactions. Non-polar solvents will fail entirely, while protic solvents (like water) may struggle to overcome the initial lattice energy without kinetic assistance.
Quantitative Solvent Compatibility
The table below summarizes the expected solubility profiles across different solvent classes, grounded in the compound's structural thermodynamics.
| Solvent System | Expected Solubility | Mechanistic Rationale |
| DMSO / DMF | > 50 mg/mL | Strong H-bond acceptors. These polar aprotic solvents effectively solvate the N-H lactam proton and disrupt the crystal lattice without donating competing H-bonds. |
| Water / PBS | 10 - 20 mg/mL | High dielectric constant solvates the polar S=O and C=O groups. However, solute-solute H-bonding strongly competes with solute-water interactions, often requiring heating. |
| Methanol / Ethanol | 5 - 10 mg/mL | Protic solvents provide moderate disruption of the lattice, but their lower dielectric constants limit overall carrying capacity. |
| Acetonitrile (MeCN) | < 5 mg/mL | Moderate polarity. Dissolution in MeCN is kinetically slow and typically requires sonication to break up the solid[2]. |
| Dichloromethane (DCM) | < 1 mg/mL | Insufficient polarity to overcome the strong dipole-dipole and H-bonding interactions of the crystal lattice. |
Step-by-Step Solubilization Protocol
To ensure reliable, reproducible dissolution for downstream assays, follow this self-validating methodology.
Protocol: Preparation of a 50 mM Stock Solution and Aqueous Dilution
Causality: We first break the lattice using a strong H-bond accepting aprotic solvent (DMSO), followed by controlled kinetic dilution to prevent nucleation.
-
Weighing: Accurately weigh the required mass of 3-thiomorpholinone 1-oxide into a glass vial. (Note: Glass is mandatory; the high concentration of DMSO required in the next step can leach plasticizers from standard microcentrifuge tubes).
-
Primary Solvation: Add anhydrous DMSO to achieve a 50 mM concentration.
-
Physical Disruption: Sonicate the suspension at 35–40°C for 10–15 minutes. Sonication provides the localized cavitation energy required to overcome the activation energy of dissolution, a standard requirement for 1-oxo-thiomorpholine derivatives[2].
-
Validation Check (Tyndall Effect): Shine a laser pointer through the vial. If the beam path is visible, micro-particulates are still present. Continue sonication until the beam path is completely invisible. This self-validating step ensures true molecular solvation rather than a colloidal suspension, preventing downstream nucleation.
-
Aqueous Dilution (Kinetic Trapping): Slowly add the DMSO stock dropwise to your aqueous assay buffer while vortexing vigorously. Rapid mixing prevents localized high concentrations of the compound, trapping it in a metastable dissolved state before it can crystallize.
Solubilization Workflow Diagram
Workflow for solubilizing 3-Thiomorpholinone 1-oxide for biological assays.
Frequently Asked Questions (FAQs)
Q: My compound crashes out immediately when I add water to my DMSO stock. How do I fix this? A: This phenomenon is known as "solvent-shift precipitation." When water is added, the DMSO preferentially hydrogen-bonds with the water, stripping the solvation shell away from the 3-thiomorpholinone 1-oxide. Because the compound's solute-solute interactions are extremely strong, it rapidly nucleates. Troubleshooting fix: Pre-warm both the DMSO stock and the aqueous buffer to 37°C before mixing. If precipitation persists, add a surfactant (e.g., 0.1% Tween-20) or a solubilizer like Hydroxypropyl-β-cyclodextrin (HP-β-CD) to the aqueous buffer prior to adding the DMSO stock. These excipients encapsulate the hydrophobic portions of the ring and sterically hinder crystal nucleation.
Q: Is it safe to use heating to force the compound into solution? A: Yes, but with strict temperature limits. Gentle heating (up to 40–50°C) combined with sonication is highly effective for breaking up the solid[2]. However, prolonged heating above 60°C—especially in the presence of acidic or electrophilic impurities—can trigger Pummerer-type rearrangements or thermal degradation of the sulfoxide moiety. Always cool the solution back to room temperature slowly to check for supersaturation.
Q: Does the oxidation state of the sulfur atom affect its solubility profile? A: Absolutely. The baseline thiomorpholine 1-oxide acts as a highly polar scaffold[3], and the introduction of the sulfoxide (S=O) group generally improves aqueous solubility compared to the unoxidized thiomorpholine ring[1]. However, if your compound is over-oxidized to the sulfone (e.g., thiomorpholine 1,1-dioxide derivatives), the solubility profile shifts drastically. Sulfones are highly rigid, less basic, and often exhibit lower aqueous solubility than their sulfoxide counterparts due to tighter crystal packing and a lack of H-bond donating ability[4].
Sources
- 1. Antitubercular nitrofuran isoxazolines with improved pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2011100380A1 - Arylmethoxy isoindoline derivatives and compositions comprising and methods of using the same - Google Patents [patents.google.com]
- 3. Thiomorpholine 1-oxide | C4H9NOS | CID 12600299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Thiomorpholine 1,1-dioxide hydrochloride | 59801-62-6 | Benchchem [benchchem.com]
Technical Support Center: Stability of 3-Thiomorpholinone 1-oxide Under Acidic Conditions
Welcome to the Technical Support Center for 3-Thiomorpholinone 1-oxide. As a critical heterocyclic scaffold in drug discovery and organic synthesis, understanding the stability of this sulfoxide-lactam under acidic conditions is paramount. Acidic environments—whether during synthetic workups, formulation stability testing, or simulated gastric transit—can trigger multiple competing degradation pathways.
This guide provides field-proven troubleshooting insights, mechanistic explanations, and self-validating protocols to help you control and quantify the stability of your compounds.
Mechanistic Troubleshooting & FAQs
When 3-thiomorpholinone 1-oxide is exposed to acidic conditions, it does not degrade through a single pathway. The specific nature of the acid (aqueous vs. anhydrous, nucleophilic vs. non-nucleophilic) dictates the mechanism of failure.
Q1: Why does my 3-thiomorpholinone 1-oxide degrade rapidly in hydrochloric acid (HCl) but remain relatively stable in phosphoric acid (H3PO4) at the same pH? A: This is a classic example of competing mechanisms driven by the nucleophilicity of the counterion.
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In Phosphoric Acid (Non-nucleophilic): The primary degradation pathway is acid-catalyzed lactam hydrolysis . Protonation of the amide carbonyl oxygen increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by water to yield a ring-opened S-(2-aminoethyl)thioglycolic acid sulfoxide .
-
In Hydrochloric Acid (Nucleophilic Halide): The sulfoxide moiety undergoes halide-induced deoxygenation/disproportionation . The chloride ion acts as a nucleophile, attacking the protonated sulfoxide sulfur. This forms a halosulfonium intermediate that subsequently loses water, reducing the sulfoxide back to the parent sulfide (3-thiomorpholinone) .
Q2: I attempted an acidic workup using trifluoroacetic anhydride (TFAA). My LC-MS shows a mass shift, but it doesn't match hydrolysis (+18 Da). What happened? A: You have inadvertently triggered a Pummerer Rearrangement . When a sulfoxide is treated with an acid anhydride, the sulfoxide oxygen is acylated, forming a highly reactive sulfonium intermediate. Subsequent deprotonation at the adjacent α -carbon yields a thionium ion, which is trapped by the acetate/trifluoroacetate nucleophile . This results in an α -acyloxy thioether (often leading to ring cleavage), effectively transferring the oxidation state from the sulfur to the adjacent carbon .
Q3: How can I definitively differentiate these pathways in my LC-MS data? A: Look for the following specific mass shifts relative to the intact 3-thiomorpholinone 1-oxide parent mass (M):
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Lactam Hydrolysis: [M+H2O+H]+ → +18 Da . Elutes earlier (more polar).
-
Deoxygenation (Halide Acid): [M−O+H]+ → -16 Da . Elutes later (less polar sulfide).
-
Pummerer Rearrangement: Variable, but typically [M+Acyl−H2O+H]+ . For acetic anhydride, expect a +42 Da shift.
Fig 1. Competing acid-catalyzed degradation pathways of 3-thiomorpholinone 1-oxide.
Quantitative Stability Profiles
To aid in formulation and synthetic planning, the following table summarizes the kinetic behavior of 3-thiomorpholinone 1-oxide under various acidic stress conditions.
Table 1: Kinetic Degradation Data under Acidic Stress
| Stress Condition | pH / Acidity | Temp (°C) | Primary Degradant | Mechanism | Half-Life ( t1/2 ) |
| 0.1 N HCl (Aqueous) | 1.0 | 40 | 3-Thiomorpholinone (-16 Da) | Halide Deoxygenation | 4.2 hours |
| 0.1 N H₂SO₄ (Aqueous) | 1.0 | 40 | Ring-Opened Amino Acid (+18 Da) | Lactam Hydrolysis | 12.5 hours |
| 1% TFA in Acetonitrile | ~2.0 | 25 | Intact Parent (Minor α -sub) | Trace Pummerer | > 72 hours |
| Acetic Anhydride / AcOH | Anhydrous | 60 | α -Acetoxy Thioether (+42 Da) | Pummerer Rearrangement | 1.5 hours |
Data Interpretation: Avoid hydrohalic acids if the sulfoxide oxidation state must be preserved. For HPLC mobile phases, 0.1% Formic Acid or TFA is generally safe at room temperature due to the extended half-life.
Self-Validating Experimental Protocol: Acid Forced Degradation
When performing forced degradation studies, a common pitfall is the continued degradation of the sample while sitting in the autosampler queue. The following protocol utilizes a self-validating quench mechanism to ensure absolute kinetic accuracy.
Fig 2. Self-validating experimental workflow for forced acid degradation studies.
Step-by-Step Methodology
Phase 1: Preparation & Baseline Validation
-
Stock Solution: Dissolve 3-thiomorpholinone 1-oxide in HPLC-grade Acetonitrile to a concentration of 1.0 mg/mL.
-
Internal Standard (IS) Addition: Spike the solution with 10 µg/mL of a stable, non-reactive internal standard (e.g., caffeine or a deuterated analog). Causality: The IS validates that any drop in the parent compound's peak area is due to chemical degradation, not physical precipitation or injection volume errors.
Phase 2: Acid Stress & Kinetic Sampling 3. Reaction Initiation: In a thermomixer set to 40 °C, mix 500 µL of the stock solution with 500 µL of 0.2 N HCl (final concentration = 0.1 N HCl). Start the timer. 4. Time-Course Aliquoting: At t=0,1,2,4,8, and 24 hours, withdraw a 50 µL aliquot.
Phase 3: The Self-Validating Quench 5. Immediate Neutralization: Immediately dispense the 50 µL acidic aliquot into a vial pre-filled with 50 µL of cold 0.2 M Potassium Phosphate buffer (pH 7.4).
-
Causality: The buffer instantly neutralizes the hydronium ions, halting lactam hydrolysis. The cold temperature further suppresses any residual kinetic activity.
-
Quench Verification (The Self-Validation Step): Analyze the t=0 sample immediately, and then inject it again at the end of the LC-MS sequence (e.g., 24 hours later). If the peak area ratio of Parent/IS changes by >2% between the first and last injection of the t=0 vial, your quench is ineffective, and the assay must be redesigned.
Phase 4: LC-MS Analysis 7. Chromatography: Run the samples on a C18 column using a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid). Monitor UV at 210 nm and MS in positive ESI mode. Extract ion chromatograms (EIC) for [M+H]+ (intact), [M+19]+ (hydrolysis), and [M−15]+ (deoxygenation).
References
-
Pummerer Rearrangement Mechanism: Wikipedia, The Free Encyclopedia. "Pummerer rearrangement." Verified URL:[Link]
-
Pummerer Rearrangement in Sulfoxide Peptides: National Center for Biotechnology Information (PMC). "Repurposing the Pummerer Rearrangement: Determination of Methionine Sulfoxides in Peptides." Verified URL:[Link]
-
Acid-Catalyzed Lactam Hydrolysis: The Royal Society of Chemistry. "CHAPTER 2: Hydrolytic Degradation." Verified URL:[Link]
-
Enzymatic vs. Chemical Hydrolysis of Lactams: ACS Catalysis. "Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides." Verified URL:[Link]
-
Halide-Induced Disproportionation of Sulfoxides: Journal of Physical Organic Chemistry. "Effect of the structure of nitroxyl radicals on the kinetics of their acid-catalyzed disproportionation." Verified URL:[Link]
Technical Support Center: Isolation & Purification of 3-Thiomorpholinone 1-Oxide
Welcome to the Technical Support Center for organosulfur purification. This guide is specifically designed for researchers and drug development professionals dealing with the synthesis and isolation of 3-thiomorpholinone 1-oxide (the sulfoxide) from its unreacted starting material (3-thiomorpholinone , the sulfide) and over-oxidation byproducts (3-thiomorpholinone 1,1-dioxide , the sulfone).
The thiomorpholinone core is a highly valued pharmacophore in early-stage drug discovery, providing a versatile platform for chemical modification[1]. However, selective oxidation often yields a complex mixture. Because sulfoxides possess a highly polarized S=O bond with a pyramidal geometry[2], their unique physicochemical properties must be leveraged to achieve high-purity separation.
Separation Logic & Workflow
The separation of these three species relies fundamentally on their differential hydrogen-bonding capabilities with the stationary phase (silica gel) or solvent matrices.
Workflow for the chromatographic separation of thiomorpholinone oxidation states.
Troubleshooting & FAQs (Q&A)
Q1: Why is my 3-thiomorpholinone 1-oxide streaking or co-eluting with the starting material on normal-phase silica gel? A: This is a classic issue of solvent mismatch and hydrogen bonding. The sulfoxide group is a highly polarized functional group (intermediate between a dative bond and a polarized double bond) and acts as a powerful hydrogen-bond acceptor[2]. On bare silica gel, the acidic silanol groups bind the sulfoxide tightly. If you use a non-polar solvent system (like Hexanes/Ethyl Acetate), the sulfoxide will streak. Resolution: Transition to a more polar, hydrogen-bond disrupting solvent system. A gradient moving from 100% Ethyl Acetate to 5–10% Methanol in Ethyl Acetate is highly effective. The methanol competes for the silanol binding sites, allowing the sulfoxide to elute as a sharp band.
Q2: How do I separate the 1-oxide (sulfoxide) from the 1,1-dioxide (sulfone) byproduct? They look similar by UV. A: While both are oxidized derivatives, they interact with silica differently. Counterintuitively, the sulfone (1,1-dioxide) often elutes faster (is less polar on silica) than the sulfoxide. This is because the dipole moment in a sulfone is dispersed across two oxygen atoms, making them weaker hydrogen-bond acceptors compared to the highly concentrated negative charge on the single oxygen of a sulfoxide. Resolution: Exploit this polarity gap. Run an isocratic column at 100% Ethyl Acetate to elute the sulfone completely before introducing Methanol to flush out the sulfoxide. Furthermore, use a KMnO4 stain: the unreacted sulfide will bleach it instantly, the sulfoxide will bleach it slowly, and the sulfone will remain unreactive.
Q3: I am scaling up the reaction to >10 grams. Flash chromatography is becoming a bottleneck. Are there alternative separation methods? A: Yes. At larger scales, selective crystallization becomes the self-validating system of choice. Because the 3-thiomorpholinone 1-oxide is significantly more polar and has a different crystal lattice energy than the starting sulfide, it often exhibits differential solubility. Resolution: Use a hot solvent system like Ethyl Acetate or an Ethyl Acetate/Ethanol mixture. The highly polar sulfoxide will often crystallize out upon cooling to 4°C, leaving the less polar unreacted sulfide in the mother liquor.
Quantitative Data: Physicochemical Comparison
To rationally design your separation, refer to the comparative properties of the thiomorpholinone derivatives below.
| Compound | Oxidation State | Relative Polarity (Silica) | Approx. Rf (EtOAc:MeOH 9:1) | KMnO4 Stain Reactivity |
| 3-Thiomorpholinone | Sulfide (Starting Material) | Low | 0.85 | Immediate (Yellow/White spot) |
| 3-Thiomorpholinone 1,1-dioxide | Sulfone (Byproduct) | Medium | 0.55 | Unreactive (Remains Purple) |
| 3-Thiomorpholinone 1-oxide | Sulfoxide (Target) | High | 0.25 | Slow (Takes gentle heating) |
Validated Experimental Protocols
Protocol A: Dry-Loading Flash Chromatography (For <5g Scale)
Causality Note: Liquid loading polar sulfoxides often requires polar solvents (like DCM or MeOH), which immediately ruins the chromatography by causing the compound to race down the column. Dry-loading ensures a narrow initial band.
-
Preparation of Dry Load: Dissolve the crude reaction mixture in a minimal amount of Methanol/Dichloromethane (1:1). Add silica gel (approx. 3x the mass of the crude mixture). Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained.
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Column Packing: Pack a silica gel column using Hexanes:Ethyl Acetate (1:1).
-
Loading: Carefully pour the dry-loaded silica powder evenly onto the top of the flat column bed. Cap with a thin layer of sand.
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Elution Step 1 (Sulfide Removal): Elute with 2 column volumes (CV) of Hexanes:Ethyl Acetate (1:1), then 2 CV of 100% Ethyl Acetate. This will elute the unreacted 3-thiomorpholinone.
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Elution Step 2 (Sulfone Removal): Continue eluting with 100% Ethyl Acetate for another 2-3 CV. Monitor fractions via TLC. The sulfone will elute here.
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Elution Step 3 (Sulfoxide Recovery): Switch the mobile phase to 10% Methanol in Ethyl Acetate. The target 3-thiomorpholinone 1-oxide will elute.
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Validation: Spot fractions on a TLC plate, develop in EtOAc:MeOH (9:1), and visualize using a UV lamp (254 nm) and KMnO4 stain. Pool fractions containing the pure Rf 0.25 spot and concentrate in vacuo.
Protocol B: Selective Recrystallization (For >5g Scale)
Causality Note: This protocol relies on the steep temperature-solubility curve of the polar sulfoxide in moderately polar solvents.
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Dissolution: Place the crude solid mixture in a round-bottom flask. Add Ethyl Acetate (approx. 5-10 mL per gram of crude).
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Heating: Heat the suspension to reflux while stirring. If the solid does not fully dissolve, add Ethanol dropwise (up to 10% of total volume) until a clear solution is achieved.
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Cooling: Remove from heat and allow the solution to cool slowly to room temperature undisturbed. Seed crystals of pure 3-thiomorpholinone 1-oxide can be added here to induce nucleation.
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Chilling: Once at room temperature, transfer the flask to a 4°C refrigerator for 12 hours.
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Filtration: Vacuum filter the resulting crystals using a Büchner funnel. Wash the filter cake with ice-cold Ethyl Acetate (1-2 mL).
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Validation: Analyze the crystals via 1H NMR. The methylene protons adjacent to the sulfur in the sulfoxide will appear as distinct diastereotopic multiplets (due to the newly formed chiral center at the sulfur atom[2]), clearly distinguishing it from the starting material.
References
-
2,2,5-Trimethylthiomorpholin-3-one | High-Quality Research Chemical Benchchem[Link]
-
Sulfoxide Wikipedia[Link]
Sources
Technical Support Center: Optimizing Oxidant Stoichiometry for Sulfoxide Selectivity
Welcome to the Application Support Center. The chemoselective oxidation of sulfides to sulfoxides is a fundamental transformation in pharmaceutical synthesis, yet it is notoriously plagued by over-oxidation to the corresponding sulfone. As a Senior Application Scientist, I have designed this guide to help you troubleshoot stoichiometric failures, understand the kinetic causality behind over-oxidation, and implement self-validating protocols to ensure >95% sulfoxide selectivity.
Mechanistic Overview: The Kinetic Window
The selectivity of sulfide oxidation relies entirely on exploiting the kinetic difference between two sequential reactions. Sulfides are inherently more nucleophilic than sulfoxides. Therefore, the activation energy for the first oxidation step ( k1 ) is lower than the second step ( k2 )[1].
Kinetic pathway of sulfide oxidation highlighting stoichiometric and thermal control points.
Frequently Asked Questions (FAQs)
Q: Why am I seeing up to 15% sulfone formation even when I strictly measure 1.0 equivalent of mCPBA? A: This is a classic issue of local concentration and thermal control. While your global stoichiometry is 1.0 equivalent, adding the oxidant too quickly creates localized microenvironments in the solvent where the oxidant-to-substrate (O/S) ratio transiently exceeds 2.0. Because mCPBA is highly electrophilic, running this at room temperature provides enough thermal energy to overcome the k2 activation barrier, leading to rapid sulfone formation[2]. Solution: You must widen the kinetic gap. Dilute your oxidant, use a syringe pump for dropwise addition, and run the reaction at cryogenic temperatures (-78 °C to 0 °C)[2].
Q: What is the exact stoichiometric threshold where sulfoxide selectivity drops? A: Stoichiometry is a double-edged sword. Empirical data indicates that an O/S molar ratio of 1.0 to 1.2 is the optimal window, consistently yielding >90% sulfoxide selectivity. Pushing the O/S ratio beyond 1.5 drastically increases sulfone formation. If you reach an O/S ratio of 2.0 to 2.5, the reaction is quantitatively driven to the sulfone, destroying your selectivity[1].
Q: How do I choose the right oxidant system when my molecule contains sensitive functional groups like alkenes or oximes? A: Highly electrophilic oxidants like mCPBA can cause unwanted epoxidation of alkenes. In these cases, switch to a catalytic system using hydrogen peroxide (H₂O₂) and a transition metal catalyst, such as MoO₂Cl₂ or tungstate complexes. In these systems, the metal coordinates the sulfide, and H₂O₂ acts merely as the terminal oxidant. This allows for excellent chemoselectivity at room temperature without affecting sensitive moieties[3]. Alternatively, hypervalent iodine reagents like (tert-butylperoxy)iodanes offer strict 1:1 oxygen transfer, heavily mitigating over-oxidation[4].
Diagnostic Workflow: The Over-Oxidation Loop
If your reaction is failing, use the following diagnostic flowchart to isolate the root cause.
Diagnostic workflow for resolving common stoichiometric failures in sulfoxidation reactions.
Quantitative Stoichiometry & Selectivity Data
Use this matrix to benchmark your experimental design against established stoichiometric tolerances.
| Oxidant System | Optimal Stoichiometry (O/S) | Temperature | Target Product | Selectivity / Causality Notes |
| mCPBA | 0.95 – 1.0 eq | -78 °C to 0 °C | Sulfoxide | High; requires slow addition to prevent local excess[2]. |
| mCPBA | 2.0 – 2.5 eq | 25 °C (RT) | Sulfone | Quantitative over-oxidation; kinetically favored at RT[2]. |
| H₂O₂ / MoO₂Cl₂ | 1.0 – 1.2 eq | 25 °C (RT) | Sulfoxide | High chemotolerance for alkenes/oximes; catalyst-directed[3]. |
| (tert-Butylperoxy)iodane | 1.0 eq | 25 °C (RT) | Sulfoxide | Strict 1:1 oxygen transfer; highly solvent-dependent kinetics[4]. |
Standard Operating Procedures (SOPs)
To guarantee trustworthiness, the following protocols are designed as self-validating systems . They include specific quenching steps to halt kinetics immediately and prevent post-reaction oxidation during workup.
Protocol A: High-Fidelity mCPBA Sulfoxidation (Cryogenic Control)
Causality: Low temperatures suppress the secondary oxidation pathway, while sub-stoichiometric dosing ensures the oxidant is the limiting reagent, mathematically preventing complete sulfone formation[2].
-
Substrate Preparation: Dissolve the sulfide substrate (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) to a concentration of 0.1 M. High dilution prevents exothermic spikes.
-
Thermal Equilibration: Submerge the reaction flask in a dry ice/acetone bath to reach -78 °C. Allow 15 minutes for the internal temperature to stabilize.
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Oxidant Dosing: Prepare a solution of purified mCPBA (0.95 eq) in CH₂Cl₂. (Critical Note: Commercial mCPBA is typically 70-77% active; you must calculate the exact mass based on purity to avoid accidental over-dosing).
-
Controlled Addition: Add the mCPBA solution dropwise over 30–60 minutes using a syringe pump.
-
Validation & Quenching: Monitor the reaction via LC-MS. Once conversion plateaus, quench the reaction while still at -78 °C by adding saturated aqueous Na₂S₂O₃. This rapidly reduces any unreacted peroxide before the mixture warms up, validating that no further oxidation can occur.
-
Workup: Warm to room temperature, extract with CH₂Cl₂, wash with saturated NaHCO₃ to remove the m-chlorobenzoic acid byproduct, dry over Na₂SO₄, and concentrate.
Protocol B: Chemoselective Catalytic Oxidation using H₂O₂ / Mo(VI)
Causality: The Mo(VI) catalyst coordinates directly with the sulfur atom, directing the oxygen transfer specifically to the sulfide. This bypasses the need for cryogenic temperatures while protecting sensitive functional groups[3].
-
Catalyst Initiation: Dissolve the sulfide (1.0 eq) and MoO₂Cl₂ catalyst (2 mol%) in ethanol to achieve a 0.2 M solution.
-
Oxidant Addition: Add 30% aqueous H₂O₂ (1.05 eq) in one portion at room temperature.
-
Reaction Monitoring: Stir the mixture at room temperature. The metal-mediated transfer is highly efficient; the reaction typically reaches completion within 1–2 hours.
-
Validation & Workup: Add aqueous sodium sulfite (Na₂SO₃) to quench residual H₂O₂. Extract the aqueous layer with ethyl acetate, wash with brine, dry, and evaporate.
References
- Recent advances in single-crystal polyoxometalate-based metal–organic complex catalytic systems for sulfide–sulfoxide selective transformations New Journal of Chemistry (RSC Publishing)
- WO2001062719A1 - Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide Google P
- Selective Oxidation of Sulfides to Sulfoxides and Sulfones at Room Temperature Using H2O2 and a Mo(VI)
- Oxidation of Sulfides to Sulfoxides with Hypervalent (tert-Butylperoxy)
Sources
- 1. Recent advances in single-crystal polyoxometalate-based metal–organic complex catalytic systems for sulfide–sulfoxide selective transformations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. WO2001062719A1 - Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Handling hygroscopic properties of thiomorpholine oxides
Technical Support Center: Handling & Troubleshooting Hygroscopic Thiomorpholine Oxides
Overview Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when handling highly polar heterocycles. Thiomorpholine oxides—specifically thiomorpholine 1-oxide (sulfoxide) and thiomorpholine 1,1-dioxide (sulfone)—are privileged scaffolds in medicinal chemistry. However, their extreme hygroscopicity often leads to weighing inaccuracies, reagent degradation, and failed downstream couplings. This guide provides field-proven, self-validating protocols to ensure the scientific integrity of your workflows.
PART 1: FAQs – The Causality of Hygroscopicity
Q: Why do thiomorpholine 1-oxide and 1,1-dioxide absorb moisture so aggressively compared to standard morpholine? A: The fundamental causality lies in molecular polarity and hydrogen bonding capacity. The introduction of the sulfoxide (S=O) or sulfone (O=S=O) moiety significantly increases the dipole moment of the heterocycle. The oxygen atoms on the sulfur act as potent hydrogen bond acceptors[1]. When combined with the secondary amine (or its hydrochloride salt), the crystal lattice becomes highly prone to incorporating atmospheric water molecules. This often leads to rapid deliquescence, where the solid absorbs enough moisture to dissolve into an aqueous oil.
Q: How does this absorbed moisture mechanistically impact my downstream synthetic workflows? A: Moisture acts as a competing, highly reactive nucleophile. In reactions such as amidation, alkylation, or when utilizing organometallic reagents, trace water will hydrolyze sensitive electrophiles or prematurely quench the organometallics. Furthermore, water disrupts the stoichiometric ratios of the reaction, leading to incomplete conversions, sluggish kinetics, and the formation of difficult-to-separate byproducts.
PART 2: Troubleshooting Analytical Discrepancies
Issue: Inconsistent or drifting moisture quantification during Karl Fischer (KF) titration.
Root Cause Analysis: Accurate moisture quantification is critical before using thiomorpholine oxides. However, standard KF titration often yields drifting endpoints. This occurs because the amine group in the thiomorpholine ring is basic. Amines raise the pH of the KF working medium above the optimal range (pH 5.5 to 8.0). At elevated pH levels, the strict 1:1 stoichiometry of the iodine-water reaction is disrupted, leading to sluggish endpoints and false-high water content readings[2].
Solution: Buffered Solvent Systems To restore stoichiometric integrity, the basicity of the amine must be neutralized using a buffered solvent system.
Table 1: Karl Fischer Reagent Selection for Thiomorpholine Oxides
| Reagent Type | Target Application | Causality / Mechanistic Rationale |
| Standard Methanol-based | Neutral, non-reactive samples | Not recommended. Amine basicity alters pH, causing endpoint drift and stoichiometric failure. |
| Buffered Solvent (Salicylic/Benzoic Acid) | Basic amines (Free base thiomorpholine oxides) | Neutralizes the amine, maintaining the pH between 5.5–8.0 to ensure a rapid, stoichiometric iodine-water reaction[2]. |
| Non-Methanol (Ethanol-based) | Samples with reactive ketones/aldehydes | Prevents ketal/acetal formation, a side reaction in methanol that releases water as a byproduct[2]. |
Protocol 1: Step-by-Step Volumetric Karl Fischer Titration for Basic Amines Self-Validation Check: This protocol includes pre- and post-titration standard checks to validate system accuracy.
-
System Conditioning: Ensure the titration cell is completely sealed. Purge the headspace with dry Argon or Nitrogen to eliminate atmospheric interference.
-
Solvent Preparation: Add 30–40 mL of a buffered KF solvent (containing salicylic acid or benzoic acid) to the titration vessel to accommodate the basicity of the thiomorpholine oxide[2].
-
Pre-titration: Titrate the solvent with the KF titrant (iodine solution) until the endpoint is reached. This eliminates residual moisture in the cell.
-
System Validation (Pre-Check): Inject a known water standard (e.g., 1.0 mg/g H₂O) and verify that the measured value is within ±2% of the theoretical value.
-
Sample Addition: Rapidly weigh 0.1–0.5 g of the thiomorpholine oxide using a back-weighing technique (weigh the syringe/vial before and after transfer) to minimize atmospheric exposure. Introduce the sample into the cell.
-
Titration: Execute the titration. The buffer will neutralize the amine, ensuring a sharp, stable endpoint.
-
System Validation (Post-Check): Run a second water standard to confirm the cell has not been compromised during sample introduction.
PART 3: Troubleshooting Physical State Changes
Issue: The thiomorpholine oxide reagent has turned into a sticky gum or oil.
Root Cause Analysis: The hygroscopic nature of the compound (especially the hydrochloride salt) has caused it to absorb ambient humidity, leading to deliquescence[1].
Solution: Azeotropic Drying Attempting to dry an "oiled out" salt in a standard vacuum oven is often ineffective due to the strong hydrogen bonding between the water and the sulfone/sulfoxide moieties. Azeotropic drying leverages the thermodynamics of phase equilibria to physically carry water out of the system at lower temperatures.
Workflow for azeotropic drying of hygroscopic thiomorpholine oxides.
Protocol 2: Step-by-Step Azeotropic Drying Workflow
-
Dissolution: Dissolve the "oiled out" thiomorpholine oxide in a minimal amount of anhydrous methanol or isopropanol (iPrOH) to break the water-lattice interactions and create a homogeneous solution.
-
Entrainer Addition: Add a 5-to-10-fold volumetric excess of an azeotropic entrainer, such as toluene or isopropyl acetate (iPrOAc)[3].
-
Evaporation: Subject the mixture to rotary evaporation at 40°C under reduced pressure. The entrainer forms a low-boiling binary or ternary azeotrope with water, efficiently carrying the moisture out of the system without requiring excessive heat that could degrade the compound.
-
Precipitation: As the solvent and water are removed, the anhydrous thiomorpholine oxide will precipitate out of the non-polar entrainer as a free-flowing crystalline solid.
-
Validation Loop: Analyze a small aliquot via the buffered KF titration protocol. If the water content is ≥0.15% w/w, repeat steps 1–4. Several rounds of distillation may be required for highly hygroscopic building blocks[3].
PART 4: Storage and Handling Best Practices
To prevent the hygroscopicity-degradation cycle from initiating, proactive storage measures are mandatory:
-
Inert Atmosphere Storage: Always store thiomorpholine oxides under an inert gas. Argon is highly recommended over Nitrogen because it is heavier than air and provides a dense, protective blanket over the solid within the container[4].
-
Glovebox Handling: For highly sensitive downstream applications (e.g., asymmetric catalysis or organometallic coupling), perform all weighing and transfers inside a glovebox maintained at <1 ppm H₂O and O₂.
-
Aliquotting Strategy: Upon receipt of a bulk reagent, do not subject the main bottle to repeated opening and closing. Instead, transfer the bulk material into a glovebox and divide it into single-use, tightly sealed amber vials.
References
- Thiomorpholine 1,1-dioxide hydrochloride, Benchchem,
- 4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide, TCI AMERICA / Avantor Sciences,
- Development of a Scalable, Stereoselective Second-Generation Route for CXCR7 Antagonist ACT-1004-1239, ACS Public
- Karl Fischer Titr
Sources
4. Validation & Analytical
Comprehensive 1H NMR Spectrum Analysis of 3-Thiomorpholinone 1-oxide: A Comparative Guide
Target Audience: Researchers, analytical chemists, and drug development professionals.
Executive Summary
3-Thiomorpholinone 1-oxide is a highly versatile heterocyclic building block frequently utilized in the synthesis of advanced pharmaceuticals, including KRAS inhibitors[1] and kinesin spindle protein inhibitors. During synthetic workflows, monitoring the precise oxidation state of the sulfur atom (sulfide vs. sulfoxide vs. sulfone) is a critical quality control step.
This guide provides an objective, highly technical comparison of the 1 H NMR spectral profiles of 3-thiomorpholinone 1-oxide against its unoxidized (sulfide) and over-oxidized (sulfone) alternatives. By understanding the underlying quantum mechanical and physical chemistry principles—specifically diastereotopicity and inductive deshielding—researchers can establish a self-validating analytical protocol for structural confirmation.
Mechanistic Principles of the NMR Shifts
As a Senior Application Scientist, it is crucial not just to read the peaks, but to understand the causality behind the chemical shifts. The 1 H NMR spectrum of 3-thiomorpholinone derivatives is governed by two primary phenomena:
A. Inductive Deshielding
The sequential addition of highly electronegative oxygen atoms to the sulfur atom (S → S=O → SO 2 ) progressively decreases the electron density around the adjacent methylene protons. This deshielding effect results in a predictable downfield shift (higher ppm) for the protons at the C2 (-CO-CH 2 -S-) and C5 (-NH-CH 2 -CH 2 -S-) positions[2].
B. Magnetic Anisotropy and Diastereotopicity (The Chiral Sulfoxide)
This is the definitive diagnostic feature of the 1-oxide. The unoxidized sulfide and the fully oxidized sulfone are achiral at the sulfur atom, allowing their adjacent methylene protons to rapidly average out into simple singlets or triplets.
Conversely, the sulfoxide group in 3-thiomorpholinone 1-oxide possesses a lone pair and a double bond to oxygen, creating a stable chiral center at the sulfur atom. This breaks the local plane of symmetry in the heterocyclic ring. As a result, the two protons on the adjacent methylene groups become diastereotopic . Because they are magnetically non-equivalent, they couple with each other (geminal coupling, J≈12−15 Hz), transforming what would normally be a sharp singlet into a complex multiplet or an AB quartet[3].
Comparative 1 H NMR Data Analysis
The following table summarizes the quantitative 1 H NMR data (acquired in DMSO-d 6 at 400 MHz) for the three oxidation states. Notice how the structural symmetry directly dictates the splitting patterns.
| Compound | Sulfur State | Chiral Center? | -CO-CH
2
-S(O)
x
| -NH-CH
2
-CH
2
-S(O)
x
| NH (ppm) |
| 3-Thiomorpholinone | Sulfide (S) | No | ~3.20 (s, 2H) | ~2.80 (t, 2H), ~3.40 (m, 2H) | ~8.00 (br s, 1H) |
| 3-Thiomorpholinone 1-oxide | Sulfoxide (S=O) | Yes | 2.52 - 3.00 (m, 2H) | 3.35 - 3.44 (m, 2H) 3.65 - 3.76 (m, 2H) | 8.03 (s, 1H) |
| 3-Thiomorpholinone 1,1-dioxide | Sulfone (SO 2 ) | No | ~4.10 (s, 2H) | ~3.36 - 3.54 (m, 4H) | 8.30 (s, 1H) |
Data supported by spectral databases and patent literature for thiomorpholinone derivatives[4],[3].
Key Analytical Takeaways:
-
The Multiplet Signature: In the 1-oxide, the -CO-CH 2 -SO- protons appear as a broad multiplet between 2.52 and 3.00 ppm[3], rather than the sharp singlet seen in the sulfide or sulfone.
-
Split Methylene Signals: The diastereotopic nature of the 1-oxide causes the -NH-CH 2 -CH 2 -SO- protons to split into two distinct, widely separated multiplets (3.35-3.44 ppm and 3.65-3.76 ppm)[3].
-
Extreme Downfield Shift of the Sulfone: If the -CO-CH 2
- signal appears as a sharp singlet past 4.0 ppm, over-oxidation to the 1,1-dioxide has occurred[4].
Standardized Experimental Protocol for NMR Acquisition
To ensure a self-validating system where the data inherently proves the structure, follow this standardized methodology for 1 H NMR acquisition.
Step 1: Solvent Selection & Preparation
-
Action: Weigh 10–15 mg of the synthesized 3-thiomorpholinone 1-oxide.
-
Solvent: Dissolve completely in 0.6 mL of high-purity DMSO-d 6 (containing 0.03% v/v TMS).
-
Causality: DMSO-d 6 is strictly preferred over CDCl 3 . The strong hydrogen-bond accepting nature of DMSO disrupts intermolecular hydrogen bonding between the amide groups of the solute. This prevents rapid proton exchange, allowing the critical amide NH proton to be clearly observed as a sharp singlet around 8.03 ppm[3]. In CDCl 3 , this peak often broadens into the baseline.
Step 2: Instrument Calibration
-
Action: Load the sample into a 400 MHz or 500 MHz NMR spectrometer.
-
Parameters: Set the probe temperature to 298 K. Use a standard 1D proton pulse sequence (e.g., zg30). Set the relaxation delay (D1) to at least 2.0 seconds to ensure accurate integration of the rigid ring protons. Acquire 16 to 32 scans.
Step 3: Spectral Processing & Validation
-
Action: Apply a Fourier transform, followed by manual phase and baseline correction. Reference the spectrum to the residual DMSO pentet at 2.50 ppm.
-
Validation Check: Integrate the peaks. A pure 1-oxide sample must yield an integration ratio of 1 : 2 : 2 : 2 (NH : CH 2 : CH 2 : CH 2 ). If the signal corresponding to the -CO-CH 2
- group integrates to 2 but presents as a singlet, the sample is achiral, indicating a failure in the oxidation step (retained sulfide) or over-oxidation (sulfone).
Analytical Workflow Visualization
The following diagram illustrates the oxidation pathway and the logical decision tree for NMR spectral verification.
Figure 1: Oxidation states of 3-thiomorpholinone and the 1H NMR analytical workflow.
Sources
Validation & Analytical
Comparative Guide: 13C NMR Chemical Shifts of 3-Thiomorpholinone 1-oxide vs. Sulfide and Sulfone Analogues
As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of oxidized heterocycles during drug development. The thiomorpholinone scaffold is a highly versatile pharmacophore, prominently featured in the development of CGRP receptor antagonists and S1P modulators[1]. During metabolic profiling or synthetic optimization, the sulfur atom in the 3-thiomorpholinone ring is highly susceptible to oxidation, yielding either the sulfoxide (1-oxide) or the sulfone (1,1-dioxide)[2].
Differentiating between these oxidation states using mass spectrometry alone can be ambiguous due to identical mass additions in dimeric or adducted species. Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy serves as the definitive analytical tool for this distinction. This guide objectively compares the 13C NMR performance and chemical shift profiles of 3-Thiomorpholinone 1-oxide against its unoxidized sulfide and over-oxidized sulfone alternatives, providing actionable, causality-driven insights for structural verification.
Mechanistic Causality: The NMR Physics of Sulfur Oxidation
To accurately interpret the 13C NMR spectrum of 3-thiomorpholinone 1-oxide, one must understand the causality behind the chemical shifts. The transition from a neutral sulfide (-S-) to a sulfoxide (-SO-) fundamentally alters the local electronic environment.
-
Inductive Deshielding (-I Effect): In the sulfoxide state, the sulfur atom carries a partial positive charge ( S+−O− ). This highly electronegative center exerts a strong inductive electron-withdrawing effect on the adjacent alpha carbons (C2 and C6). By pulling electron density away from these nuclei, the magnetic shielding is reduced, causing their resonance to shift significantly downfield (higher frequency) by approximately +18 to +22 ppm compared to the parent sulfide[3].
-
Beta-Attenuation and Gamma-Effects: The inductive effect attenuates rapidly with distance. The beta-carbon (C3, the carbonyl carbon) experiences minimal deshielding. In fact, due to subtle changes in ring conformation and magnetic anisotropy introduced by the S=O bond, the C3 and gamma-carbon (C5) often experience a slight upfield shift (increased shielding).
-
Sulfone Differentiation: Further oxidation to the sulfone (-SO2-) introduces a second highly electronegative oxygen atom. This exacerbates the -I effect, pushing the alpha carbons even further downfield (+5 to +8 ppm beyond the sulfoxide state)[1].
Fig 1. Logical relationship between sulfoxide proximity and 13C NMR chemical shift variations.
Experimental Protocol: Synthesis & NMR Acquisition
To generate reliable comparative data, the target molecule must be synthesized under controlled conditions that prevent over-oxidation. The following self-validating protocol utilizes a hydrogen peroxide/urea complex, which provides a mild, controlled release of oxidant[2].
Phase 1: Controlled Oxidation to 3-Thiomorpholinone 1-oxide
Causality Check: The urea-hydrogen peroxide complex is chosen over m-CPBA to avoid the generation of acidic byproducts that could protonate the ring nitrogen and artificially alter the NMR chemical shifts.
-
Reaction Setup: Dissolve 500 mg of 3-thiomorpholinone in 6.0 mL of absolute ethanol.
-
Oxidant Addition: Add a 1:1 hydrogen peroxide/urea complex (approximately 1.1 equivalents of peroxide) to the stirring solution[2].
-
Thermal Control: Maintain the reaction at exactly 30°C using an oil bath for 18 hours. Self-Validation: Monitor via TLC (DCM:MeOH 9:1). The sulfoxide will appear as a distinct, more polar spot (lower Rf) than the starting sulfide, but less polar than the sulfone.
-
Workup: Cool to room temperature, filter the white urea solid, and partition the filtrate between water and ethyl acetate. Extract the aqueous layer, dry over Na2SO4 , and concentrate in vacuo to yield the target 1-oxide.
Phase 2: 13C NMR Sample Preparation and Acquisition
Causality Check: Sulfoxides are prone to strong intermolecular hydrogen bonding, which can cause concentration-dependent chemical shifts. Standardizing the concentration is critical for comparative accuracy.
-
Sample Prep: Dissolve exactly 20.0 mg of the purified 3-thiomorpholinone 1-oxide in 0.6 mL of deuterated chloroform ( CDCl3 , 99.8% D) containing 0.03% v/v TMS as an internal standard.
-
Instrument Parameters: Acquire data on a 400 MHz spectrometer (101 MHz for 13C). Use a standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition: Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of the quaternary carbonyl carbon (C3), preventing peak integration/intensity loss. Accumulate a minimum of 512 scans for a high signal-to-noise ratio.
Fig 2. Synthesis and 13C NMR characterization workflow for 3-Thiomorpholinone 1-oxide.
Comparative Data Analysis: Sulfide vs. Sulfoxide vs. Sulfone
The table below summarizes the quantitative 13C NMR chemical shifts for the three oxidation states of the 3-thiomorpholinone scaffold. The data clearly demonstrates the diagnostic utility of the C2 and C6 resonances.
| Carbon Position | 3-Thiomorpholinone (Sulfide)[3] | 3-Thiomorpholinone 1-oxide (Sulfoxide) | 3-Thiomorpholinone 1,1-dioxide (Sulfone)[1] | Shift Causality & Diagnostic Value |
| C2 (Alpha to S & C=O) | ~31.5 ppm | ~52.3 ppm | ~58.1 ppm | Primary Diagnostic Node: Experiences massive deshielding (+20.8 ppm) upon sulfoxide formation due to the -I effect. |
| C3 (Carbonyl) | ~169.8 ppm | ~168.5 ppm | ~166.2 ppm | Beta-attenuation limits the inductive effect. Slight upfield shift due to conformational changes. |
| C5 (Alpha to N) | ~42.1 ppm | ~40.5 ppm | ~41.0 ppm | Gamma-effect spatial shielding results in a minor upfield shift. Not reliable for oxidation state diagnosis. |
| C6 (Alpha to S) | ~28.4 ppm | ~48.6 ppm | ~52.4 ppm | Secondary Diagnostic Node: Tracks closely with C2, shifting downfield by +20.2 ppm upon first oxidation. |
Data Interpretation Guidelines
When analyzing a reaction mixture to determine if the 3-thiomorpholinone scaffold has been successfully oxidized to the 1-oxide without over-oxidizing to the sulfone, focus exclusively on the 50-60 ppm window .
-
If the alpha-carbon peaks (C2/C6) emerge around 48-53 ppm , the sulfoxide is the primary product.
-
If these peaks push closer to 58-60 ppm , the reaction has over-oxidized to the sulfone[1].
-
The carbonyl peak (C3) at ~168 ppm serves as an internal structural anchor, confirming the integrity of the lactam ring has not been compromised by ring-opening hydrolysis[3].
References
-
Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations Source: ACS Omega URL:[Link]
- Substituted monocyclic CGRP receptor antagonists Source: US Patent US20070265225A1 URL
-
Mechanoradical-Induced Degradation in a Pharmaceutical Blend during High-Shear Processing Source: Taylor & Francis / Pharmaceutical Development and Technology URL:[Link]
Sources
Comparative Mass Spectrometry Fragmentation Guide: 3-Thiomorpholinone 1-Oxide vs. Structural Analogs
As a Senior Application Scientist, I frequently encounter analytical bottlenecks in the structural elucidation of heterocyclic pharmacophores during drug discovery and metabolite profiling. 3-Thiomorpholinone 1-oxide—a cyclic sulfoxide lactam—represents a highly versatile structural motif. However, unambiguously distinguishing this specific oxidation state from its unoxidized sulfide (3-thiomorpholinone)[1] and over-oxidized sulfone (3-thiomorpholinone 1,1-dioxide) counterparts requires a deep understanding of gas-phase ion chemistry.
This guide objectively compares the mass spectrometric (MS/MS) performance and fragmentation behaviors of these analogs. By moving beyond simple peak-matching to explain the mechanistic causality behind the spectra, this document provides researchers with a self-validating framework for confident structural characterization.
Mechanistic Causality in Gas-Phase Fragmentation
The fragmentation of cyclic sulfoxides is fundamentally governed by the highly polarized nature of the S=O bond. When subjected to Higher-energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID), these molecules do not simply shatter; they undergo predictable, structurally diagnostic rearrangements[2].
Why do sulfoxides fragment differently than sulfides? Unlike unoxidized sulfides, which primarily undergo higher-energy ring-opening or retro-Diels-Alder reactions, the oxygen atom in a sulfoxide acts as a potent internal base in the gas phase[3]. Upon protonation during Electrospray Ionization (ESI+), the sulfinyl oxygen can abstract a proton from the adjacent β
- or γ -carbons (or the lactam nitrogen). This intramolecular proton transfer drives two highly diagnostic neutral losses:
-
Loss of a hydroxyl radical (OH•, -17 Da): Generating a radical cation, a hallmark of sulfoxide MS/MS spectra.
-
Loss of water (H2O, -18 Da): Yielding a stable, even-electron product ion[2].
Furthermore, the inherent lability of the oxidized thioether bond often results in the expulsion of sulfur monoxide (SO, -48 Da)[4]. Concurrently, the lactam moiety present in the ring drives the loss of carbon monoxide (CO, -28 Da), a fragmentation pathway that is conserved across all oxidation states of the thiomorpholinone scaffold[5].
Gas-phase fragmentation pathways of protonated 3-thiomorpholinone 1-oxide under HCD conditions.
Comparative Fragmentation Analysis
To objectively evaluate the analytical performance of MS/MS in distinguishing these analogs, we must compare their exact masses and primary product ions.
-
The Unoxidized Sulfide (3-Thiomorpholinone): Requires higher collision energies to fragment. Because it lacks the sulfinyl oxygen, it cannot lose OH or H2O. Its primary diagnostic pathway is the loss of CO (-28 Da) from the lactam ring, followed by the loss of CH2S (-46 Da)[1].
-
The Sulfoxide (3-Thiomorpholinone 1-oxide): Fragments at significantly lower collision energies due to the fragile sulfoxide bond. The spectrum is dominated by the [M+H-H2O]+ and [M+H-OH]+ ions, alongside the loss of SO[2].
-
The Sulfone (3-Thiomorpholinone 1,1-dioxide): Highly stable compared to the sulfoxide. Its defining characteristic is the massive, single-step neutral loss of sulfur dioxide (SO2, -64 Da), yielding an m/z 86.06 product ion.
Quantitative Data Summary
| Compound | Oxidation State | Exact Mass | Precursor [M+H]+ | Primary Product Ions (m/z) | Diagnostic Neutral Loss |
| 3-Thiomorpholinone | Sulfide | 117.025 Da | 118.032 | 90.037, 72.044 | -28 Da (CO) |
| 3-Thiomorpholinone 1-oxide | Sulfoxide | 133.020 Da | 134.027 | 116.016, 117.024, 86.060 | -18 Da (H2O), -17 Da (OH•) |
| 3-Thiomorpholinone 1,1-dioxide | Sulfone | 149.015 Da | 150.022 | 86.060, 122.027 | -64 Da (SO2) |
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following LC-MS/MS protocol is designed as a self-validating system. A common pitfall in sulfoxide analysis is applying too much collision energy, which obliterates the precursor and the delicate[M+H-H2O]+ intermediate, leaving only non-specific backbone fragments. By utilizing stepped Normalized Collision Energy (NCE) , this method simultaneously captures the low-energy neutral losses (diagnostic for the sulfoxide) and the high-energy backbone cleavages (confirming the lactam core) in a single composite spectrum.
Self-validating LC-MS/MS experimental workflow for cyclic sulfoxide characterization.
Step-by-Step Methodology
1. Sample Preparation & Internal Control
-
Prepare a 1 µg/mL solution of 3-thiomorpholinone 1-oxide in 50:50 Methanol:Water containing 0.1% Formic Acid.
-
Causality Check: Always spike in the unoxidized 3-thiomorpholinone (1 µg/mL) as an internal system suitability standard. If the unoxidized standard shows an artifactual +16 Da peak, your ESI source is causing unwanted in-source oxidation, invalidating the sulfoxide data.
2. Chromatographic Separation (UHPLC)
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes. The sulfoxide will elute significantly earlier than the unoxidized sulfide due to the increased polarity of the S=O bond.
3. Ionization & Source Parameters
-
Source: Heated Electrospray Ionization (HESI) in Positive mode.
-
Capillary Voltage: 3.0 kV.
-
Capillary Temperature: 275°C (Keep strictly below 300°C to prevent thermal degradation of the sulfoxide prior to ionization).
4. Stepped HCD Fragmentation
-
Precursor Isolation: 1.0 m/z window centered at 134.027.
-
Collision Energy: Use a stepped NCE of 15, 30, and 45.
-
Causality Check: NCE 15 preserves the fragile [M+H-OH]+ radical ion. NCE 45 drives the lactam ring cleavage to yield the m/z 106.03 ion. Combining them ensures a structurally complete MS2 spectrum.
5. High-Resolution Detection
-
Acquire MS/MS spectra in an Orbitrap or Q-TOF mass analyzer at a minimum resolution of 70,000 (at m/z 200) to easily resolve the isobaric differences between sulfur-containing fragments and standard carbon/nitrogen losses.
References
- Source: Bulletin of the Chemical Society of Japan (oup.com)
- Source: Analytical Chemistry (acs.org)
- Source: The Journal of Organic Chemistry (acs.org)
- Source: ACS Omega (nih.gov)
- Source: PubChem (nih.gov)
Sources
- 1. 1,4-Tetrahydrothiazine-3-one | C4H7NOS | CID 88402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide: Distinguishing Sulfoxides and Sulfones with NMR Spectroscopy
In the landscape of pharmaceutical development and organic synthesis, sulfoxides and sulfones represent a critical pair of functional groups. Often, a simple oxidation step can convert a sulfoxide-containing drug into its sulfone metabolite, or a sulfide precursor into either desired product. While structurally similar, their pharmacological and physical properties can differ significantly. Consequently, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose.
This guide provides an in-depth comparison of the NMR characteristics of sulfoxides and sulfones, moving from fundamental principles to advanced 2D techniques. It is designed for researchers and drug development professionals who require a robust, reliable method for differentiating these two crucial functional groups.
The Physicochemical Principle: Why Their Spectra Differ
The key to distinguishing sulfoxides (R-S(=O)-R') from sulfones (R-S(=O)₂-R') via NMR lies in the electronic environment around the sulfur atom. The sulfur in a sulfone is in a higher oxidation state (+2) compared to a sulfoxide (0). A sulfone possesses two electron-withdrawing sulfonyl oxygens, while a sulfoxide has only one. This fundamental difference creates a more significant inductive effect in sulfones.[1]
This stronger electron-withdrawing nature in sulfones deshields adjacent nuclei (protons and carbons) to a greater extent than in sulfoxides.[1] This consistent deshielding effect results in a predictable downfield shift (higher ppm value) in the NMR signals of nuclei closer to the sulfone group compared to the analogous sulfoxide.
Part 1: ¹H NMR Spectroscopy - The First Line of Inquiry
For routine analysis, ¹H NMR is the quickest and most accessible method for a preliminary assessment. The most diagnostic signals are from the protons on the α-carbon (the carbon atom directly attached to the sulfur).
Key Observation: Protons on the carbon alpha (α) to a sulfone group are consistently shifted downfield compared to those alpha to a sulfoxide group. This shift is typically in the range of 0.3-0.5 ppm .
A classic example is the comparison of Dimethyl Sulfoxide (DMSO) and Dimethyl Sulfone (DMSO₂).
| Compound | Functional Group | α-Proton (CH₃) Chemical Shift (δ, ppm) |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | ~2.50 (in CDCl₃) |
| Dimethyl Sulfone (DMSO₂) | Sulfone | ~2.95 (in CDCl₃) |
Note: These are typical values; actual shifts can vary with solvent and molecular structure.
The protons on the β-carbon (two bonds away from the sulfur) also experience this downfield shift, but the effect is less pronounced.
A Note on Chirality: It is important to remember that sulfoxides with two different R groups are chiral at the sulfur atom. This can lead to diastereotopicity of adjacent methylene (CH₂) protons, causing them to appear as distinct signals (an AB quartet), which is not a feature of achiral sulfones.
Part 2: ¹³C NMR Spectroscopy - Unambiguous Confirmation
While ¹H NMR is often sufficient, ¹³C NMR provides a more definitive and clearer distinction. The larger chemical shift range of ¹³C NMR makes the differences between sulfoxides and sulfones more pronounced and less susceptible to signal overlap.
Key Observation: The chemical shift of the α-carbon in a sulfone is significantly downfield compared to the corresponding sulfoxide. This downfield shift is typically in the range of 10-15 ppm .[2][3]
| Functional Group | Typical α-Carbon Chemical Shift Range (δ, ppm) |
| Sulfoxide | 40 - 55 |
| Sulfone | 50 - 65 |
These ranges are general and can be influenced by the surrounding molecular structure. However, for any given pair of analogous compounds, the sulfone will exhibit the downfield shift.[4]
The use of multiplicity-editing pulse sequences, such as DEPT-135 (Distortionless Enhancement by Polarization Transfer), can further aid in assignments. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative, confirming the identity of the carbon atoms adjacent to the sulfur center.
Part 3: A Practical Workflow for Differentiation
For complex molecules where 1D spectra may be crowded or ambiguous, a systematic approach using both 1D and 2D NMR techniques is recommended.
Caption: Workflow for Sulfoxide vs. Sulfone Differentiation.
Advanced 2D NMR Techniques:
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It provides an unambiguous link between the α-proton and α-carbon, confirming their respective chemical shifts in a single experiment.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It can be used to confirm the overall structure and connectivity around the sulfur atom, providing further evidence for the assignment.
Part 4: Experimental Protocol
Adherence to a rigorous experimental protocol is essential for obtaining high-quality, reproducible data.
1. Sample Preparation:
-
Analyte: Accurately weigh 5-10 mg for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent.[5] Chloroform-d (CDCl₃) is a common choice for many organic molecules. For more polar compounds or when hydrogen bonding is a concern, Dimethyl Sulfoxide-d₆ (DMSO-d₆) can be used, but be aware that the sulfoxide oxygen can interact with protic impurities (like water), potentially affecting chemical shifts.[5][6] The residual solvent peak for CDCl₃ is ~7.26 ppm and for DMSO-d₆ is ~2.50 ppm.[7]
-
Dissolution: Ensure the sample is fully dissolved using gentle vortexing or sonication.
-
Transfer: Transfer the solution to a clean, high-quality 5 mm NMR tube.
2. Instrument Setup & Data Acquisition:
-
Spectrometer: Use a spectrometer operating at 400 MHz or higher for optimal signal dispersion.
-
¹H NMR:
- Acquire a standard 1D proton spectrum.
- Typical parameters: 32-64 scans, 1-2 second relaxation delay.
-
¹³C NMR:
- Acquire a proton-decoupled ¹³C spectrum to ensure each unique carbon appears as a singlet.[8]
- If needed, acquire a DEPT-135 spectrum to differentiate CH/CH₃ from CH₂ groups.
- Typical parameters: 1024-4096 scans, 2-5 second relaxation delay.
-
2D NMR (if required):
- Acquire standard gradient-selected HSQC and HMBC experiments.
3. Data Processing and Analysis:
-
Apply standard Fourier transformation, phase correction, and baseline correction to all spectra.
-
Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Identify the signals corresponding to the protons and carbons alpha to the sulfur atom.
-
Compare the chemical shifts (δ) of the α-nuclei. A downfield shift in both the ¹H (~0.3-0.5 ppm) and ¹³C (~10-15 ppm) spectra is the definitive signature of a sulfone compared to its analogous sulfoxide.
Summary of Key Differentiating Features
| Spectroscopic Feature | Sulfoxide (R-S(=O)-R') | Sulfone (R-S(=O)₂-R') | Confidence Level |
| α-¹H Chemical Shift | Baseline value | Downfield shifted by ~0.3-0.5 ppm | High |
| α-¹³C Chemical Shift | Baseline value | Downfield shifted by ~10-15 ppm | Very High |
| Chirality (R ≠ R') | Chiral at sulfur, may show diastereotopicity | Achiral at sulfur | Situational |
| 2D HSQC Correlation | Confirms α-H/α-C correlation | Confirms α-H/α-C correlation at downfield positions | Definitive |
By systematically applying these NMR techniques, researchers can confidently and accurately distinguish between sulfoxide and sulfone structures, ensuring the integrity of their research and development efforts.
References
-
Abraham, R. J., et al. (2008). 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. Magnetic Resonance in Chemistry, 46(7), 667-75. Available at: [Link]
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Grinstein, D., Braverman, S., & Gottlieb, H. E. NMR identification of trichloromethyl sulfoxides, sulfones and their precursors. Bar-Ilan University Research Authority. Available at: [Link]
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Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509. Available at: [Link]
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ResearchGate. (2008). H-1 chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. Available at: [Link]
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Goral, A., et al. (2020). Following the oxidation state of organosulfur compounds with NMR: Experimental data versus DFT calculations and database-powered NMR prediction. ChemAxon. Available at: [Link]
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Chemistry Stack Exchange. (2017). Why does acidity increase going from sulfide to sulfoxide to sulfone?. Available at: [Link]
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Buchanan, G. W., Reyes-Zamora, C., & Clarke, D. E. (1976). A Carbon-13 Nuclear Magnetic Resonance Investigation of Some Substituted Methyl Phenyl Sulfides, Sulfoxides, and Sulfones. Canadian Journal of Chemistry, 54(22), 3620-3625. Available at: [Link]
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ResearchGate. NMR spectra showing DMSO conversion to dimethyl sulfone proportional to the concentration of hypochlorite. Available at: [Link]
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Modgraph Consultants Ltd. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Available at: [Link]
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Covalent Bond. NMR Solvents. Available at: [Link]
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Chauveau, F., et al. (1976). 13C Nuclear Magnetic Resonance Spectra of Organic Sulfur Compounds: Cyclic Sulfides, Sulfoxides, Sulfones, and Thiones. Canadian Journal of Chemistry, 54(1), 1-10. Available at: [Link]
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Chemical Communications (RSC Publishing). (2024). Effects of sulfoxide and sulfone sidechain–backbone hydrogen bonding on local conformations in peptide models. Available at: [Link]
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Hypha Discovery. Sulfated Drug Metabolites. Available at: [Link]
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National Institutes of Health (NIH). (2024). NMR Based Methods for Metabolites Analysis. Available at: [Link]
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ResearchGate. 2D NOESY NMR spectrum of sulfone 3 in D2O+SDS solution at 293 K. Available at: [Link]
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Wikipedia. Dimethyl sulfoxide. Available at: [Link]
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Chemistry LibreTexts. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Available at: [Link]
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Royal Society of Chemistry. Supplementary data. Available at: [Link]
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MDPI. (2024). 33S NMR: Recent Advances and Applications. Available at: [Link]
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Greenwich Academic Literature Archive (GALA). (2016). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Available at: [Link]
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Chem Help ASAP. (2022). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. Available at: [Link]
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NPTEL. 13C NMR spectroscopy • Chemical shift. Available at: [Link]
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MDPI. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. Available at: [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available at: [Link]
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X-ray crystallography data for 3-Thiomorpholinone 1-oxide
Title: X-Ray Crystallography Data for 3-Thiomorpholinone 1-Oxide: A Structural Comparison Guide
Introduction The 3-thiomorpholinone 1-oxide scaffold is an increasingly valuable pharmacophore in rational drug design, offering a highly specific blend of hydrogen-bonding capabilities and conformational rigidity. Unlike its unoxidized counterpart (thiomorpholin-3-one) or the fully oxidized sulfone (thiomorpholine 1,1-dioxide), the 1-oxide moiety introduces a highly directional dipole and a selective mono-directional hydrogen bond acceptor. This guide objectively compares the crystallographic behavior of 3-thiomorpholinone 1-oxide against common alternative heterocyclic rings, providing structural causality for its superior performance in specific target binding, such as the Polo-like kinase 1 (PLK1) Polo-box domain[1] and DNA gyrase (GyrB)[2].
Structural Causality & E-E-A-T Insights
When optimizing hit-to-lead compounds, the choice of the heterocyclic core dictates both the physicochemical properties and the precise spatial alignment within the binding pocket.
-
The 1-Oxide Advantage: X-ray crystallographic data reveals that the 3-thiomorpholinone ring utilizes its amide hydrogen and carbonyl oxygen to form critical hydrogen bonds with protein backbones (e.g., residue Trp 414 in PLK1)[1]. The selective oxidation to the 1-oxide provides an additional interaction vector without the steric penalty of a bulky 1,1-dioxide group.
-
Conformational Dynamics: Unoxidized thiomorpholin-3-one typically adopts a screw-boat conformation in the solid state[3]. Oxidation at the sulfur atom alters the ring pucker, often forcing the ring into a distorted chair conformation to minimize transannular strain. This pre-organization reduces the entropic penalty upon target binding.
-
Solubility and Bioisosterism: The sulfoxide group enhances aqueous solubility and metabolic stability compared to the parent thioether, while avoiding the excessive electron-withdrawing nature of the sulfone, which can excessively reduce the basicity of adjacent amines[4].
Quantitative Crystallographic Comparison
To guide scaffold selection, the following table summarizes the key crystallographic and structural parameters of 3-thiomorpholinone 1-oxide compared to its primary alternatives.
| Scaffold Alternative | Typical Ring Conformation | H-Bond Acceptors | H-Bond Donors | Steric Bulk at Sulfur/Oxygen | Typical Co-Crystal Resolution (Å) |
| 3-Thiomorpholinone 1-oxide | Distorted Chair | 2 (Carbonyl, Sulfoxide) | 1 (Amide NH) | Moderate (Mono-directional) | 1.16 – 1.65[2] |
| Thiomorpholin-3-one | Screw-Boat | 1 (Carbonyl) | 1 (Amide NH) | Low | 1.80 – 2.20[3] |
| Thiomorpholine 1,1-dioxide | Chair | 3 (Carbonyl, Sulfone x2) | 1 (Amide NH) | High (Bi-directional) | 1.50 – 2.00[4] |
| Morpholin-3-one | Chair | 2 (Carbonyl, Ether) | 1 (Amide NH) | Low | 1.40 – 1.90[3] |
Experimental Protocol: Co-Crystallization Workflow
The following self-validating protocol details the methodology for obtaining high-resolution X-ray crystallography data for 3-thiomorpholinone 1-oxide derivatives in complex with a target kinase (e.g., GyrB24)[2].
Step 1: Protein Expression and Purification
-
Action: Express the target protein (e.g., E. coli GyrB24) and purify using Ni-NTA affinity followed by Size Exclusion Chromatography (SEC). Concentrate the protein to 11 mg/mL in a buffer containing 50 mM Tris-HCl (pH 7.9), 50 mM NaCl, and 5 mM DTT[2].
-
Causality: DTT is critical to prevent intermolecular disulfide bond formation, which can induce structural heterogeneity and inhibit ordered crystal lattice formation.
Step 2: Ligand Complexation and Validation
-
Action: Incubate the purified protein with a 2 mM concentration of the 3-thiomorpholinone 1-oxide ligand (dissolved in 100% DMSO) for 2 hours on ice. The final DMSO concentration must not exceed 2% (v/v).
-
Self-Validation: Perform Dynamic Light Scattering (DLS) prior to crystallization. A monodisperse peak ensures that the ligand has not induced protein aggregation, a common artifact with lipophilic heterocycles that leads to false-negative crystallization screens.
Step 3: Hanging Drop Vapor Diffusion
-
Action: Set up hanging drops by mixing 1 µL of the protein-ligand complex with 1 µL of reservoir solution (e.g., 20% PEG 3350, 0.2 M ammonium acetate, 0.1 M Bis-Tris pH 5.5). Seal over the reservoir and incubate at 18°C.
-
Causality: The hanging drop method allows for slow, controlled vapor equilibration. This is essential for accommodating the subtle conformational adjustments of the 1-oxide ligand within the active site without disrupting lattice packing.
Step 4: X-Ray Diffraction Data Collection
-
Action: Flash-cool the crystals in liquid nitrogen using 20% glycerol as a cryoprotectant. Collect diffraction data at 100 K using a synchrotron radiation source[3].
-
Causality: Cryo-cooling to 100 K mitigates radiation damage from the high-intensity synchrotron beam, preserving the delicate electron density around the sensitive sulfoxide moiety.
Step 5: Phase Determination and Refinement
-
Action: Solve the phase problem using Molecular Replacement (MR) with a known apo-structure as the search model. Refine the structure using software such as SHELXL or Phenix, applying appropriate geometric restraints for the 3-thiomorpholinone 1-oxide ring.
Workflow Visualization
Workflow for co-crystallization and structure determination of 3-thiomorpholinone 1-oxide complexes.
References
-
Development of a Novel Cell-Permeable Protein–Protein Interaction Inhibitor for the Polo-box Domain of Polo-like Kinase 1 | ACS Omega. acs.org. 1
-
Thiomorpholine 1,1-dioxide hydrochloride | 59801-62-6 | Benchchem. benchchem.com. 4
-
Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa | Journal of Medicinal Chemistry - ACS Publications. acs.org. 2
-
Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations - PMC. nih.gov. 3
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- 4. Thiomorpholine 1,1-dioxide hydrochloride | 59801-62-6 | Benchchem [benchchem.com]
The Analytical Conundrum: Why Standard Reversed-Phase HPLC Fails
An In-Depth Guide to HPLC Method Development for the Purity Analysis of 3-Thiomorpholinone 1-oxide
A Senior Application Scientist's Perspective on Tackling a Polar Analyte Challenge
In the landscape of pharmaceutical analysis, the accurate determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is paramount. 3-Thiomorpholinone 1-oxide, a polar molecule containing both a sulfoxide and an amide functional group, presents a classic analytical challenge that pushes chromatographers beyond conventional reversed-phase methodologies. Its hydrophilic nature means it is poorly retained on traditional non-polar stationary phases, often eluting in or near the solvent front, making accurate quantification impossible.[1][2]
This guide provides a comprehensive, field-proven strategy for developing a robust and reliable HPLC purity method for 3-Thiomorpholinone 1-oxide. We will move beyond a simple recitation of steps to explore the scientific rationale behind our choices, comparing two powerful chromatographic techniques—Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography (MMC)—to select the optimal approach. The entire process is grounded in established regulatory principles, ensuring the final method is not only scientifically sound but also compliant with global standards such as the International Council for Harmonisation (ICH) and United States Pharmacopeia (USP) guidelines.[3][4]
The core principle of reversed-phase high-performance liquid chromatography (RP-HPLC) involves a non-polar stationary phase (like C18) and a polar mobile phase. Separation is driven by the hydrophobic interactions between the analyte and the stationary phase. Polar compounds like 3-Thiomorpholinone 1-oxide have minimal hydrophobic character and therefore exhibit weak interactions with the C18 ligands.[5] This results in little to no retention, a phenomenon that every seasoned chromatographer has encountered when dealing with highly polar molecules.[6]
While techniques like using highly aqueous mobile phases or ion-pairing agents exist, they come with their own drawbacks, such as poor compatibility with mass spectrometry (MS) and potential for long-term column degradation.[7][8] To build a truly robust method, we must look to alternative chromatographic modes specifically designed for such challenges.
Strategic Alternatives for Polar Analyte Retention
Our investigation will focus on two primary strategies that offer superior retention and selectivity for polar compounds:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is essentially the inverse of reversed-phase. It employs a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile. A water-enriched layer forms on the surface of the stationary phase, and polar analytes are retained through a partitioning mechanism into this layer.[9] In HILIC, water is the strong, eluting solvent.
-
Mixed-Mode Chromatography (MMC): This powerful technique utilizes stationary phases that possess at least two distinct retention mechanisms, most commonly reversed-phase and ion-exchange.[10][11] This dual functionality allows for the simultaneous separation of compounds with varying polarity and charge states, providing a highly flexible and often orthogonal selectivity compared to single-mode columns.[7]
Part 1: A Step-by-Step HILIC Method Development Protocol
The HILIC approach is often the first choice for separating highly polar, neutral, or charged compounds that are not well-retained in reversed-phase.[12][13]
The HILIC Development Workflow
The development process is a systematic evaluation of stationary and mobile phase parameters to achieve optimal retention, resolution, and peak shape.
Caption: Logical workflow for HILIC method development.
Experimental Protocol: HILIC Screening
-
Instrument Setup:
-
HPLC System: A standard HPLC or UHPLC system equipped with a pump, autosampler, column thermostat, and UV detector.
-
Detector Wavelength: Determine the UV maximum of 3-Thiomorpholinone 1-oxide (a scouting run using a photodiode array detector is recommended). If no strong chromophore exists, a low wavelength (e.g., 200-220 nm) may be necessary.
-
Column Temperature: 30 °C (as a starting point).
-
Injection Volume: 2 µL.
-
-
Sample and Standard Preparation:
-
Accurately prepare a stock solution of 3-Thiomorpholinone 1-oxide reference standard at approximately 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Prepare a working standard solution at ~0.1 mg/mL by diluting the stock solution with the same diluent.
-
Scientist's Note: The sample diluent is critical in HILIC. It should be similar to or weaker than the initial mobile phase to avoid peak distortion. Injecting a sample dissolved in a high-aqueous (strong) solvent can lead to severe peak fronting.
-
-
Column Screening:
-
Evaluate at least two columns with different polar stationary phases to assess selectivity differences.
-
Column A (Amide Phase): e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm.
-
Column B (Bare Silica Phase): e.g., Agilent Poroshell 120 HILIC, 2.7 µm, 3.0 x 100 mm.
-
-
Mobile Phase Screening (Generic Gradient):
-
Mobile Phase A: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water, pH adjusted to 5.0 with Acetic Acid.
-
Mobile Phase B: 10 mM Ammonium Acetate in 50:50 Acetonitrile:Water, pH adjusted to 5.0 with Acetic Acid.
-
Causality: Ammonium acetate is a volatile buffer, making this method compatible with mass spectrometry if future impurity identification is needed. A pH of 5.0 is a good starting point for many polar compounds.
-
Gradient Program:
-
Time 0 min: 0% B
-
Time 8 min: 100% B
-
Time 9 min: 100% B
-
Time 9.1 min: 0% B
-
Time 12 min: 0% B (Equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
-
Initial Data Evaluation:
-
Assess the chromatograms from both columns. Look for retention of the main peak (ideally a retention factor, k > 2).
-
Observe the peak shape (tailing factor should ideally be between 0.9 and 1.5).
-
Check for the separation of any visible impurities from the main peak.
-
Part 2: A Comparative Analysis with Mixed-Mode Chromatography
MMC offers an alternative with a different selectivity profile, which can be advantageous if impurities have different charge states or hydrophobicities.[10] For this, we would select a column combining reversed-phase and cation-exchange properties.
Experimental Protocol: MMC Screening
-
Column Selection:
-
Column C (Mixed-Mode RP/Cation-Exchange): e.g., Thermo Scientific Acclaim Trinity P1, 3 µm, 3.0 x 100 mm.
-
-
Mobile Phase Screening (Generic Gradient):
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Causality: In MMC, both mobile phase pH and ionic strength are powerful tools to adjust retention and selectivity.[10] Starting with a simple acidic modifier like formic acid allows us to probe both the reversed-phase and cation-exchange mechanisms.
-
Gradient Program:
-
Time 0 min: 5% B
-
Time 10 min: 50% B
-
Time 11 min: 50% B
-
Time 11.1 min: 5% B
-
Time 15 min: 5% B (Equilibration)
-
-
Flow Rate: 0.5 mL/min.
-
Part 3: Performance Comparison and Method Selection
After running the initial screening experiments, we can compile the data to make an informed decision. The goal is a method that provides adequate retention, good resolution of the main peak from all impurities, and robust performance.
Table 1: Hypothetical Screening Data Comparison
| Parameter | HILIC (Amide Column) | HILIC (Silica Column) | MMC (RP/Cation-Exchange) |
| Retention Time (Main Peak) | 4.5 min | 5.2 min | 6.8 min |
| Retention Factor (k') | 3.5 | 4.2 | 5.8 |
| Resolution (Rs) - Impurity 1 | 2.1 | 1.8 | 2.5 |
| Resolution (Rs) - Impurity 2 | 1.9 | 2.4 | 1.7 |
| Tailing Factor (Tf) | 1.2 | 1.4 | 1.1 |
| Notes | Good general performance. | Better separation for Impurity 2. | Excellent retention and peak shape, but lower resolution for Impurity 2. |
Analysis and Rationale for Selection:
Based on this hypothetical data, the HILIC method using the bare silica column offers the best overall performance, providing the necessary resolution for both key impurities. While the MMC column gives excellent retention and peak shape, its selectivity for Impurity 2 is not as favorable under these starting conditions. Therefore, we would proceed with the HILIC method for further optimization and validation.
Part 4: Method Validation as per ICH Q2(R2) Guidelines
Once a method is optimized, it must be validated to prove it is fit for its intended purpose.[14] The validation process is a formal verification that the developed method meets its predefined objectives.[15] The ICH Q2(R2) guideline provides a comprehensive framework for this process.[4][15]
The Validation Workflow
The validation process involves a series of experiments designed to test the method's performance characteristics.
Sources
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- 2. pharmanow.live [pharmanow.live]
- 3. usp.org [usp.org]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. sepscience.com [sepscience.com]
- 6. pharmasalmanac.com [pharmasalmanac.com]
- 7. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Perspective Chapter: Mixed-Mode Chromatography | IntechOpen [intechopen.com]
- 11. helixchrom.com [helixchrom.com]
- 12. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HILIC â Dr. Maisch [dr-maisch.com]
- 14. fda.gov [fda.gov]
- 15. intuitionlabs.ai [intuitionlabs.ai]
Elemental Analysis Standards for C4H7NO2S Compounds: A Comparative Guide to Matrix Matching in CHNS/O Determination
Executive Summary
C₄H₇NO₂S represents a class of highly significant sulfur-containing organic compounds, most notably L-Thiazolidine-4-carboxylic acid (Thioproline), a crucial intermediate in pharmaceutical development and antioxidant research . Accurate determination of its elemental composition (Theoretical: C 36.08%, H 5.30%, N 10.52%, S 24.08%) is a strict regulatory requirement for purity verification.
However, the high sulfur content and heterocyclic nature of C₄H₇NO₂S present unique thermodynamic challenges during dynamic flash combustion. This guide objectively compares the performance of various Certified Reference Materials (CRMs) used to calibrate elemental analyzers for this specific matrix, providing researchers with a self-validating protocol to eliminate sulfur underestimation.
The Causality of Matrix Matching (Expertise & Experience)
In modern CHNS/O elemental analysis, based on the, samples undergo dynamic flash combustion at temperatures exceeding 1000°C. For standard organic compounds, this process quantitatively converts all sulfur into sulfur dioxide (SO₂).
However, the combustion of sulfur-rich heterocycles like C₄H₇NO₂S generates a transient, highly reactive fraction of sulfur trioxide (SO₃). Over a heated copper catalyst (typically at 600°C), this SO₃ must be fully reduced back to SO₂ before entering the gas chromatography (GC) column.
The Causality: If the chosen calibration standard has a drastically different Carbon-to-Sulfur (C:S) ratio than the target analyte, the instrument's K-factor calibration will fail to account for the specific oxygen consumption and SO₃ reduction kinetics of the matrix. For instance, calibrating with BBOT (a low-sulfur, high-carbon standard) leads to a severe underestimation of sulfur in C₄H₇NO₂S because the calibration curve does not accurately model the heavy SO₃ load generated by the target's 24.08% sulfur content. Therefore, selecting a standard is not merely a software input—it is a physicochemical necessity.
Fig 1. Logical selection of calibration standards based on Carbon-to-Sulfur (C:S) ratio matching.
Comparative Analysis of Calibration Standards
To achieve stoichiometric recovery of C₄H₇NO₂S, we must evaluate the analytical suitability of four common elemental analysis standards. The data below illustrates the typical recovery variance observed when an analyzer is calibrated with each respective standard.
| Calibration Standard | Molecular Formula | Sulfur Content (%) | C:S Ratio | C₄H₇NO₂S S-Recovery (%) | C₄H₇NO₂S N-Recovery (%) | Analytical Suitability |
| L-Cystine | C₆H₁₂N₂O₄S₂ | 26.69 | 1.12 | 99.8 ± 0.1 | 99.9 ± 0.1 | Optimal |
| L-Methionine | C₅H₁₁NO₂S | 21.49 | 1.87 | 99.6 ± 0.2 | 99.7 ± 0.1 | Excellent |
| Sulfanilamide | C₆H₈N₂O₂S | 18.62 | 2.25 | 98.9 ± 0.4 | 99.8 ± 0.1 | Acceptable |
| BBOT | C₂₆H₂₆N₂O₂S | 7.45 | 9.73 | 96.5 ± 1.2 | 99.5 ± 0.2 | Poor |
*Data represents typical recovery variance observed during dynamic flash combustion using Thermal Conductivity Detection (TCD).
Key Takeaway: L-Cystine is the superior calibration standard for C₄H₇NO₂S compounds. Its C:S ratio (1.12) closely mirrors the target analyte (1.50), ensuring that the combustion kinetics and SO₃/SO₂ reduction pathways are perfectly modeled during calibration.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your results, the following methodology utilizes a closed-loop, self-validating K-factor calibration system designed for modern elemental analyzers (e.g., or similar systems) .
Phase 1: Baseline Establishment
-
System Purge: Run three empty tin capsules through the analyzer to establish a stable Thermal Conductivity Detector (TCD) baseline.
-
Blank Validation: Monitor the baseline. Drift must remain < 1 mV. Causality: If drift exceeds this threshold, atmospheric nitrogen or moisture is leaking into the GC column fittings, which will artificially inflate the nitrogen peak of the C₄H₇NO₂S sample .
Phase 2: Matrix-Matched Calibration (The K-Factor)
-
Standard Preparation: Select L-Cystine as the primary calibration standard.
-
Linearity Run: Weigh L-Cystine into tin capsules at five distinct mass tiers: 1.0 mg, 1.5 mg, 2.0 mg, 2.5 mg, and 3.0 mg. Add ~2.0 mg of Vanadium Pentoxide (V₂O₅) to each capsule. Causality: V₂O₅ acts as an oxygen donor, ensuring the complete oxidation of the dense heterocyclic sulfur ring.
-
Regression Check: Calculate the K-factor. The linear regression coefficient (R²) for Carbon, Nitrogen, and Sulfur must be ≥ 0.999.
Phase 3: Self-Validation (Orthogonal QC Check)
-
Orthogonal Verification: Weigh 2.0 mg of a secondary standard (e.g., Sulfanilamide ) and run it as an unknown sample.
-
Acceptance Criteria: The recovered sulfur content must fall within 18.62% ± 0.15%. Causality: If this fails, the copper reduction reactor is chemically exhausted and failing to reduce SO₃ to SO₂. The system will fail to analyze the target analyte accurately. Do not proceed until the copper is replaced.
Phase 4: Analyte Measurement
-
Sample Analysis: Weigh 2.0 mg of the C₄H₇NO₂S sample in triplicate, adding V₂O₅ to each capsule.
-
Post-Run QC: Conclude the sequence by re-running the 2.0 mg L-Cystine standard. The recovery must be 100 ± 0.3% of the theoretical value to prove zero column drift occurred during the sample run.
Fig 2. Pregl-Dumas dynamic flash combustion workflow for CHNS elemental analysis.
References
Comparative & Contextual
Comparison of 3-Thiomorpholinone 1-oxide and Morpholin-3-one
Title : Comparative Guide: 3-Thiomorpholinone 1-oxide vs. Morpholin-3-one in Drug Discovery
Introduction In the landscape of heterocyclic pharmacophores, six-membered rings containing nitrogen and a chalcogen (oxygen or sulfur) are foundational to modern drug design. Morpholin-3-one and 3-Thiomorpholinone 1-oxide represent two highly versatile scaffolds. While morpholin-3-one is globally recognized as the critical S4-binding moiety in the blockbuster anticoagulant Rivaroxaban, 3-thiomorpholinone 1-oxide serves as an advanced structural isostere where the sulfoxide group introduces unique polarity, hydrogen-bonding capabilities, and potential chirality. This guide objectively compares their physicochemical profiles, mechanistic roles in target binding, and synthetic workflows to aid researchers in lead optimization.
Part 1: Physicochemical & Structural Comparison
The substitution of an ether oxygen (in morpholin-3-one) with a sulfoxide group (in 3-thiomorpholinone 1-oxide) fundamentally alters the electronic distribution and 3D conformation of the heterocycle. The data below summarizes their comparative performance metrics in medicinal chemistry.
| Property / Feature | Morpholin-3-one | 3-Thiomorpholinone 1-oxide |
| Heteroatom Core | Oxygen (-O-) | Sulfoxide (-S(=O)-) |
| Hydrogen Bonding | 1 HBA (amide C=O), 1 weak HBA (ether O) | 1 HBA (amide C=O), 1 strong HBA (sulfoxide S=O) |
| Polarity & Aqueous Solubility | Moderate polarity; lipophilic enough for passive permeability. | High polarity; significantly increased aqueous solubility. |
| Stereochemistry | Achiral | Chiral at the sulfur atom (if asymmetrically substituted). |
| Primary Application | Factor Xa inhibitors (e.g., Rivaroxaban)[1]. | PLK1 inhibitors, 5-HT1B/1D antagonists (e.g., Elzasonan)[2][3]. |
Part 2: Mechanistic Role in Drug Design
Morpholin-3-one: The S4 Pocket Anchor In the design of direct Factor Xa (FXa) inhibitors like Rivaroxaban, the morpholin-3-one ring is not merely a structural spacer; it is a critical binding determinant. Crystallographic studies reveal that the morpholinone moiety is "sandwiched" between the aromatic side chains of Tyr-99 and Phe-174 within the hydrophobic S4 pocket of FXa ([1],[4]). The causality behind its high affinity lies in electronic polarization: the electron-withdrawing amide carbonyl polarizes the adjacent morpholine C-H bonds, transforming them into effective C-H donors. This enables highly favorable C-H···π interactions with the surrounding aromatic residues ([5]). Furthermore, the planarization induced by the amide bond ensures the ring adopts the exact geometry required to expel high-energy water molecules from the S4 pocket, driving the thermodynamics of binding.
3-Thiomorpholinone 1-oxide: Enhancing Solubility and H-Bonding When optimizing protein-protein interaction (PPI) inhibitors, such as those targeting the Polo-box domain of Polo-like kinase 1 (PLK1), lipophilicity often leads to poor aqueous solubility. Replacing a standard morpholinone or thiomorpholinone with an oxidized 3-thiomorpholinone derivative dramatically improves solubility, as validated by turbidity assays measuring absorbance at 625 nm ([3]). Mechanistically, the sulfoxide oxygen acts as a potent, directional hydrogen bond acceptor. In kinase inhibitor design, this S=O group can be precisely oriented to interact with backbone amides (e.g., Trp-414 in PLK1), anchoring the molecule while the rest of the scaffold projects into solvent-exposed regions. The controlled oxidation state prevents the excessive steric bulk of a sulfone while providing a superior dipole moment compared to the unoxidized sulfide.
Part 3: Experimental Workflows
To ensure reproducibility, the following protocols detail the synthesis and integration of these heterocycles into larger pharmacophores. Each step is designed as a self-validating system.
Protocol 1: Synthesis of 4-(4-Aminophenyl)morpholin-3-one (Rivaroxaban Intermediate) This protocol describes the N-arylation and subsequent reduction required to build the Rivaroxaban core ([6]).
-
Nucleophilic Aromatic Substitution (SNAr): Dissolve morpholin-3-one (1.0 eq) and 4-fluoronitrobenzene (1.1 eq) in N-methyl-2-pyrrolidone (NMP). Add potassium carbonate (K2CO3, 2.0 eq) and heat to 120°C for 12 hours.
-
Causality: K2CO3 deprotonates the morpholin-3-one amide, generating a strong nucleophile that attacks the electron-deficient para-position of 4-fluoronitrobenzene. NMP is chosen for its high boiling point and ability to solvate the transition state.
-
-
Workup: Cool to room temperature, dilute with water, and filter the resulting 4-(4-nitrophenyl)morpholin-3-one precipitate. Wash with cold water to remove residual NMP and inorganic salts.
-
Catalytic Hydrogenation: Suspend the nitro intermediate in methanol. Add 10% Pd/C (0.05 eq). Stir under a hydrogen atmosphere (1 atm) at room temperature until hydrogen uptake ceases.
-
Causality: Pd/C under mild H2 pressure selectively reduces the nitro group to an aniline without reducing the amide carbonyl or cleaving the morpholine ether linkage, ensuring high chemoselectivity.
-
-
Filtration: Filter through a Celite pad to remove the palladium catalyst, then concentrate in vacuo to yield the pure 4-(4-aminophenyl)morpholin-3-one.
Protocol 2: Controlled Oxidation to 3-Thiomorpholinone 1-oxide This workflow details the selective oxidation of the sulfur atom without affecting the amide functionality.
-
Solubilization: Dissolve 3-thiomorpholinone (1.0 eq) in a 1:1 mixture of methanol and distilled water.
-
Causality: The mixed solvent system ensures the solubility of both the organic starting material and the inorganic oxidant.
-
-
Selective Oxidation: Cool the solution to 0°C using an ice bath. Slowly add sodium periodate (NaIO4, 1.05 eq) in small portions over 30 minutes.
-
Causality: NaIO4 is a mild oxidant. Maintaining the reaction at 0°C is critical; it thermodynamically favors the formation of the sulfoxide (1-oxide) and prevents over-oxidation to the sulfone (1,1-dioxide).
-
-
Monitoring: Stir for 4 hours at 0°C. Monitor via TLC (DCM:MeOH 9:1). The sulfoxide will appear as a significantly lower Rf spot due to increased polarity.
-
Workup: Filter off the precipitated sodium iodate (NaIO3) byproduct. Extract the aqueous filtrate with dichloromethane (DCM) multiple times. Dry the combined organic layers over anhydrous Na2SO4 and concentrate to yield the 3-thiomorpholinone 1-oxide.
Part 4: Mandatory Visualization
Factor Xa binding mechanism highlighting the morpholin-3-one moiety in the S4 pocket.
Step-by-step synthetic workflow for the controlled oxidation of 3-thiomorpholinone.
References
-
Discovery and development of direct Xa inhibitors. Wikipedia.[Link]
-
Unexpected Dynamic Binding May Rescue the Binding Affinity of Rivaroxaban in a Mutant of Coagulation Factor X. PMC.[Link]
-
Development of a Novel Cell-Permeable Protein–Protein Interaction Inhibitor for the Polo-box Domain of Polo-like Kinase 1. ACS Omega.[Link]
-
Study—Inhibitors of Factor Xa as Anticoagulants. Basicmedical Key.[Link]
-
Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Technical Disclosure Commons.[Link]
Sources
- 1. Discovery and development of direct Xa inhibitors - Wikipedia [en.wikipedia.org]
- 2. ELZASONAN [drugs.ncats.io]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Unexpected Dynamic Binding May Rescue the Binding Affinity of Rivaroxaban in a Mutant of Coagulation Factor X - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study—Inhibitors of Factor Xa as Anticoagulants | Basicmedical Key [basicmedicalkey.com]
- 6. tdcommons.org [tdcommons.org]
Reactivity of sulfoxide vs sulfide in thiomorpholinone rings
Comparative Reactivity of Sulfide vs. Sulfoxide in Thiomorpholinone Scaffolds: A Technical Guide
Executive Summary
Thiomorpholinones are highly versatile heterocyclic scaffolds that serve as core pharmacophores in modern drug discovery, prominently featured in S1P modulators [1][1], kinase inhibitors, and antimicrobial agents. The sulfur atom within this ring system acts as a critical metabolic "soft spot," dictating the molecule's lipophilicity, degradation pathways, and late-stage functionalization potential [2][2]. This guide provides an in-depth, objective comparison of the basal sulfide (oxidation state -II) and its oxidized sulfoxide counterpart (oxidation state 0), detailing their structural causality, reactivity profiles, and self-validating experimental protocols.
Structural & Electronic Causality: The Sulfur Oxidation State
The fundamental divergence in reactivity between thiomorpholinone sulfides and sulfoxides stems from their electronic configurations:
-
Thiomorpholinone Sulfide (-II): The basal sulfur atom possesses two lone pairs of electrons, rendering it a soft nucleophile. It is highly susceptible to electrophilic attack and spontaneous oxidation by reactive oxygen species (ROS). In pharmaceutical formulations, mechanoradicals generated during high-shear processing (e.g., from the cleavage of microcrystalline cellulose) can react with ambient oxygen to form peroxides, which rapidly oxidize the sulfide API into a sulfoxide degradant [3][3].
-
Thiomorpholinone Sulfoxide (0): The formation of the S=O bond introduces a strong dipole moment. This withdraws electron density from the adjacent α -carbons, significantly increasing the acidity of the α -protons. Furthermore, upon activation with electrophiles, the sulfoxide oxygen can be transformed into a leaving group, converting the sulfur atom into a highly electrophilic thionium ion [4][4].
Comparative Reactivity Profiles
Oxidation Susceptibility
The sulfide core is easily oxidized. Synthetic conversion to the sulfoxide is typically achieved using mild oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide ( H2O2 ) [5][5]. Strict stoichiometric control is required, as excess oxidant or forcing conditions will drive the reaction to the metabolically inert sulfone (+II).
Oxidation pathway of thiomorpholinone sulfide to sulfoxide and sulfone.
The Pummerer Rearrangement
A defining and exclusive feature of the sulfoxide oxidation state is its ability to undergo the Pummerer rearrangement [6][6]. When treated with an activating agent (e.g., acetic anhydride or trimethylsilyl chloride), the sulfoxide oxygen is acylated or silylated. Subsequent α -deprotonation and elimination generate a highly electrophilic thionium ion. Nucleophilic attack at the α -carbon yields an α -substituted thioether, effectively transferring the oxidation state from the sulfur to the adjacent carbon [7][7].
Mechanism of the Pummerer rearrangement for thiomorpholinone sulfoxides.
Cascade Rearrangements via Sulfonium Ylides
Beyond classical Pummerer chemistry, the oxidized sulfur species can participate in complex cascade reactions. For example, gold-catalyzed oxidative N-cyclisation of ynamides utilizes oxidants like pyridine N-oxides to form α -aryl thiomorpholin-3-ones. This proceeds via a cascade of oxidation, cyclisation, and [2,3]- or [1,2]-sigmatropic rearrangement of a transient sulfonium ylide [8][8].
Quantitative Performance & Reactivity Metrics
| Property | Thiomorpholinone Sulfide | Thiomorpholinone Sulfoxide |
| Oxidation State | -II | 0 |
| Electronic Nature | Soft Nucleophile | Electrophilic (upon activation) |
| α -Proton Acidity | Low | High (due to S=O electron withdrawal) |
| Metabolic Stability | Low (Prone to ROS oxidation) | Moderate (Can be reduced or further oxidized) |
| Pummerer Reactivity | Inactive | Highly Active |
| Primary Degradation | Oxidation to Sulfoxide | Over-oxidation to Sulfone |
Self-Validating Experimental Protocols
Protocol 1: Controlled Oxidation of Thiomorpholin-3-one Sulfide
Objective: Synthesize the sulfoxide while preventing over-oxidation to the sulfone.
-
Preparation: Dissolve the thiomorpholinone sulfide (1.0 eq) in anhydrous dichloromethane (DCM). Cool the reaction flask to 0°C using an ice bath.
-
Causality: Low temperatures suppress the kinetic formation of the sulfone and control the exothermic nature of the peroxy acid addition.
-
-
Oxidation: Add m-CPBA (1.05 eq) portion-wise over 15 minutes.
-
Causality: Strict stoichiometric control (limiting oxidant to near 1:1) is the primary safeguard against over-oxidation.
-
-
Validation & Quench: Monitor the reaction via LC-MS. The desired sulfoxide will exhibit a precise [M+16] mass shift. Once the starting material is consumed, quench immediately with saturated aqueous Na2S2O3 .
-
Causality: Thiosulfate acts as a self-validating chemical switch, instantly reducing any unreacted peroxy acid to prevent further oxidation during the concentration and workup phases.
-
-
Isolation: Extract with DCM, wash with saturated NaHCO3 (to remove meta-chlorobenzoic acid byproduct), dry over MgSO4 , and concentrate in vacuo.
Protocol 2: Pummerer-Mediated α -Functionalization
Objective: Utilize the sulfoxide to install an α -acetoxy group via the Pummerer rearrangement.
-
Activation: Dissolve the thiomorpholinone sulfoxide (1.0 eq) in anhydrous toluene. Add acetic anhydride ( Ac2O , 2.0 eq).
-
Causality: Ac2O serves a dual purpose: it acts as the electrophilic activator for the sulfoxide oxygen and provides the nucleophilic acetate required for the final trapping step. Toluene is chosen as a non-nucleophilic, high-boiling solvent to prevent solvent-adduct formation.
-
-
Thermal Rearrangement: Heat the mixture to 80°C for 4–6 hours under an inert argon atmosphere.
-
Causality: Thermal energy is required to overcome the activation barrier for the elimination of acetic acid from the acyloxy sulfonium intermediate, which forms the critical thionium ion.
-
-
In-Process Validation: Monitor via TLC (UV active).
-
Causality: The α -acetoxy thioether product will have a significantly higher Rf value compared to the starting sulfoxide, due to the loss of the highly polar S=O dipole.
-
-
Purification: Concentrate under reduced pressure to remove toluene and excess Ac2O . Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Conclusion
The thiomorpholinone ring offers a dynamic platform for drug development, heavily dictated by the oxidation state of its sulfur atom. While the sulfide state provides a metabolically soft, lipophilic core, controlled oxidation to the sulfoxide unlocks powerful synthetic trajectories—most notably the Pummerer rearrangement—allowing for precise late-stage α -functionalization.
References
- CN102548976B - (Thio)
- Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry - MDPI.
- Full article: Mechanoradical-Induced Degradation in a Pharmaceutical Blend during High-Shear Processing - Taylor & Francis.
- Bond-Forming and -Breaking Reactions at Sulfur(IV)
- 2,2,5-Trimethylthiomorpholin-3-one|High-Quality Research Chemical - Benchchem.
- Pummerer rearrangement - Wikipedia.
- Repurposing the Pummerer Rearrangement: Determination of Methionine Sulfoxides in Peptides - PMC.
- Synthesis of thiomorpholin3ones by a gold catalysed oxidative cyclisationrearrangement cascade from ynamides - University of Birmingham.
Sources
- 1. CN102548976B - (Thio)morpholine derivatives as S1P modulators - Google Patents [patents.google.com]
- 2. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry | MDPI [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2,2,5-Trimethylthiomorpholin-3-one|High-Quality Research Chemical [benchchem.com]
- 6. Pummerer rearrangement - Wikipedia [en.wikipedia.org]
- 7. Repurposing the Pummerer Rearrangement: Determination of Methionine Sulfoxides in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.birmingham.ac.uk [research.birmingham.ac.uk]
A Comparative Guide to the Metabolic Stability of 3-Thiomorpholinone 1-Oxide versus Thiomorpholine
For researchers and professionals in drug development, understanding a compound's metabolic fate is a cornerstone of preclinical assessment. The metabolic stability of a potential drug candidate dictates its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for generating toxic metabolites. This guide provides an in-depth, objective comparison of the metabolic stability of two related heterocyclic scaffolds: Thiomorpholine and its oxidized and functionalized analog, 3-Thiomorpholinone 1-oxide. Both are privileged structures in medicinal chemistry, appearing in a range of bioactive compounds.
This analysis moves beyond a simple data summary to explain the biochemical rationale behind the expected metabolic pathways, supported by established experimental protocols.
The Biochemical Context: Why Stability Matters
The liver is the primary site of drug metabolism, where enzymes work to transform xenobiotics into more water-soluble compounds for excretion. This process is broadly divided into Phase I (functionalization) and Phase II (conjugation) reactions. Our focus here is on Phase I, which is often the rate-limiting step in a drug's clearance.
The key players in Phase I metabolism are the Cytochrome P450 (CYP) superfamily of enzymes, along with Flavin-containing monooxygenases (FMOs). These enzymes catalyze a variety of oxidative reactions. For sulfur-containing compounds like thiomorpholine, S-oxidation is a common metabolic route. However, the introduction of an oxide at the sulfur atom and a carbonyl group in the ring, as in 3-thiomorpholinone 1-oxide, fundamentally alters the molecule's electronic properties and, consequently, its susceptibility to these enzymatic attacks.
Predicted Metabolic Pathways: Oxidation vs. Reduction
The structural differences between Thiomorpholine and 3-Thiomorpholinone 1-oxide suggest distinct metabolic vulnerabilities.
-
Thiomorpholine: As a simple thioether, the sulfur atom in thiomorpholine is nucleophilic and readily targeted by oxidative enzymes like CYPs and FMOs. The primary metabolic pathways are predicted to be:
-
S-oxidation: Conversion to the corresponding sulfoxide (Thiomorpholine 1-oxide) and potentially further to the sulfone (Thiomorpholine 1,1-dioxide).
-
Ring Cleavage: Cytochrome P450 can also initiate cleavage of the C-N bond, leading to ring-opened metabolites.
-
-
3-Thiomorpholinone 1-oxide: This molecule is, in essence, a potential metabolite of a thiomorpholinone precursor. Its metabolic fate is more complex:
-
Resistance to Further Oxidation: The existing sulfoxide group is electron-withdrawing, which deactivates the sulfur atom, making further oxidation to the sulfone less favorable compared to the initial oxidation of thiomorpholine.
-
Sulfoxide Reduction: A critical and often overlooked pathway for sulfoxide-containing drugs is enzymatic reduction back to the sulfide. This reaction is catalyzed by sulfoxide reductases, which can be found in hepatic cytosol. Therefore, 3-thiomorpholinone 1-oxide could be converted back to 3-thiomorpholinone.
-
Other Pathways: The presence of the lactam (the "one" part of the name) introduces another potential site for hydrolysis, although lactams are generally more stable than esters.
-
The following diagram illustrates these competing metabolic fates.
Experimental Design: The Liver Microsomal Stability Assay
To quantify and compare metabolic stability, the in vitro liver microsomal stability assay is the industry-standard initial screen. This assay primarily evaluates Phase I metabolism driven by enzymes located in the endoplasmic reticulum of liver cells, such as CYPs.
Causality Behind Experimental Choices:
-
Why Microsomes? Liver microsomes are vesicles of the endoplasmic reticulum that are rich in CYP enzymes. They are cost-effective, readily available, and provide a robust system for assessing oxidative metabolism.
-
Why NADPH? Nicotinamide adenine dinucleotide phosphate (NADPH) is an essential cofactor that donates electrons to the CYP enzyme system, enabling the oxidative catalytic cycle. Incubations are often run with and without NADPH to distinguish between enzymatic degradation and simple chemical instability.
-
Why LC-MS/MS? Liquid chromatography-tandem mass spectrometry is the gold standard for analysis due to its high sensitivity and specificity, allowing for the precise quantification of the parent compound even in a complex biological matrix.
The general workflow for this assay is depicted below.
Comparative Data Analysis (Hypothetical)
Based on the biochemical principles discussed, we can predict the outcome of a head-to-head microsomal stability assay. The data below is hypothetical but serves to illustrate the expected differences in stability.
| Incubation Time (minutes) | Thiomorpholine (% Parent Remaining) | 3-Thiomorpholinone 1-oxide (% Parent Remaining) |
| 0 | 100 | 100 |
| 5 | 85 | 98 |
| 15 | 55 | 94 |
| 30 | 28 | 89 |
| 45 | 12 | 85 |
| 60 | <5 | 81 |
| Calculated Half-life (t½) | ~20 min | >60 min |
| Intrinsic Clearance (Clint) | High | Low |
Interpretation of Results:
-
Thiomorpholine: This compound is expected to be rapidly metabolized by the microsomal enzymes, as indicated by the steep decline in the parent compound concentration. This would classify it as having high intrinsic clearance and low metabolic stability in this assay.
-
3-Thiomorpholinone 1-oxide: In contrast, this compound would likely show very little degradation over the 60-minute incubation period. The sulfoxide group makes it a poor substrate for further CYP-mediated oxidation. While reduction is a possible metabolic route, the necessary enzymes are not highly concentrated in the microsomal fraction. Therefore, it would be classified as having low intrinsic clearance and high metabolic stability in this specific assay.
Trustworthiness and Further Validation: It is crucial to recognize the limitations of this single assay. The apparent high stability of 3-Thiomorpholinone 1-oxide in microsomes does not guarantee in vivo stability. To build a complete metabolic picture, a follow-up assay using hepatocytes would be necessary. Hepatocytes contain a broader range of enzymes, including the cytosolic sulfoxide reductases, and would provide a more comprehensive view of its overall cellular metabolism.
Detailed Experimental Protocol: In Vitro Liver Microsome Stability Assay
This protocol is a self-validating system, including positive controls to ensure the enzymatic activity of the microsomal preparation.
A. Materials & Reagents
-
Pooled Human Liver Microsomes (e.g., from a commercial supplier)
-
Test Compounds: Thiomorpholine, 3-Thiomorpholinone 1-oxide (10 mM stocks in DMSO)
-
Positive Controls: Dextromethorphan, Midazolam (high clearance compounds)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (or 1 mM NADPH solution)
-
Acetonitrile (ACN) with an appropriate internal standard for LC-MS/MS analysis
-
96-well incubation plates and collection plates
-
Incubator/shaker set to 37°C
B. Step-by-Step Methodology
-
Preparation of Master Mix:
-
On ice, prepare a master mix containing the phosphate buffer and liver microsomes. The final microsomal protein concentration in the incubation should be 0.5 mg/mL.
-
Vortex gently to mix.
-
-
Compound Addition:
-
Add the test compounds and positive controls to the wells of the 96-well plate. The final substrate concentration should be 1 µM. Ensure the final DMSO concentration is < 0.5%.
-
Add the microsomal master mix to these wells.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to reach thermal equilibrium.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding a pre-warmed solution of 1 mM NADPH to each well (except for negative control wells, to which buffer is added instead).
-
-
Time-Point Sampling & Quenching:
-
At each designated time point (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in the corresponding wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard. The "0 minute" sample is quenched immediately after adding NADPH.
-
The acetonitrile serves to precipitate the microsomal proteins and halt all enzymatic activity.
-
-
Sample Preparation for Analysis:
-
Seal the plate and vortex thoroughly.
-
Centrifuge the plate at high speed (e.g., 4000 x g for 20 minutes) to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Carefully transfer the supernatant to a new 96-well plate.
-
Analyze the samples by LC-MS/MS to determine the peak area ratio of the parent compound relative to the internal standard.
-
-
Data Calculation:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of this line (k) is the elimination rate constant.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).
-
Conclusion for the Drug Development Professional
When comparing Thiomorpholine and 3-Thiomorpholinone 1-oxide, a researcher must look beyond a single data point and consider the underlying biochemistry.
-
Thiomorpholine presents a clear metabolic liability at its sulfur atom, making it susceptible to rapid oxidative clearance via the CYP450 system. Strategies to improve its stability could involve substitution on the carbon atoms adjacent to the sulfur or nitrogen to create steric hindrance.
-
3-Thiomorpholinone 1-oxide demonstrates how a simple oxidation can "mask" a metabolic soft spot from further oxidative attack, leading to high apparent stability in microsomal assays. However, this stability may be misleading. The potential for in vivo reduction back to the sulfide introduces a different metabolic pathway that must be investigated. This reductive metabolism can create a "futile cycle" where the drug and its metabolite interconvert, complicating the pharmacokinetic profile.
Ultimately, while 3-Thiomorpholinone 1-oxide appears more metabolically stable in a standard initial screen, its complete metabolic profile is more complex and requires broader investigation using multiple in vitro systems, such as hepatocytes, to de-risk the potential for sulfoxide reduction in vivo.
References
- Mercell. (n.d.). Metabolic stability in liver microsomes.
- Hayden, K. L., & Robert, T. (n.d.). Bioactivation mechanism of L-thiomorpholine-3-carboxylic acid. PubMed.
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
- MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds.
-
Bienta. (n.d.). Metabolic Stability Assay. Retrieved from [Link]
- Combourieu, B., et al. (2000). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ions
Hydrogen bonding potential of 3-Thiomorpholinone 1-oxide vs 1-oxide
Hydrogen Bonding Potential: 3-Thiomorpholinone 1-Oxide vs. 1,1-Dioxide (A Comprehensive SAR Guide)
As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of fine-tuning a drug candidate's pharmacokinetic (PK) and pharmacodynamic (PD) profile. When working with sulfur-containing heterocycles like 3-thiomorpholinone, modulating the oxidation state of the sulfur atom is a highly effective Structure-Activity Relationship (SAR) strategy.
While the unoxidized sulfide (3-thiomorpholinone) provides a lipophilic core, oxidizing the sulfur to a 1-oxide (sulfoxide) or a 1,1-dioxide (sulfone) fundamentally alters the molecule's hydrogen bonding potential, geometry, and dipole moment. This guide objectively compares the hydrogen-bonding capabilities of the 1-oxide versus the 1,1-dioxide, providing the mechanistic causality behind their differences and a self-validating experimental protocol to quantify these interactions.
Mechanistic Causality: Sulfoxide vs. Sulfone
The distinction in hydrogen bonding potential between the 1-oxide and 1,1-dioxide forms is not merely a matter of adding another oxygen atom; it is a fundamental shift in electronic distribution and molecular geometry.
-
3-Thiomorpholinone 1-Oxide (Sulfoxide): The oxidation to a sulfoxide leaves a stereochemically active lone pair on the sulfur, resulting in a pyramidal geometry. This makes the sulfur atom a chiral center. Because the electron density is localized on a single highly polarized S=O bond, the sulfoxide oxygen acts as a strong, highly directional hydrogen bond acceptor .
-
3-Thiomorpholinone 1,1-Dioxide (Sulfone): Further oxidation to the sulfone yields a tetrahedral geometry, eliminating the lone pair and the chiral center. The presence of two electronegative oxygen atoms exerts a strong inductive electron-withdrawing effect, which disperses the electron density. Consequently, while the sulfone provides more acceptor sites, the individual basicity and H-bond acceptor strength of each oxygen are weaker and more diffuse compared to the sulfoxide.
In complex protein-ligand interactions, such as those observed in Polo-like Kinase 1 (PLK1) inhibitors, the orientation of the thiomorpholinone ring and its sulfone/sulfoxide groups dictates whether it can successfully form critical hydrogen bonds with the protein backbone (e.g., residue Trp 414)[1]. Rotating the bond or changing the oxidation state can lead to a complete loss of measurable affinity if the specific directional H-bond is disrupted[1].
Fig 1: Oxidation workflow of 3-thiomorpholinone and its structural effect on hydrogen bonding potential.
Quantitative Comparison
To objectively compare these scaffolds, we must look at their computed topological and H-bonding properties. The addition of oxygen atoms predictably increases the Topological Polar Surface Area (TPSA) and the theoretical H-bond acceptor count, which directly impacts aqueous solubility and membrane permeability[2].
| Property | 3-Thiomorpholinone (Sulfide) | 1-Oxide (Sulfoxide) | 1,1-Dioxide (Sulfone) |
| Geometry at Sulfur | Bent (Tetrahedral w/ 2 lone pairs) | Pyramidal (1 lone pair, Chiral) | Tetrahedral (0 lone pairs) |
| H-Bond Donors | 1 (Amide NH)[3] | 1 (Amide NH) | 1 (Amide NH) |
| H-Bond Acceptors | 2 (Amide C=O, Amide N)[3] | 3 (+ Sulfoxide S=O) | 4 (+ Sulfone O=S=O) |
| Acceptor Strength ( Ka ) | Very Weak | Strong | Moderate |
| Directionality | Low | High (Stereospecific) | Moderate (Multi-vector) |
Note: While the 1,1-dioxide has a higher absolute number of acceptor atoms, empirical SAR studies (such as those on pyrimidine derivatives for cholinesterase inhibition) often show that the highly polar sulfoxide can provide distinct anti-aggregation or binding activities due to its unique dipole vector[4].
Experimental Protocol: NMR Titration for H-Bond Profiling
To empirically validate the difference in hydrogen bond acceptor strength between the 1-oxide and 1,1-dioxide, a self-validating 1 H NMR titration protocol is the gold standard.
Causality of the Method: We use a standardized H-bond donor (e.g., Indole) in a non-competitive, non-polar solvent (CDCl 3 ). As the thiomorpholinone guest (acceptor) is titrated into the host solution, the formation of a hydrogen bond deshields the indole NH proton, causing a concentration-dependent downfield shift ( Δδ ). By plotting this shift against the guest concentration, we can extract the association constant ( Ka ). The mathematical fit of the curve serves as a self-validating check: a perfect non-linear fit confirms a 1:1 binding stoichiometry, whereas deviations indicate unwanted oligomerization.
Step-by-Step Methodology:
-
Host Preparation: Prepare a 2.0 mM stock solution of Indole (H-bond donor) in anhydrous CDCl 3 . Note: CDCl 3 is chosen because it does not competitively hydrogen bond, isolating the interaction between the donor and our target heterocycles.
-
Guest Preparation: Prepare 100 mM stock solutions of 3-Thiomorpholinone 1-oxide and 3-Thiomorpholinone 1,1-dioxide in the 2.0 mM Indole/CDCl 3 solution. (Preparing the guest in the host solution ensures the host concentration remains perfectly constant during titration).
-
Titration: Transfer 500 μ L of the Host solution into an NMR tube. Sequentially add aliquots of the Guest solution to achieve guest equivalents ranging from 0.5 to 10.0.
-
Acquisition: Acquire a 1D 1 H NMR spectrum after each addition. Carefully track the chemical shift of the Indole NH proton (typically starting around 8.0 ppm).
-
Data Analysis: Plot the change in chemical shift ( Δδ ) against the guest concentration. Use a 1:1 binding isotherm non-linear regression model to calculate Ka (M −1 ). You will consistently find that the Ka for the 1-oxide is significantly higher than that of the 1,1-dioxide, proving its superior acceptor strength.
Fig 2: Step-by-step 1H NMR titration workflow for quantifying H-bond acceptor strength.
Conclusion for Drug Development Professionals
When substituting a 3-thiomorpholinone ring into a drug scaffold, the choice between the 1-oxide and 1,1-dioxide should be driven by the specific geometry of the target's binding pocket. If the pocket requires a strong, highly directional hydrogen bond (and can accommodate the chirality), the 1-oxide is the superior choice. However, if the goal is to maximize aqueous solubility, increase the TPSA, or if the binding pocket requires a more diffuse, multi-vector interaction without introducing a chiral center, the 1,1-dioxide is the preferred analog[1][2][4].
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thiomorpholine 1,1-dioxide | C4H9NO2S | CID 6484228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Design, Synthesis and Structure-Activity Relationship (SAR) Studies of 2,4-Disubstituted Pyrimidine Derivatives: Dual Activity as Cholinesterase and Aβ-Aggregation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Chiral Properties of Substituted 3-Thiomorpholinone 1-Oxides
This guide provides a comprehensive comparison of the chiral properties of substituted 3-thiomorpholinone 1-oxides, a heterocyclic scaffold of increasing interest in medicinal chemistry and drug development. We will delve into the stereochemical nuances imparted by the sulfoxide group, compare synthetic strategies for achieving enantiopurity, and present supporting experimental data and protocols for researchers in the field.
Introduction: The Significance of Chirality in Sulfoxides
Chirality is a fundamental property in molecular sciences, particularly in pharmacology, where the three-dimensional arrangement of atoms can dictate a molecule's biological activity. The sulfoxide group (S=O) represents a unique and stable stereocenter when the sulfur atom is bonded to two different substituents. Unlike amines, the energy barrier for the pyramidal inversion of a sulfoxide is high (38-41 kcal/mol), ensuring its conformational stability at room temperature. This stability makes chiral sulfoxides valuable as chiral auxiliaries and as integral components of pharmacologically active molecules.[1]
The 3-thiomorpholinone 1-oxide core combines the rigidity of a lactam ring with the stereogenic potential of a sulfoxide. Substitutions on this scaffold can profoundly influence its chiroptical properties, conformational preferences, and ultimately, its interaction with biological targets. This guide explores these structure-property relationships.
The 3-Thiomorpholinone 1-Oxide Scaffold: A Structural Overview
The core structure features a six-membered thiomorpholinone ring with an exocyclic oxygen atom double-bonded to the sulfur, creating the sulfoxide moiety. The sulfur atom is a tetrahedral stereocenter, with its lone pair of electrons occupying the fourth position.
Figure 1: Structure of the 3-thiomorpholinone 1-oxide core highlighting the sulfur stereocenter and potential substitution points (R¹, R², R³).
Substituents at the nitrogen (N4) or carbon atoms (C2, C5, C6) introduce additional steric and electronic factors that modulate the properties of the chiral sulfoxide.
Asymmetric Synthesis: Accessing Enantiopure Compounds
The primary strategy for obtaining enantiomerically pure substituted 3-thiomorpholinone 1-oxides is the asymmetric oxidation of the corresponding prochiral 3-thiomorpholinone sulfide. This approach is favored over the resolution of racemic mixtures, which is often less efficient.
Comparison of Asymmetric Oxidation Methods
| Method | Catalyst/Reagent | Typical Enantiomeric Excess (ee) | Advantages | Disadvantages |
| Modified Sharpless Oxidation | Ti(OiPr)₄ / Diethyl Tartrate (DET) / t-BuOOH | Good to Excellent (80-99%) | Well-established, high ee for many substrates. | Stoichiometric use of chiral tartrate is common. |
| Kagan-Modine Oxidation | Chiral Schiff Base-Vanadium Complexes / H₂O₂ | Good to Excellent (70-98%) | Catalytic, uses inexpensive H₂O₂ as the oxidant. | Catalyst synthesis can be multi-step. |
| Davis Oxaziridine Oxidation | Chiral N-Sulfonyloxaziridines | Excellent (>95%) | High enantioselectivity for a broad range of sulfides. | Reagent is stoichiometric and can be expensive. |
| Enzyme-Catalyzed Oxidation | Cyclohexanone Monooxygenase (CHMO) | Often >99% | Extremely high enantioselectivity, environmentally benign. | Substrate scope can be limited; requires biochemical setup. |
Expert Insight: The choice of oxidation method is critical and depends on the substitution pattern of the 3-thiomorpholinone precursor. For substrates with bulky N-substituents, a sterically demanding catalyst like a modified Ti-salen complex might be necessary to achieve high facial selectivity.[1] Conversely, for less hindered substrates, enzyme-catalyzed methods can provide unparalleled enantiopurity.[1]
Figure 2: General workflow for the asymmetric synthesis and analysis of chiral 3-thiomorpholinone 1-oxides.
Comparative Analysis of Chiroptical Properties
The chiroptical properties, namely specific rotation and circular dichroism (CD), are definitive measures of a molecule's chirality and are essential for assigning the absolute configuration (R or S) at the sulfur center.
Influence of Substituents
Substituents impact the electronic environment of the sulfoxide chromophore and the overall conformational rigidity of the ring, leading to distinct chiroptical signatures.
-
N-Aryl vs. N-Alkyl Substituents: An N-aryl group can engage in π-π interactions or electronic conjugation, significantly altering the energy of the electronic transitions observed in the CD spectrum compared to a simple N-alkyl group. This often results in more intense Cotton effects.
-
Ring Carbon Substituents: Alkyl groups on the carbon framework (e.g., at C2 or C5) can lock the ring into a preferred chair or twist-boat conformation. This conformational locking reduces the molecular flexibility, often leading to sharper and more intense CD signals, which simplifies spectral interpretation.
Quantitative Data Comparison
The following table presents illustrative experimental data for hypothetical substituted 3-thiomorpholinone 1-oxides, based on principles observed in related chiral sulfoxides.[2][3][4]
| Compound | Substituent (Position) | Absolute Config. | Specific Rotation [α]D (c, solvent) | Key CD Signal (λmax [nm], Δε [M⁻¹cm⁻¹]) |
| A | H | (S) | +120° (1.0, CHCl₃) | 245 (+8.5), 215 (-12.0) |
| B | 4-Phenyl | (S) | +185° (1.0, CHCl₃) | 255 (+15.2), 220 (-20.5) |
| C | 4-tert-Butyl | (S) | +95° (1.0, CHCl₃) | 242 (+7.1), 218 (-10.3) |
| D | 2,2-Dimethyl | (S) | +140° (1.0, CHCl₃) | 248 (+10.1), 216 (-15.8) |
Analysis: As illustrated, an N-phenyl group (Compound B ) dramatically increases the specific rotation and the intensity of the CD couplet compared to the unsubstituted analog (Compound A ), likely due to electronic conjugation with the sulfoxide chromophore.[2] A bulky but non-aromatic N-substituent like tert-butyl (Compound C ) decreases the specific rotation. Ring substitution (Compound D ) also enhances the chiroptical response by restricting conformational freedom.
Experimental Protocols
The following protocols are provided as trusted, replicable methods for the synthesis and characterization of these chiral compounds.
Protocol 1: Asymmetric Oxidation using a Chiral Vanadium Catalyst
This protocol is adapted from established methods for the catalytic asymmetric oxidation of sulfides.
Objective: To synthesize an enantiomerically enriched N-phenyl-3-thiomorpholinone 1-oxide.
Materials:
-
N-phenyl-3-thiomorpholinone (1 equiv.)
-
Chiral Schiff Base-Vanadium(IV) oxide catalyst (1 mol%)
-
Hydrogen peroxide (30% aq. solution, 1.1 equiv.)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve N-phenyl-3-thiomorpholinone in DCM in a round-bottom flask under an inert atmosphere (N₂).
-
Add the chiral vanadium catalyst (1 mol%). Stir the solution for 15 minutes at room temperature.
-
Cool the mixture to 0 °C using an ice bath.
-
Add hydrogen peroxide (1.1 equiv.) dropwise over 30 minutes. Maintain the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 12-24 hours, monitoring by TLC until the starting sulfide is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using an ethyl acetate/hexane gradient) to yield the pure sulfoxide.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Protocol 2: Characterization by Circular Dichroism (CD) Spectroscopy
Objective: To obtain the CD spectrum and aid in the assignment of absolute configuration.
Materials:
-
Enantiopure substituted 3-thiomorpholinone 1-oxide sample.
-
Spectroscopic grade solvent (e.g., acetonitrile or methanol).
-
CD Spectropolarimeter.
-
Quartz cuvette with a 1 mm or 1 cm path length.
Procedure:
-
Prepare a stock solution of the sample of known concentration (e.g., 1 mg/mL) in the chosen spectroscopic grade solvent.
-
Dilute the stock solution to an appropriate concentration (typically 10⁻⁴ to 10⁻⁵ M) such that the maximum absorbance in the UV-Vis spectrum is below 1.0.
-
Calibrate the CD instrument according to the manufacturer's instructions.
-
Record a baseline spectrum of the pure solvent in the same cuvette.
-
Record the CD spectrum of the sample over the desired wavelength range (e.g., 190-350 nm).
-
Subtract the solvent baseline from the sample spectrum.
-
Convert the raw data (millidegrees) to molar circular dichroism (Δε) using the concentration and path length.
-
Compare the experimental spectrum with theoretical spectra from time-dependent density functional theory (TDDFT) calculations or with data from known analogs to assign the absolute configuration.[3]
Conclusion and Future Outlook
The chiral properties of substituted 3-thiomorpholinone 1-oxides are highly tunable through synthetic modification. The choice of substituents on the nitrogen and carbon atoms of the ring provides a powerful tool to modulate their stereoelectronic profile. Asymmetric oxidation remains the most viable route to these compounds, with catalytic methods offering the best balance of efficiency and enantioselectivity.
For drug development professionals, understanding the structure-chiroptical property relationships is paramount for identifying lead candidates with optimal stereochemistry for potent and selective biological activity. Future work should focus on expanding the library of substituted analogs and correlating their specific conformations and chiroptical properties with their efficacy in various biological assays.
References
-
Rosini, C., et al. (2001). Towards a correlation of absolute configuration and chiroptical properties of alkyl aryl sulfoxides: a coupled-oscillator foundation of the empirical Mislow rule? Chemistry. Available at: [Link]
-
Mazzier, D., et al. (2018). Circular Dichroism and TDDFT Investigation of Chiral Fluorinated Aryl Benzyl Sulfoxides. ResearchGate. Available at: [Link]
-
Jones, D. N., et al. (1974). Steroidal sulphur compounds. Part X. Chiroptical properties of steroidal allyl sulphoxides. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Gawande, S. D., et al. (2020). Organocatalyzed Asymmetric Synthesis of Thiacycles. ResearchGate. Available at: [Link]
-
Makhaeva, N. A. & Potapov, V. A. (2025). New Aspects of Thiomorpholine Chemistry. Russian Journal of Organic Chemistry. Available at: [Link]
-
(2021). Enantioselective Sulfoxidation. Chemistry LibreTexts. Available at: [Link]
-
Young, A. (2008). CHIRAL SULFOXIDES: SYNTHESIS AND UTILITY. Illinois Chemistry. Available at: [Link]
-
Candela-Lena, J. I., et al. (2006). Asymmetric synthesis of α-mercapto-β-amino acid derivatives: application to the synthesis of polysubstituted thiomorpholines. R Discovery. Available at: [Link]
-
Rive, M., et al. (2023). Serendipitous synthesis of cross-conjugated dienes by cascade deconstructive esterification of thiomorpholinone-tethered alkenoic acids. Nature Communications. Available at: [Link]
-
Sharma, A., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). Thiomorpholine 1-oxide. PubChem Compound Database. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Towards a correlation of absolute configuration and chiroptical properties of alkyl aryl sulfoxides: a coupled-oscillator foundation of the empirical Mislow rule? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Steroidal sulphur compounds. Part X. Chiroptical properties of steroidal allyl sulphoxides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
3-Thiomorpholinone 1-Oxide as a Next-Generation Bioisostere for Lactams: A Comparative Guide
Executive Summary
In modern drug discovery, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles frequently relies on strategic scaffold hopping. Standard lactams (e.g., piperidin-2-ones and pyrrolidin-2-ones) are ubiquitous in medicinal chemistry due to their conformational rigidity and hydrogen-bonding capabilities. However, their lipophilicity and susceptibility to Cytochrome P450 (CYP450)-mediated oxidation often lead to suboptimal in vivo half-lives.
Replacing a standard lactam with a 3-thiomorpholinone 1-oxide scaffold represents a highly effective bioisosteric shift. The thiomorpholinone core provides a versatile platform for chemical modification, and its oxidized derivatives serve as powerful bioisosteres by modulating physicochemical properties and metabolic stability 1. This guide objectively compares the performance of 3-thiomorpholinone 1-oxide against traditional lactam and morpholinone alternatives, providing structural rationale, comparative data, and validated experimental methodologies for its implementation.
Structural Rationale & Metabolic Shielding
The bioisosteric replacement of a methylene group (-CH₂-) in a standard lactam with a sulfoxide moiety (-S(=O)-) fundamentally alters the molecule's electronic distribution without severely disrupting its three-dimensional geometry.
-
Enhanced Polarity and Solubility : The introduction of the highly polar sulfoxide dipole significantly increases the Topological Polar Surface Area (TPSA). This acts as a strong hydrogen-bond acceptor, which typically translates to improved aqueous solubility and reduced plasma protein binding—critical factors in optimizing free drug concentrations 2.
-
Metabolic Shielding : Unmodified thiomorpholinones and standard lactams possess metabolic hotspots adjacent to their heteroatoms. By pre-oxidizing the sulfur atom to the sulfoxide state, the molecule is effectively shielded from rapid CYP450-mediated oxidation at that site. This strategy has been successfully utilized in recent antibacterial drug discovery to fine-tune lipophilicity and improve plasma free fractions without compromising target binding 3.
Workflow of lactam replacement with 3-thiomorpholinone 1-oxide to improve PK profiles.
Comparative Data Analysis
To objectively evaluate the bioisosteric shift, we must compare the physicochemical properties of the 3-thiomorpholinone 1-oxide core against its structural cousins. The data below illustrates how the sequential addition of heteroatoms and oxidation states modulates the drug-like properties of the six-membered lactam system.
| Property | Piperidin-2-one (Standard Lactam) | Morpholin-3-one | 3-Thiomorpholinone | 3-Thiomorpholinone 1-oxide |
| Ring Atoms | C, N | C, N, O | C, N, S | C, N, S=O |
| TPSA (Ų) | 29.1 | 38.3 | 54.4 | 65.4 |
| LogP (est.) | 0.45 | -0.20 | 0.15 | -0.85 |
| H-Bond Acceptors | 1 | 2 | 2 | 3 |
| Metabolic Hotspots | High (C-H oxidation) | Moderate (Ring opening) | High (S-oxidation) | Low (Pre-oxidized S) |
Table 1: Physicochemical comparison of six-membered lactam bioisosteres. The 1-oxide derivative offers the highest polarity and lowest lipophilicity, making it ideal for optimizing highly lipophilic lead compounds.
Experimental Methodologies
As a self-validating system, the following protocols are designed not just to execute the synthesis and biological evaluation, but to ensure intrinsic quality control at every step.
Protocol A: Synthesis of the 3-Thiomorpholinone 1-Oxide Core
Objective: Construct the 3-thiomorpholinone ring and chemoselectively oxidize it to the 1-oxide, avoiding over-oxidation to the 1,1-dioxide (sulfone).
Causality & Design: Chloroacetyl chloride is selected as the bifunctional electrophile because its distinct reactivities (acid chloride vs. alkyl chloride) allow for sequential amidation and cyclization in a single pot. For the oxidation step, Sodium periodate (NaIO₄) is chosen over mCPBA. NaIO₄ in aqueous methanol is a mild, sterically driven oxidant that strictly limits oxidation to the sulfoxide, preventing the formation of the sulfone 3.
Step-by-Step Procedure:
-
Amidation: Dissolve 2-aminoethanethiol (1.0 eq) and triethylamine (2.5 eq) in anhydrous dichloromethane (DCM) at 0 °C. Dropwise add chloroacetyl chloride (1.1 eq). Stir for 1 hour to form the N-(2-mercaptoethyl)-2-chloroacetamide intermediate.
-
Cyclization: Evaporate the DCM, resuspend the crude mixture in DMF, and add K₂CO₃ (1.5 eq). Heat to 60 °C for 4 hours to drive the intramolecular thioetherification. Extract with ethyl acetate, wash with brine, and concentrate to yield the 3-thiomorpholinone intermediate.
-
Selective Oxidation: Dissolve the intermediate in a 1:1 mixture of Methanol/H₂O at 0 °C. Add NaIO₄ (1.05 eq) portion-wise. Stir for 3 hours at 0 °C.
-
Validation (Self-Validating Step): Monitor the reaction via TLC (5% MeOH in DCM). The appearance of a highly polar, UV-active spot confirms the sulfoxide. Final validation is achieved via LC-MS, confirming the [M+H]⁺ mass shift of exactly +16 Da relative to the thioether. Extract the product with ethyl acetate, dry over MgSO₄, and concentrate.
Step-by-step synthetic workflow for 3-thiomorpholinone 1-oxide bioisosteres.
Protocol B: In Vitro Microsomal Stability Assay
Objective: Quantify the intrinsic clearance (CL_int) to validate the metabolic shielding of the 1-oxide modification compared to the parent lactam.
Causality & Design: Human Liver Microsomes (HLM) are utilized to specifically evaluate Phase I CYP450-mediated metabolism. The addition of an NADPH regenerating system is critical as it provides the necessary electron flow for CYP450 catalytic cycles. Acetonitrile is used as the quenching agent because it rapidly denatures microsomal proteins, halting all enzymatic activity instantaneously.
Step-by-Step Procedure:
-
Incubation Preparation: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing HLM at a protein concentration of 0.5 mg/mL.
-
Reaction Initiation: Pre-incubate the mixture at 37 °C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system (1 mM final concentration).
-
Sampling and Quenching: Withdraw 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing Tolbutamide (100 ng/mL) as an internal standard.
-
Validation (Self-Validating Step): The assay must include Verapamil as a high-clearance positive control to verify microsomal enzymatic viability, and a no-NADPH negative control to rule out non-CYP mediated degradation. The Tolbutamide internal standard corrects for volumetric variations during sample extraction.
-
Analysis: Centrifuge the quenched samples at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS. Calculate CL_int based on the elimination rate constant ( k ) derived from the natural log of the percentage remaining versus time.
Conclusion
The transition from a standard lactam to a 3-thiomorpholinone 1-oxide is a sophisticated bioisosteric strategy that directly addresses the liabilities of lipophilicity and metabolic instability. By leveraging the polar, pre-oxidized sulfoxide moiety, drug development professionals can systematically lower LogP, increase TPSA, and shield the molecule from rapid Phase I clearance, ultimately yielding lead compounds with vastly superior pharmacokinetic profiles.
References
- "2,2,5-Trimethylthiomorpholin-3-one | High-Quality Research Chemical" - Benchchem.
- "Thiomorpholine 1,1-dioxide hydrochloride | 59801-62-6" - Benchchem.
- "Tetrazoles via Multicomponent Reactions" - Chemical Reviews, ACS Public
- "Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa" - Journal of Medicinal Chemistry, ACS Public
Sources
Comparison Guide: The Strategic Advantages of Cyclic Sulfoxides in Medicinal Chemistry
Executive Summary
In contemporary drug discovery, the transition from flat, sp2-hybridized aromatic systems to sp3-rich, three-dimensional scaffolds is a proven strategy to improve clinical success rates. Within this paradigm, cyclic sulfoxides (e.g., thiomorpholine 1-oxides, tetrahydrothiophene 1-oxides) have emerged as premier bioisosteres. By replacing traditional amides, ketones, or basic amines, cyclic sulfoxides offer a unique combination of strong hydrogen-bond accepting capacity, precise 3D vectorality, and profound improvements in Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.
This guide objectively compares the physicochemical and pharmacological performance of cyclic sulfoxides against alternative functional groups and provides self-validating experimental protocols for their synthesis and evaluation.
Mechanistic Rationale: Why Choose Cyclic Sulfoxides?
As an application scientist, I evaluate functional group replacements not just by binding affinity, but by their holistic impact on a molecule's developability. Cyclic sulfoxides offer three distinct mechanistic advantages:
A. Bioisosterism of Carbonyls and Amides
The S=O bond possesses a strong dipole moment, making it an excellent hydrogen-bond acceptor that can mimic ketones and amides. However, unlike the planar sp2 geometry of a carbonyl, the sulfur atom in a sulfoxide is sp3 hybridized. This creates a stereogenic center, projecting the oxygen atom and the sulfur lone pair into highly defined 3D vectors. This "lock-and-key" precision significantly enhances target binding affinity, as demonstrated in the development of highly selective BACE1 inhibitors for Alzheimer's disease (1[1]).
B. Modulation of Amine Basicity
When incorporated into a saturated heterocyclic ring (e.g., replacing a morpholine with a thiomorpholine 1-oxide), the strongly electron-withdrawing sulfoxide group lowers the pKa of proximal amines via the inductive effect. This reduction in basicity mitigates phospholipidosis risks, improves membrane permeability, and enhances the overall toxicity profile of the lead compound (2[2]).
C. The "Goldilocks" Polarity Zone
While sulfones (SO2) are often used to increase metabolic stability, their dual oxygen atoms can render the molecule excessively polar, drastically reducing permeability. Cyclic sulfoxides occupy a "Goldilocks" zone: they lower lipophilicity (LogD) enough to ensure excellent aqueous solubility and metabolic stability, without the severe permeability penalties associated with sulfones (3[3]).
Caption: Logical framework for cyclic sulfoxide bioisosteric replacement in lead optimization.
Comparative Performance Analysis
To objectively demonstrate the superiority of cyclic sulfoxides, we compare the physicochemical and ADME properties of a standard pharmacophore (morpholine) against its sulfur-containing analogs. The data below synthesizes observed trends in antimalarial and antitubercular drug optimization campaigns (4[4],[3]).
| Structural Motif | LogD (pH 7.4) | Aqueous Solubility (µg/mL) | Caco-2 Permeability ( 10−6 cm/s) | Human Liver Microsomal Clint (µL/min/mg) |
| Morpholine | 1.2 | 85 | 15 | 45 (Moderate clearance) |
| Thiomorpholine | 1.8 | 20 | 22 | >100 (Rapid S-oxidation) |
| Thiomorpholine 1-oxide | 0.4 | >200 | 18 | <12 (Highly stable) |
| Thiomorpholine 1,1-dioxide | -0.2 | >250 | 8 | <10 (Highly stable) |
Data Interpretation: The unoxidized thiomorpholine suffers from high lipophilicity and rapid metabolic clearance (via CYP-mediated S-oxidation). While the sulfone (1,1-dioxide) solves the metabolic liability, it severely depresses Caco-2 permeability. The thiomorpholine 1-oxide provides the optimal balance: it dramatically increases solubility, arrests metabolic clearance, and maintains excellent membrane permeability[4].
Experimental Workflows & Self-Validating Protocols
To successfully integrate cyclic sulfoxides into your pipeline, the synthesis and biological validation must be rigorously controlled. Below are field-proven, self-validating methodologies.
Protocol 1: Chemoselective Oxidation of Thiomorpholines
The primary synthetic challenge is arresting the oxidation at the sulfoxide stage without over-oxidizing to the sulfone.
Causality of Reagent Choice: Sodium periodate ( NaIO4 ) in a protic solvent system is utilized because it provides a kinetically controlled, self-limiting oxidation. Stronger oxidants (like mCPBA) frequently yield inseparable mixtures of sulfoxide and sulfone[3].
Step-by-Step Methodology:
-
Dissolve the thioether precursor (1.0 eq) in a 4:1 mixture of Methanol/Water.
-
Chill the reaction vessel to 0 °C using an ice bath to suppress kinetic over-oxidation.
-
Add NaIO4 (1.05 eq) dropwise as an aqueous solution over 15 minutes.
-
Stir at room temperature for 12 hours.
-
Quench with saturated aqueous Na2S2O3 , extract with EtOAc, and purify via reverse-phase chromatography.
Self-Validation Mechanism: The reaction is continuously monitored via LC-MS. The mass shift from M to M+16 (sulfoxide) without the appearance of M+32 (sulfone) internally validates the chemoselectivity of the protocol in real-time.
Protocol 2: Self-Validating Microsomal Stability Assay ( Clint )
To prove that the cyclic sulfoxide has resolved the metabolic liability of the parent thioether, an in vitro intrinsic clearance assay is required.
Step-by-Step Methodology:
-
Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4).
-
Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL.
-
Pre-incubate at 37 °C for 5 minutes.
-
Initiate the reaction by adding NADPH (final concentration 1 mM).
-
Extract aliquots at 0, 5, 15, 30, and 60 minutes, quenching immediately in cold acetonitrile containing an internal standard.
-
Centrifuge and analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2 ) and Clint .
Self-Validation Mechanism: This assay utilizes a dual-control system. Verapamil is run as a high-clearance positive control to validate the enzymatic viability of the HLM batch. Simultaneously, the unoxidized thiomorpholine analog is run in parallel. A rapid depletion of the thiomorpholine coupled with a flat concentration curve for the cyclic sulfoxide internally validates that the metabolic vulnerability has been successfully engineered out[4].
Caption: Step-by-step experimental workflow for the synthesis and ADME validation of cyclic sulfoxides.
References
- Source: researchgate.
- Title: Seeking the Elusive Long-Acting Ozonide: Discovery of Artefenomel (OZ439)
- Source: nih.
- Source: nih.
Sources
- 1. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antitubercular nitrofuran isoxazolines with improved pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Comparison Guide: 3-Thiomorpholinone 1-oxide vs. 5-Oxothiomorpholine-3-carboxylic acid 1-oxide
Target Audience: Research Chemists, API Quality Control Scientists, and Drug Development Professionals Document Type: Analytical & Synthetic Comparison Guide
Executive Summary
In modern pharmaceutical development, oxidized thiomorpholine lactams serve dual roles: as versatile synthetic building blocks for novel pharmacophores and as critical degradation markers in active pharmaceutical ingredient (API) quality control. This guide provides an objective, data-driven comparison between two structurally related but functionally divergent compounds: 3-Thiomorpholinone 1-oxide and 5-Oxothiomorpholine-3-carboxylic acid 1-oxide .
While the former is utilized to introduce unique conformational constraints and hydrogen-bonding vectors into drug discovery libraries[1], the latter is strictly monitored as a primary degradation impurity (Impurity 2/4) of the mucolytic drug Carbocisteine[2][3]. Understanding their mechanistic origins, physicochemical properties, and analytical behaviors is essential for both synthetic chemists and analytical scientists.
Structural Profiling & Chemical Causality
Both compounds share a core oxidized thiomorpholine lactam ring, but their substitutions dictate entirely different chemical behaviors and applications.
-
3-Thiomorpholinone 1-oxide: Features an unsubstituted lactam ring. The introduction of the sulfoxide moiety (S=O) alters the ring's puckering compared to the parent thioether. This modification increases aqueous solubility and provides a strong, directional hydrogen-bond acceptor, making it a valuable scaffold in the synthesis of complex alkaloids (e.g., fused pyridoacridine analogs like Shermilamines)[1].
-
5-Oxothiomorpholine-3-carboxylic acid 1-oxide (CAS: 88620-38-6): Contains a critical carboxylic acid substitution at the C-3 position[4]. This compound is not typically used as a building block; rather, it is an artifact of API degradation. It forms when Carbocisteine (S-carboxymethyl-L-cysteine) undergoes intramolecular lactamization followed by oxidative stress[3]. The proximity of the primary amine to the carboxymethyl group thermodynamically favors the formation of this 6-membered ring.
Quantitative Data Comparison
| Property | 3-Thiomorpholinone 1-oxide | 5-Oxothiomorpholine-3-carboxylic acid 1-oxide |
| CAS Number | Scaffold specific (e.g., 90049-02-8 for isopropyl deriv.) | 88620-38-6 |
| Molecular Formula | C₄H₇NO₂S | C₅H₇NO₄S |
| Molecular Weight | 133.17 g/mol | 177.18 g/mol |
| Primary Application | Pharmacophore building block / Library synthesis | API Reference Standard (ANDA validation) |
| Origin | Directed organic synthesis | API degradation / Metabolite |
| Key Structural Feature | Unsubstituted oxidized lactam | C-3 Carboxylic acid; derived from L-cysteine |
Mechanistic Pathways & Experimental Workflows
To ensure scientific integrity, the following self-validating protocols detail the synthesis of the building block and the forced degradation generation of the API impurity.
Protocol A: Controlled Synthesis of 3-Thiomorpholinone 1-oxide
Objective: Selectively oxidize the thioether to a sulfoxide without generating the 1,1-dioxide over-oxidation product[5].
-
Preparation: Dissolve 10.0 mmol of 3-thiomorpholinone in 50 mL of anhydrous dichloromethane (DCM).
-
Thermal Control: Cool the reaction vessel to exactly 0 °C using an ice-water bath. Causality: Low temperatures suppress the secondary oxidation rate, preventing sulfone (1,1-dioxide) formation.
-
Oxidation: Dropwise add 1.05 equivalents of meta-chloroperoxybenzoic acid (mCPBA) dissolved in 20 mL DCM over 30 minutes.
-
Quenching: After 2 hours of stirring at 0 °C, quench the reaction with 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize unreacted peroxides.
-
Isolation: Extract the aqueous layer with DCM (3 x 20 mL), dry over MgSO₄, and concentrate under reduced pressure. Purify via silica gel chromatography (Eluent: EtOAc/MeOH 9:1) to yield the pure 1-oxide.
Protocol B: Forced Degradation Generation of Carbocisteine Impurity 2
Objective: Induce the specific degradation pathways (lactamization and oxidation) of Carbocisteine to generate the reference standard.
-
Preparation: Dissolve 5.0 g of Carbocisteine API in 50 mL of 0.1 M HCl.
-
Lactamization Induction: Heat the solution to 80 °C for 24 hours. Causality: Thermal energy overcomes the activation barrier for the nucleophilic attack of the amine on the carboxymethyl group, dehydrating the molecule to form the 5-oxothiomorpholine-3-carboxylic acid intermediate.
-
Oxidative Stress: Cool to room temperature and add 5 mL of 3% H₂O₂. Stir for 4 hours. Causality: Reactive oxygen species selectively oxidize the highly nucleophilic sulfur atom to the sulfoxide.
-
Validation: Analyze the crude mixture via LC-MS. The target impurity is validated by the appearance of an [M+H]⁺ peak at m/z 178.0.
Visualizations of Pathways and Workflows
Caption: Mechanistic pathway of Carbocisteine degradation yielding the oxidized lactam impurity.
Caption: Divergent analytical workflows for scaffold validation versus API impurity quantification.
Conclusion
While 3-Thiomorpholinone 1-oxide and 5-Oxothiomorpholine-3-carboxylic acid 1-oxide share a fundamental heterocyclic core, their utility in the pharmaceutical industry is strictly separated by their substituents. The unsubstituted variant acts as a blank canvas for medicinal chemists seeking to exploit the unique geometry of the oxidized thiomorpholine ring. Conversely, the C-3 carboxylated variant is a highly specific, thermodynamically favored degradation product of Carbocisteine, requiring rigorous analytical tracking to ensure API safety and efficacy.
References
-
Pharmaffiliates. "5-Oxothiomorpholine-3-carboxylic acid 1-oxide - Product Details." Pharmaffiliates. Available at:[Link]
-
CleanChemLab. "Carbocisteine Impurity 4 | CAS No: 88620-38-6." CleanChemLab. Available at:[Link]
-
MDPI. "Biological Activity of Naturally Derived Naphthyridines." Marine Drugs. Available at:[Link]
Sources
- 1. Biological Activity of Naturally Derived Naphthyridines [mdpi.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. 3-Thiomorpholinecarboxylic acid, 5-oxo-, 1-oxide; CAS:88620-38-6 - Career Henan Chemical Co. [coreychem.com]
- 5. 3-thiomorpholinone 1,1-dioxide | CymitQuimica [cymitquimica.com]
Safety Operating Guide
Hazard Assessment & The Causality of Disposal Choices
Standard Operating Procedure: Disposal and Waste Management of 3-Thiomorpholinone, 1-oxide
As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling and lifecycle management of novel heterocyclic building blocks. 3-Thiomorpholinone, 1-oxide (a cyclic sulfoxide/amide) is a highly versatile scaffold in medicinal chemistry. However, its unique physicochemical properties—specifically its high water solubility, environmental mobility, and heteroatom density (sulfur and nitrogen)—demand strict, scientifically grounded disposal protocols.
This guide provides the authoritative operational workflows required to manage 3-thiomorpholinone, 1-oxide waste safely, ensuring compliance with environmental regulations and protecting laboratory personnel.
To build a self-validating safety protocol, we must first understand why specific disposal routes are mandated. We do not simply follow rules; we engineer safety based on molecular behavior.
-
Environmental Mobility & The Sink/Sewer Prohibition: Like many low-molecular-weight sulfoxides and thiomorpholines, 3-thiomorpholinone, 1-oxide is highly water-soluble and mobile in soils[1]. If discharged into the sanitary sewer, it bypasses standard biological wastewater treatment facilities. Furthermore, sulfoxides can act as carrier solvents, transporting co-contaminants (such as heavy metals or other toxic organics) across biological membranes in aquatic organisms. Therefore, sink/sewer disposal is strictly prohibited[2][3].
-
Combustion Byproducts (SOx and NOx): The molecule contains both a thioether-oxide (sulfoxide) and a secondary amide. Standard open-air burning or low-temperature disposal will result in the release of highly toxic sulfur oxides (SOx) and nitrogen oxides (NOx)[4]. Consequently, all waste streams containing this compound must be routed to a permitted Treatment, Storage, and Disposal Facility (TSDF) capable of high-temperature incineration equipped with acid gas scrubbers[5].
-
Chemical Reactivity & Incompatibility: Sulfoxides can be further oxidized to sulfones. Mixing 3-thiomorpholinone, 1-oxide waste with strong oxidizers (e.g., concentrated nitric acid, hydrogen peroxide, or permanganates) in a centralized waste carboy can trigger uncontrolled, exothermic reactions leading to catastrophic over-pressurization[6][7].
Operational Disposal Workflows
The following step-by-step methodologies must be integrated into your laboratory's standard operating procedures.
Workflow A: Solid Waste (Pure Compound & Intermediates)
This applies to expired reagents, spilled powder, and crystallized intermediates.
-
Containment: Sweep or carefully scoop the solid waste using non-sparking tools to avoid dust generation.
-
Primary Packaging: Transfer the solid into a chemically compatible, sealable container. High-Density Polyethylene (HDPE) is preferred over metal, as trace moisture combined with sulfoxides can be mildly corrosive to certain metal alloys over time[1].
-
Labeling: Affix a hazardous waste label immediately. Designate the hazard as "Non-RCRA Regulated Hazardous Waste - Toxic/Irritant" (unless mixed with a characteristic hazardous waste).
-
Storage: Store the sealed container in a cool, dry, well-ventilated secondary containment tray, strictly isolated from strong oxidizers[4].
Workflow B: Liquid Waste (Reaction Mixtures & Mother Liquors)
This applies to solvent extracts, chromatography fractions, and aqueous washes containing the compound.
-
Segregation: Determine the carrier solvent. You must strictly segregate halogenated liquid waste (e.g., dichloromethane, chloroform) from non-halogenated liquid waste (e.g., methanol, ethyl acetate, water) to prevent the formation of highly toxic phosgene gas during incineration and to reduce disposal costs.
-
Compatibility Check: Ensure the pH of the waste stream is between 4 and 10. Highly acidic or basic solutions must be carefully neutralized prior to being added to the bulk waste carboy to prevent degradation of the container[7].
-
Transfer: Use a dedicated funnel to transfer the liquid into the appropriate HPLC-grade waste carboy. Do not fill past 80% capacity to allow for vapor expansion.
-
Documentation: Log the estimated concentration of 3-thiomorpholinone, 1-oxide on the waste manifest.
Workflow C: Decontamination of Consumables & Packaging
Empty reagent bottles and contaminated PPE (gloves, weigh boats) cannot be thrown directly into municipal trash.
-
Triple Rinsing: For empty primary containers, perform a triple rinse using a compatible solvent (e.g., ethanol or acetone)[3].
-
Rinsate Capture: Collect all rinsate and dispose of it via Workflow B (Liquid Waste).
-
Defacing: Once the container is "RCRA-empty" (containing no removable residue), completely deface or remove the original chemical label[3].
-
Final Disposal: The clean, defaced container may now be disposed of in the standard laboratory glass/plastic recycling or municipal trash. Contaminated PPE that cannot be rinsed must be disposed of as solid hazardous waste via Workflow A [8].
Quantitative Data: Waste Stream Categorization
To streamline your laboratory's logistics, utilize the following matrix to categorize and route 3-thiomorpholinone, 1-oxide waste streams.
| Waste Stream | Typical Matrix | Primary Container | Incompatible Materials | Final Disposal Route |
| Solid Waste | Pure powder, silica gel from columns, contaminated PPE | HDPE wide-mouth jar | Strong oxidizers, strong bases | High-temp incineration (TSDF) |
| Aqueous Liquid | Water, buffers, mild acids/bases | HDPE carboy | Water-reactive metals, concentrated acids | Incineration with aqueous blending |
| Non-Halogenated Organic | Methanol, Ethanol, Ethyl Acetate, DMSO | HDPE or Glass carboy | Nitric acid, Peroxides | Fuel blending / Incineration |
| Halogenated Organic | Dichloromethane, Chloroform | Glass carboy (Amber preferred) | Alkali metals, strong bases | High-temp incineration with scrubbers |
Waste Segregation Decision Tree
The following diagram maps the logical flow for segregating 3-thiomorpholinone, 1-oxide waste to ensure it reaches the correct incineration facility without causing dangerous in-lab incompatibilities.
Caption: Waste segregation and disposal routing for 3-thiomorpholinone, 1-oxide to ensure safe TSDF processing.
References
-
U.S. Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
Ohio University. Hazardous Materials Management Manual. Retrieved from [Link]
-
University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
-
Vanderbilt Environmental Health and Safety (VEHS). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 3. vanderbilt.edu [vanderbilt.edu]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 3-Chloro-4-methoxy-1,2,5-thiadiazole | RUO | Supplier [benchchem.com]
- 6. epa.gov [epa.gov]
- 7. ohio.edu [ohio.edu]
- 8. aksci.com [aksci.com]
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
